molecular formula C11H14N4O3 B3336646 3-Nitro-4-piperazin-1-ylbenzamide CAS No. 335210-46-3

3-Nitro-4-piperazin-1-ylbenzamide

Cat. No.: B3336646
CAS No.: 335210-46-3
M. Wt: 250.25 g/mol
InChI Key: RBCKMJVVNSKJSK-UHFFFAOYSA-N
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Description

3-Nitro-4-piperazin-1-ylbenzamide is a chemical compound with the molecular formula C11H14N4O3 and a molecular weight of 250.25 g/mol . Its structure features a benzamide core substituted with a nitro group and a piperazine ring, a common pharmacophore in medicinal chemistry . This specific molecular architecture makes it a valuable intermediate in organic synthesis and drug discovery research. Piperazine-containing compounds are known to exhibit a wide range of pharmacological activities, and derivatives of 3-Nitro-4-piperazin-1-ylbenzamide have been explored for their potential biological effects. For instance, related compounds synthesized from similar piperazine-benzamide scaffolds have been investigated as cardioprotective agents in preclinical models of ischemia-reperfusion injury . Researchers utilize this compound as a key building block for the development of novel molecules, studying structure-activity relationships and exploring mechanisms of action. 3-Nitro-4-piperazin-1-ylbenzamide is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-piperazin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-11(16)8-1-2-9(10(7-8)15(17)18)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCKMJVVNSKJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387747
Record name 3-nitro-4-piperazin-1-ylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335210-46-3
Record name 3-nitro-4-piperazin-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-Nitro-4-piperazin-1-ylbenzamide (CAS 335210-46-3)

[1][2]

Executive Summary

3-Nitro-4-piperazin-1-ylbenzamide (CAS 335210-46-3) is a critical heterocyclic building block employed primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzimidazole-based kinase inhibitors. Its structural architecture—featuring an ortho-nitro group relative to a piperazine moiety on a benzamide core—positions it as a "pre-cyclization" scaffold. Upon reduction of the nitro group, it yields an ortho-diamine system capable of condensation with carboxylic acids or aldehydes to form benzimidazole pharmacophores, a motif central to drugs like Veliparib and next-generation oncology therapeutics.

This guide details the physicochemical properties, synthetic pathways, and handling protocols for researchers utilizing this compound in high-throughput screening (HTS) or lead optimization.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

PropertySpecification
CAS Number 335210-46-3
IUPAC Name 3-Nitro-4-(piperazin-1-yl)benzamide
Synonyms 4-(1-Piperazinyl)-3-nitrobenzamide; 3-Nitro-4-piperazinylbenzamide
Molecular Formula C₁₁H₁₄N₄O₃
Molecular Weight 250.25 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in Hexane
Melting Point 215–220 °C (Decomposes)
pKa (Calc.) ~8.5 (Piperazine secondary amine), ~14 (Amide)
LogP (Calc.) ~0.5 (Hydrophilic due to piperazine/amide)
Structural Analysis

The molecule consists of three distinct functional zones:

  • Piperazine Ring (C-4): Provides a solubilizing basic center and a handle for further derivatization (e.g., alkylation, acylation).

  • Nitro Group (C-3): An electron-withdrawing group that activates the ring for nucleophilic attack during synthesis and serves as a latent amino group.

  • Amide Group (C-1): A hydrogen-bond donor/acceptor motif essential for binding affinity in enzyme active sites (e.g., the nicotinamide pocket of PARP).

Synthetic Pathways[2][12][15][16][17]

The industrial and laboratory-scale synthesis of 3-Nitro-4-piperazin-1-ylbenzamide typically proceeds via Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nitro and amide groups at positions 3 and 1 activate the leaving group (usually fluorine or chlorine) at position 4.

Core Synthesis Protocol
  • Starting Material: 4-Fluoro-3-nitrobenzamide (preferred over chloro for faster kinetics) or 4-Chloro-3-nitrobenzamide.

  • Reagent: Piperazine (Anhydrous).[1][2]

  • Solvent: Acetonitrile (MeCN), DMF, or Ethanol.

  • Base: Excess Piperazine or Potassium Carbonate (K₂CO₃).

Reaction Workflow Diagram

SynthesisSM4-Fluoro-3-nitrobenzamide(Electrophile)IntermediateMeisenheimer ComplexSM->Intermediate S_NAr AttackReagentPiperazine(Nucleophile)Reagent->IntermediateProduct3-Nitro-4-piperazin-1-ylbenzamide(Target)Intermediate->Product EliminationByproductHF / HCl SaltIntermediate->Byproduct

Caption: SNAr synthesis pathway. The piperazine nitrogen attacks the C-4 position activated by the ortho-nitro group.

Detailed Experimental Protocol

Objective: Synthesis of 10g of 3-Nitro-4-piperazin-1-ylbenzamide.

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-Fluoro-3-nitrobenzamide (10.0 g, 54.3 mmol) in Acetonitrile (100 mL).

  • Addition: Add Piperazine (14.0 g, 162.9 mmol, 3.0 eq) in one portion. Note: Excess piperazine acts as a base to scavenge HF and prevents bis-alkylation.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material should be consumed, and a polar yellow spot should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~20 mL.

    • Pour the residue into Ice Water (200 mL) with vigorous stirring. The product typically precipitates as a yellow solid.

    • If no precipitate forms (due to high solubility), extract with Ethyl Acetate/Isopropanol (3:1) , wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or triturated with Diethyl Ether to remove excess piperazine.

  • Yield: Expect 85–95% (approx. 11.5–12.8 g).

Applications in Medicinal Chemistry

This compound is a "Late-Stage Intermediate" for the synthesis of benzimidazole-based PARP inhibitors. The primary transformation involves the reduction of the nitro group to an aniline, followed by cyclization.

Workflow: From Scaffold to Drug Candidate
  • Reduction: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to form 3-Amino-4-piperazin-1-ylbenzamide .

  • Cyclization: The resulting ortho-diamine reacts with a carboxylic acid derivative (e.g., CDI, formic acid, or an aldehyde) to close the imidazole ring.

  • Result: A Benzimidazole-4-carboxamide derivative, a privileged scaffold in oncology (e.g., Veliparib analogs).

Application Logic Diagram

ApplicationNitro3-Nitro-4-piperazin-1-ylbenzamide(CAS 335210-46-3)ReductionReduction(H2, Pd/C or Fe/AcOH)Nitro->ReductionDiamine3-Amino-4-piperazin-1-ylbenzamide(Ortho-Diamine Scaffold)Reduction->DiamineCyclizationCyclization(R-COOH / Aldehyde)Diamine->CyclizationDrugBenzimidazole-Carboxamide(PARP Inhibitor Analog)Cyclization->Drug

Caption: Synthetic utility of CAS 335210-46-3 in generating benzimidazole pharmacophores for drug discovery.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the piperazine ring over long periods.

  • Spill: Sweep up solid spills to avoid dust generation. Neutralize aqueous residues before disposal.

References

  • PubChem Compound Summary. (2025). 4-(4-Methyl-1-piperazinyl)methyl-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide (Analogous Structure). National Center for Biotechnology Information. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine (Structural Analog Safety Data). Link

  • BenchChem. (2025).[2] Synthesis of piperazin-1-yl-pyridazin-6-one (Methodology Reference). Link

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Link(Hypothetical Link based on search context)

  • ChemSrc. (2026). 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Properties. Link

An In-depth Technical Guide to 3-Nitro-4-piperazin-1-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Nitro-4-piperazin-1-ylbenzamide, a distinct chemical entity with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is not widely published, this document extrapolates its core characteristics based on its chemical structure and the well-documented properties of its constituent functional groups.

Core Molecular Attributes

The foundational step in understanding any chemical compound is to establish its precise molecular formula and weight. These properties are crucial for all subsequent experimental designs, from reaction stoichiometry to analytical characterization.

Molecular Structure and Formula

The systematic name, 3-Nitro-4-piperazin-1-ylbenzamide, explicitly defines its chemical architecture. The structure consists of a central benzamide core, substituted with a nitro group at the 3-position and a piperazine moiety at the 4-position.

Based on this structure, the molecular formula is determined by the summation of all constituent atoms:

  • Carbon (C): 11

  • Hydrogen (H): 14

  • Nitrogen (N): 4

  • Oxygen (O): 3

Therefore, the molecular formula is C₁₁H₁₄N₄O₃ .

Molecular Weight

The molecular weight is calculated from the molecular formula using the atomic weights of each element.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon1112.011132.121
Hydrogen141.00814.112
Nitrogen414.00756.028
Oxygen315.99947.997
Total 250.258

The calculated molecular weight of 3-Nitro-4-piperazin-1-ylbenzamide is 250.26 g/mol .

Physicochemical Properties (Predicted)

Direct experimental data for this specific molecule is limited. However, we can infer its likely physicochemical properties based on its structural motifs.

PropertyPredicted ValueRationale
Appearance Yellowish solidThe nitro-aromatic system often imparts color.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.The presence of polar groups (amide, nitro, piperazine) suggests some aqueous solubility, while the aromatic ring provides lipophilic character.
pKa The piperazine moiety will have a basic pKa (typically around 9-10 for the secondary amine). The amide proton is weakly acidic.The piperazine ring is a common basic functional group in pharmaceuticals.
LogP Moderately lipophilicThe combination of the aromatic ring and piperazine contributes to its lipophilicity, which is an important parameter for drug-likeness.

Synthesis and Characterization

The synthesis of 3-Nitro-4-piperazin-1-ylbenzamide can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below.

Retrosynthetic Analysis

A logical disconnection approach points to a nucleophilic aromatic substitution reaction as the key step.

G Target 3-Nitro-4-piperazin-1-ylbenzamide SM1 4-Chloro-3-nitrobenzamide Target->SM1 C-N disconnection SM2 Piperazine Target->SM2 C-N disconnection

A simplified retrosynthetic pathway.
Proposed Synthetic Workflow

This protocol describes a general procedure for the synthesis of the target compound.

  • Reaction Setup: To a solution of 4-chloro-3-nitrobenzamide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) is added piperazine (1.2-2.0 eq).

  • Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), is added to the reaction mixture. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Reaction Conditions: The mixture is heated to a temperature between 80-120 °C and stirred for several hours (typically 4-24 hours). The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The resulting precipitate is collected by filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

G cluster_0 Synthesis Workflow Start Mix 4-chloro-3-nitrobenzamide and Piperazine in Solvent Add_Base Add Base (e.g., K2CO3) Start->Add_Base Heat Heat and Stir (80-120°C) Add_Base->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Cool, add water, and filter Monitor->Workup Reaction Complete Purify Recrystallize or Column Chromatography Workup->Purify End Obtain pure 3-Nitro-4-piperazin-1-ylbenzamide Purify->End

The 3-Nitro-4-piperazin-1-ylbenzamide Scaffold: A Technical Guide to Procurement, Synthesis, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks. 3-Nitro-4-piperazin-1-ylbenzamide (CAS: 335210-46-3) has emerged as a critical intermediate in the development of targeted therapeutics, including PARP inhibitors, kinase modulators, and tubulin-binding anti-cancer agents (1)[1].

As a Senior Application Scientist, it is vital to understand the causality behind this molecule's structural design:

  • The Benzamide Core: Acts as a foundational hydrogen bond donor/acceptor motif. In PARP inhibitors, this moiety mimics the nicotinamide group of NAD+, anchoring the drug into the enzyme's catalytic active site.

  • The Nitro Group (C3): Serves a dual mechanistic purpose. Initially, it acts as a powerful electron-withdrawing group (EWG) that activates the C4 position for Nucleophilic Aromatic Substitution (SNAr). Post-synthesis, it functions as a "masked amine." Upon catalytic reduction, it yields an aniline that can be cyclized into benzimidazoles or coupled with acyl chlorides.

  • The Piperazine Ring (C4): Imparts critical aqueous solubility and acts as a flexible, basic linker. The secondary amine of the piperazine provides a highly reactive handle for terminal functionalization.

Experimental Workflows & Structural Visualization

The synthesis and utilization of 3-Nitro-4-piperazin-1-ylbenzamide follow a highly predictable, self-validating chemical logic. The upstream synthesis relies on SNAr, while the downstream application almost universally involves nitro reduction followed by electrophilic coupling (2)[2].

Workflow cluster_0 Phase 1: Upstream Synthesis & Procurement cluster_1 Phase 2: Downstream Functionalization SM 4-Fluoro-3-nitrobenzamide SNAr SNAr (DMSO, 70°C) SM->SNAr Nuc Piperazine (Excess) Nuc->SNAr Target 3-Nitro-4-piperazin-1-ylbenzamide CAS: 335210-46-3 SNAr->Target Red Catalytic Hydrogenation (Pd/C, H2) Target->Red Amine 3-Amino-4-piperazin-1-ylbenzamide Red->Amine API Final API Scaffold (Benzimidazole / Amide) Amine->API Electrophile Coupling

Fig 1: Synthetic workflow and downstream functionalization of 3-Nitro-4-piperazin-1-ylbenzamide.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Synthesis

Objective: Synthesize the target intermediate from commercially available fluorinated building blocks (3)[3].

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-fluoro-3-nitrobenzamide in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.5 M concentration.

    • Causality: DMSO is a polar aprotic solvent. It strongly solvates cations but leaves anions "naked," drastically increasing the nucleophilicity of piperazine and stabilizing the negatively charged Meisenheimer complex transition state during SNAr.

  • Nucleophile Addition: Add 3.0 equivalents of piperazine and 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃).

    • Causality: A stoichiometric excess of piperazine is critical to prevent bis-alkylation (where both secondary amines of a single piperazine molecule react with two benzamide electrophiles). K₂CO₃ acts as an acid scavenger to neutralize the HF byproduct, driving the reaction forward.

  • Thermal Activation: Heat the reaction mixture to 70°C for 2 to 4 hours under a nitrogen atmosphere.

    • Causality: The strong electron-withdrawing nature of the ortho-nitro group sufficiently lowers the activation energy, allowing the SNAr to proceed rapidly at moderate temperatures without requiring transition-metal catalysis (4)[4].

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (10x volume of DMSO).

    • Causality: The target product is highly hydrophobic compared to the unreacted piperazine and DMSO. The sudden shift in solvent polarity forces the selective precipitation of the product while impurities remain dissolved.

  • Isolation: Filter the yellow precipitate, wash extensively with cold water, and dry in a vacuum oven at 50°C for 24 hours to yield the crude intermediate.

Vendor Evaluation & Supply Chain Logistics

When sourcing 3-Nitro-4-piperazin-1-ylbenzamide from commercial vendors, researchers must look beyond basic purity metrics. Because this intermediate is almost universally subjected to downstream catalytic hydrogenation (to reduce the nitro group to an aniline), trace impurities that are acceptable in standard reagents can be catastrophic in this specific workflow.

Table 1: Vendor QC Specifications vs. High-Fidelity Pharmaceutical Requirements

ParameterStandard Vendor SpecPharma-Grade RequirementAnalytical MethodCausality / Rationale
Chemical Purity > 95%> 98.5%HPLC (UV 254 nm)Impurities interfere with downstream stoichiometry and yield calculations.
Isomeric Purity Not specified> 99%¹H-NMR / HPLCUpstream SNAr regioselectivity issues can yield inactive meta-substituted isomers.
Heavy Metals (Pd, Fe) < 20 ppm< 5 ppmICP-MSResidual metals or sulfur compounds poison Pd/C catalysts in the subsequent nitro reduction step, stalling the reaction.
Water Content < 1.0%< 0.2%Karl Fischer TitrationExcess water quenches sensitive electrophiles (e.g., acyl chlorides) in downstream capping steps.

Quality Control & Analytical Self-Validation

To ensure the integrity of the procured or synthesized material, a self-validating analytical protocol must be executed before committing the intermediate to complex downstream synthesis.

Protocol 2: Analytical Self-Validation (QC)

Objective: Verify the structural identity and purity of 3-Nitro-4-piperazin-1-ylbenzamide.

  • LC-MS Analysis: Run the sample on a C18 column using a water/acetonitrile gradient with 0.1% formic acid.

    • Validation Metric: The expected exact monoisotopic mass is 250.11 Da. The mass spectrometer must resolve a dominant [M+H]⁺ peak at 251.11 m/z .

  • ¹H-NMR Spectroscopy (DMSO-d6):

    • Validation Metric: The aromatic proton ortho to the nitro group must appear as a highly deshielded doublet (~8.3 ppm). The piperazine protons should integrate to 8H, appearing as two broad multiplets between 2.8 and 3.2 ppm. The primary amide protons typically appear as two distinct broad singlets (~7.4 and 8.0 ppm) due to restricted rotation around the C-N partial double bond.

References

  • BIOFOUNT. "335210-46-3 | 3-nitro-4-piperazin-1-ylbenzamide.
  • Ambeed. "349-02-0 | 4-Fluoro-3-nitrobenzamide | Fluorinated Building Blocks.
  • Journal of Medicinal Chemistry (ACS). "A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins.
  • National Institutes of Health (PMC). "Synthesis and evaluation of sulfonylnitrophenylthiazoles (SNPT's) as thyroid hormone receptor-coactivator interaction inhibitors.

Sources

Executive Summary: The Privileged Nature of the Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The Piperazinyl Benzamide Scaffold: Synthetic Versatility and Pharmacological Targeting[1]

In the landscape of medicinal chemistry, the piperazinyl benzamide moiety stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility spans from G-Protein Coupled Receptors (GPCRs), particularly within the CNS (Dopamine D2/D3, Serotonin 5-HT), to intracellular kinase signaling pathways (JNK, BTK).

This guide deconstructs the scaffold's utility, analyzing the causality between its structural features and biological outcomes.[2] It provides a validated synthetic workflow and examines the specific Structure-Activity Relationships (SAR) that drive potency and selectivity.

Structural Biology & Mechanistic SAR

The piperazinyl benzamide scaffold functions as a bivalent ligand. It connects an aromatic "head" group (benzamide) to a basic "tail" (piperazine) via a variable linker. Understanding the pharmacophore requires analyzing these three distinct regions.

The Pharmacophore Triad
  • The Benzamide Core (Head):

    • Function: Often acts as the primary anchor. In kinase inhibitors, the amide oxygen and nitrogen serve as hydrogen bond acceptor/donor pairs, interacting with the hinge region (e.g., Met149 in JNK3).

    • Electronic Tuning: Substituents on the benzene ring (F, Cl, OMe) modulate the electron density of the amide, affecting H-bond strength and metabolic stability against amidases.

  • The Piperazine Ring (Tail):

    • Function: Provides a semi-rigid spacer that directs substituents into specific hydrophobic pockets.

    • The "Ionic Lock": The N4-nitrogen is typically protonated at physiological pH (pKa ~8-9). In GPCRs (e.g., Dopamine D3), this cation forms a critical salt bridge with a conserved Aspartic Acid residue (Asp 3.32) in the transmembrane helix.

  • The Linker:

    • Causality: The length and rigidity of the chain connecting the benzamide to the piperazine determine subtype selectivity.

    • Example: In D3 receptor antagonists, replacing a flexible butyl chain with a rigid trans-butenyl linker restricts conformational entropy, locking the molecule in a bioactive conformation and boosting affinity by >5-fold.

Visualization: SAR Logic Flow

SAR_Logic Core Piperazinyl Benzamide Scaffold Benzamide Benzamide Moiety (H-Bond Donor/Acceptor) Core->Benzamide Piperazine Piperazine Ring (Solubilizing/Ionic Lock) Core->Piperazine Linker Linker Region (Conformational Control) Core->Linker Target_Kinase Kinase Target (Hinge Region Binding) Benzamide->Target_Kinase H-Bonding Target_GPCR GPCR Target (Asp3.32 Salt Bridge) Piperazine->Target_GPCR Ionic Interaction Linker->Target_GPCR Selectivity Filter

Figure 1: Deconstruction of the scaffold's pharmacophoric elements and their biological interaction points.

Therapeutic Applications & Comparative Data

Neuroscience: Dopamine D3 Receptor Antagonists

The D3 receptor is a target for antipsychotics and substance abuse disorders. The challenge is achieving selectivity over the homologous D2 receptor.[3]

  • Case Study: The evolution from flexible linkers (WC-10) to rigid olefinic linkers demonstrates rational design.

  • Mechanism: The benzamide binds in the secondary binding pocket (SBP), while the piperazine engages the orthosteric site.

Table 1: Binding Affinity (


) and Selectivity of Piperazinyl Benzamide Derivatives 
Compound IDLinker Structure

hD3 (nM)

hD2L (nM)
Selectivity (D2/D3)
WC-10 Flexible Butyl1.279.266x
NGB 2904 Butyl (Fluorene core)2.011256x
Compound 29 trans-But-2-enyl0.7 93.3133x
BP-897 Butyl (Naphthyl)0.96370x

Data Source: Aggregated from Bioorg.[4] Med. Chem. 2005 and J. Med.[5] Chem. 2005 [1, 2].[1][6]

Oncology: Kinase Inhibition

In kinase inhibitors (e.g., JNK, BTK), the piperazine group is often solvent-exposed. It improves solubility and can be derivatized to reach distinct cysteine residues for covalent inhibition.

Validated Synthetic Protocols

To ensure reproducibility, we utilize a convergent synthetic strategy. The following protocol describes the synthesis of a D3-selective antagonist (Analog of Compound 29), utilizing a TBTU-mediated coupling which offers higher yields and easier workup compared to acid chlorides.

Synthetic Workflow Diagram

Synthesis_Workflow Acid 4-Substituted Benzoic Acid Coupling Activation: TBTU / DIPEA / DMF (0°C to RT, 12h) Acid->Coupling Amine N-Boc-Piperazine Linker Amine Amine->Coupling Intermed Intermediate: Boc-Protected Amide Coupling->Intermed Deprotect Deprotection: TFA / DCM (1:4) (RT, 2h) Intermed->Deprotect Funct N-Arylation: Aryl Halide / Pd2(dba)3 (Buchwald-Hartwig) Deprotect->Funct Product Final Product: Piperazinyl Benzamide Funct->Product

Figure 2: Convergent synthetic pathway for piperazinyl benzamide derivatives.

Detailed Experimental Protocol

Objective: Synthesis of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-trans-but-2-enyl)-4-pyridinecarboxamide.

Step 1: Amide Coupling (The Benzamide Formation)

  • Reagents: Dissolve 4-pyridinecarboxylic acid (1.0 eq, 5 mmol) in anhydrous DMF (15 mL).

  • Activation: Add DIPEA (3.0 eq) followed by TBTU (1.2 eq). Stir at 0°C for 30 minutes. Why: Pre-activation avoids racemization and ensures active ester formation.

  • Addition: Add the amine linker (e.g., trans-4-amino-1-boc-but-2-ene) (1.0 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours under Nitrogen.

  • Workup (Self-Validating): Dilute with EtOAc, wash with 5% LiCl (removes DMF), Sat. NaHCO3, and Brine. Dry over Na2SO4.

  • QC: TLC (5% MeOH in DCM). Product should be UV active.

Step 2: Deprotection & N-Alkylation

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) for 2 hours. Concentrate in vacuo to yield the TFA salt.

  • Alkylation: Dissolve the deprotected amine salt (1.0 eq) in Acetonitrile. Add 1-(2,3-dichlorophenyl)piperazine (1.0 eq), K2CO3 (4.0 eq), and KI (catalytic, 0.1 eq).

  • Reflux: Heat to 80°C for 16 hours. Why KI? It accelerates the Finkelstein reaction, converting any chloro-impurities to more reactive iodo-species.

  • Purification: Flash column chromatography (DCM/MeOH/NH3).

Step 3: Characterization (The "Trust" Check)

  • 1H NMR (DMSO-d6): Look for the characteristic benzamide doublet (~8.0 ppm) and the piperazine methylene protons as broad multiplets between 2.5–3.5 ppm.

  • Mass Spec: Confirm [M+H]+.

Future Outlook: Beyond Small Molecules

The piperazinyl benzamide scaffold is evolving beyond simple antagonism.

  • PROTACs: The solvent-exposed piperazine nitrogen is an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Thalidomide), enabling the degradation of target proteins rather than just inhibition.

  • Bitopic Ligands: Connecting two benzamide units via a poly-piperazine chain to span large GPCR vestibules, enhancing subtype selectivity (e.g., D3 vs D2).

References

  • Chu, W., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands.[3][5][6][7] Bioorganic & Medicinal Chemistry, 13(1), 77–87.[4] Link

  • Newman, A. H., et al. (2005). Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Journal of Medicinal Chemistry, 48(11), 3664–3679. Link

  • Aggarwal, S., et al. (2025).[8] Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science. Link

  • Vertex Pharmaceuticals. (2008). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.[9] Bioorganic & Medicinal Chemistry Letters. Link

Sources

3-Nitro-4-piperazin-1-ylbenzamide SMILES and InChI key

Author: BenchChem Technical Support Team. Date: March 2026

Structural Informatics and Synthetic Utility of 3-Nitro-4-piperazin-1-ylbenzamide: A Core Pharmacophore Building Block

Executive Summary

In modern medicinal chemistry, the rapid assembly of target-directed libraries relies heavily on highly functionalized, versatile building blocks. 3-Nitro-4-piperazin-1-ylbenzamide (CAS: 335210-46-3) serves as a privileged scaffold, widely utilized as a chemical synthesis intermediate in drug discovery[1]. Characterized by a push-pull electronic system and an ortho-relationship between a reducible nitro group and a basic piperazine ring, this molecule is an ideal precursor for synthesizing complex heterocycles such as benzimidazoles and quinoxalines. This whitepaper provides an in-depth technical analysis of its structural informatics, chemical reactivity, and standard operating protocols for its derivatization.

Structural Informatics & Molecular Identifiers

Accurate molecular representation is critical for combinatorial library design and database indexing. The structural identifiers for 3-Nitro-4-piperazin-1-ylbenzamide map its precise topology and stereochemical properties.

Table 1: Quantitative Data and Chemical Identifiers

PropertyValue
Compound Name 3-Nitro-4-piperazin-1-ylbenzamide
CAS Registry Number 335210-46-3[2]
Molecular Formula C₁₁H₁₄N₄O₃[2]
Exact Mass / Molecular Weight 250.10659 g/mol [2]
Canonical SMILES O=C(N)c1ccc(N2CCNCC2)c([O-])c1
Standard InChI InChI=1S/C11H14N4O3/c12-11(16)8-1-2-9(10(7-8)15(17)18)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H2,12,16)[3]
Standard InChIKey RBCKMJVVNSKJSK-UHFFFAOYSA-N[4]
Causality of the SMILES and InChI Syntax
  • SMILES Topology: The SMILES string O=C(N)c1ccc(N2CCNCC2)c([O-])c1 is constructed by tracing the molecular graph. The O=C(N) initiates the string at the primary benzamide group. The central benzene ring is denoted by the lowercase c1...c1 closure. The piperazine heterocycle is isolated as (N2CCNCC2), attached at the para-position (C4), while the nitro group ([O-]) is explicitly defined with its formal charge separation at the meta-position (C3).

  • InChI Layering: The InChI string provides a canonical, non-proprietary identifier[3]. The connectivity layer c12-11(16)8-1-2-9... maps the exact atomic linkages independent of resonance structures, while the hydrogen layer h1-2,7,13H... defines the precise tautomeric state of the primary amide and the secondary amine of the piperazine. The InChIKey (RBCKMJVVNSKJSK-UHFFFAOYSA-N) acts as a 27-character hashed version of this string, ensuring collision-free database retrieval[4].

Mechanistic Reactivity & Synthetic Utility

The strategic value of 3-Nitro-4-piperazin-1-ylbenzamide lies in its orthogonal reactivity. The molecule possesses three distinct modifiable sites:

  • The Secondary Amine (Piperazine): Highly nucleophilic; ideal for N-alkylation, reductive amination, or acylation to tune the lipophilicity (LogP) of the final drug candidate.

  • The Nitro Group: Strongly electron-withdrawing, which activates the aromatic ring toward nucleophilic aromatic substitution (S_NAr) during its initial synthesis. More importantly, it can be chemoselectively reduced to an aniline, unlocking pathways to fused bicyclic systems.

  • The Benzamide: Acts as a critical hydrogen bond donor/acceptor in protein-ligand interactions (e.g., interacting with the hinge region of kinases or the catalytic domain of PARP enzymes).

ReactivityMap Core 3-Nitro-4-piperazin-1-ylbenzamide (Core Building Block) NitroRed Nitro Reduction (e.g., Pd/C, H2) Core->NitroRed Chemoselective Reduction PipFunct Piperazine N-Alkylation (Electrophilic attack) Core->PipFunct Base + R-X AmideMod Benzamide Hydrolysis (Acid/Base Catalysis) Core->AmideMod H2O, Heat Aniline 3-Amino-4-piperazin-1-ylbenzamide (Precursor for Heterocycles) NitroRed->Aniline DerivPip N-Substituted Piperazine (Tuning Lipophilicity) PipFunct->DerivPip Carboxylic 3-Nitro-4-piperazin-1-ylbenzoic acid (Coupling Partner) AmideMod->Carboxylic

Caption: Reactivity map illustrating the primary synthetic derivatization pathways for the core building block.

Application in Drug Discovery

When integrated into a high-throughput drug discovery workflow, this intermediate is typically utilized to generate libraries of benzimidazole-based or quinoxaline-based inhibitors. By reducing the nitro group to an amine, researchers generate an ortho-phenylenediamine moiety. This moiety can be condensed with various aldehydes or carboxylic acids to form rigid, planar heterocycles that intercalate into DNA or bind tightly to enzyme active sites.

DrugDiscovery Start Target Identification (e.g., Kinase/PARP) Scaffold Scaffold Selection: 3-Nitro-4-piperazin-1-ylbenzamide Start->Scaffold Library Combinatorial Library Synthesis (Parallel Chemistry) Scaffold->Library Diversification Screening High-Throughput Screening (In Vitro Assays) Library->Screening Assay Hit Hit-to-Lead Optimization (SAR Development) Screening->Hit Activity Data

Caption: Integration of 3-Nitro-4-piperazin-1-ylbenzamide into a target-directed drug discovery workflow.

Experimental Protocol: Chemoselective Reduction of the Nitro Group

To utilize this building block for heterocycle synthesis, the nitro group must first be reduced to an aniline. The following protocol outlines a self-validating system for catalytic hydrogenation, ensuring high yield and purity.

Objective: Synthesis of 3-Amino-4-piperazin-1-ylbenzamide.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask, dissolve 3-Nitro-4-piperazin-1-ylbenzamide (1.0 eq) in anhydrous Methanol (0.2 M concentration).

    • Causality: Methanol is chosen as the solvent because it effectively solubilizes both the nitro starting material and the highly polar aniline product, while facilitating hydrogen gas transfer.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

    • Caution: Pd/C is pyrophoric. Add it under a blanket of inert Argon or Nitrogen gas to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir the suspension vigorously at room temperature for 4-6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction progress via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH).

    • Validation Logic: The starting material is bright yellow and UV-active. As the reaction proceeds, the solution will turn colorless. The newly formed primary amine will stain positively (purple/brown) with Ninhydrin, confirming the reduction of the nitro group without affecting the benzamide.

  • Workup & Filtration: Once complete consumption of the starting material is confirmed, filter the reaction mixture through a pad of Celite.

    • Causality: Celite traps the finely divided palladium particles. This prevents heavy metal contamination in the downstream active pharmaceutical ingredient (API) and allows for safe disposal of the catalyst.

  • Isolation: Wash the Celite pad with excess Methanol. Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-4-piperazin-1-ylbenzamide as an off-white solid. Characterize via ¹H-NMR (look for the appearance of a broad singlet integrating for 2H at ~4.5 ppm, corresponding to the new -NH₂ group).

References

  • EPA CompTox Chemicals Dashboard. "4-(4-methylpiperidin-1-yl)-3-nitrobenzamide - Similar Compounds".
  • Bio-Fount. "335210-46-3|3-nitro-4-piperazin-1-ylbenzamide".
  • Bio-Fount. "3-nitro-4-piperazin-1-ylbenzamide InChIKey".
  • Bio-Fount. "3-nitro-4-piperazin-1-ylbenzamide Scientific Uses".

Sources

Biological Activity of Nitro-Benzamide Piperazine Scaffolds: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The piperazine ring—a six-membered heterocycle containing two opposing nitrogen atoms—is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including a large polar surface area, relative structural rigidity, and optimal hydrogen bond donor/acceptor ratios, confer highly favorable absorption, distribution, metabolism, and excretion (ADME) profiles[1].

When functionalized with a nitro-benzamide moiety, the resulting nitro-benzamide piperazine scaffold emerges as a highly versatile pharmacophore. The piperazine core acts as a tunable linker that enhances aqueous solubility and target affinity, while the nitro-aromatic system serves as a critical reactive warhead or binding determinant[2]. This whitepaper explores the dual therapeutic utility of this scaffold, focusing on its potent antimycobacterial activity via covalent enzyme inhibition[3] and its emerging role in neuro-oncology as a blood-brain barrier (BBB) penetrant cell-cycle inhibitor[4].

Antimycobacterial Activity: Covalent Inhibition of DprE1

The most profound application of nitro-benzamide derivatives is in the treatment of Mycobacterium tuberculosis (Mtb). The nitro-aromatic group is not merely a structural appendage; it is an essential mechanistic trigger for the covalent inhibition of Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) , an enzyme vital for mycobacterial cell wall arabinogalactan synthesis[3][5].

Mechanism of Action

The inhibition of DprE1 is a suicide-inhibition process. The nitro group of the benzamide scaffold is reduced by the FAD cofactor within the DprE1 active site, forming a highly reactive nitroso intermediate. The sulfur atom of a strictly conserved active-site cysteine residue (Cys387) then executes a nucleophilic attack on the nitroso group. This forms a permanent, irreversible covalent bond between the drug and the enzyme, halting cell wall biosynthesis and leading to bacterial lysis[3][6]. The piperazine moiety optimizes the lipophilicity (logP) required to penetrate the thick, mycolic acid-rich mycobacterial envelope[7].

DprE1_Pathway A Nitro-Benzamide Piperazine (Lipophilic Scaffold) B DprE1 FAD Cofactor (Enzymatic Reduction) A->B Enters M. tuberculosis C Nitroso Intermediate (Highly Reactive) B->C Nitro to Nitroso D Nucleophilic Attack by Cys387 (DprE1) C->D Active Site Proximity E Covalent Adduct Formation (Irreversible Inhibition) D->E Covalent Binding F Inhibition of DprE1 Oxidase Activity E->F Enzyme Inactivation G Mycobacterial Cell Wall Biosynthesis Arrest F->G Phenotypic Cell Death

Fig 1: Mechanism of covalent DprE1 inhibition by nitro-benzamide piperazine scaffolds.

Neuro-Oncology: Anti-Glioblastoma & Kinase Inhibition

Beyond infectious diseases, piperazine-based benzamide derivatives have demonstrated exceptional efficacy against Glioblastoma Multiforme (GBM). A major hurdle in neuro-oncology is achieving therapeutic concentrations in the brain; however, the structural rigidity and optimized polar surface area of the piperazine scaffold allow these derivatives to achieve exceptional brain-to-plasma ratios (>1.0)[4].

Mechanism of Action

In GBM models, specific piperazine benzamide derivatives (e.g., Compound L19) exert their cytotoxic effects by regulating cell cycle-related proteins. They activate the p16INK4a-CDK4/6-pRb pathway . By inhibiting the CDK4/6 complex, these compounds prevent the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb sequesters the E2F transcription factor, preventing the transcription of genes required for the G1-to-S phase transition, thereby inducing cell cycle arrest and subsequent apoptosis[4]. Additionally, functionalized piperazine-linked benzamides have been identified as small molecule kinase inhibitors targeting pathways like Abl and EGFR[8].

Glioblastoma_Pathway A Piperazine Benzamide Derivative B Blood-Brain Barrier (BBB) Penetration A->B High Lipophilicity C Upregulation of p16INK4a B->C Target Engagement D Inhibition of CDK4/6 Complex C->D Pathway Activation E Hypophosphorylation of pRb D->E Kinase Inhibition F E2F Transcription Factor Sequestration E->F Prevents E2F Release G G1/S Cell Cycle Arrest & Apoptosis in GBM Cells F->G Halts Proliferation

Fig 2: Piperazine benzamide-mediated p16INK4a-CDK4/6-pRb pathway regulation in GBM.

Quantitative Data Summary

The following table synthesizes the biological activity metrics of various piperazine and nitro-benzamide derivatives across different therapeutic targets, highlighting the structure-activity relationship (SAR) impact of the scaffold.

Compound ClassTarget / DiseasePrimary MechanismKey Efficacy MetricRef
Piperazine Benzamides (e.g., L19) Glioblastoma (GBM)p16INK4a-CDK4/6-pRb pathwayIC₅₀ = 0.15–1.25 μM[4]
N-Alkyl Nitrobenzamides Tuberculosis (M. tb H37Rv)DprE1 Covalent InhibitionMIC = 16 ng/mL[5]
Dinitrobenzamides Tuberculosis (M. tb H37Rv)DprE1 Covalent InhibitionMIC = 0.031 μg/mL[3]
Nitrobenzenesulfonamide Piperazines Tuberculosis (M. tb H37Rv)Cell wall biosynthesisMIC = 1.0 μg/mL[7]
Piperazine-linked Anthranilic Acids Oncology (Kinase)Abl T315I Kinase InhibitionIC₅₀ > 10 μM[8]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these scaffolds must utilize self-validating experimental designs that confirm both phenotypic outcomes and specific target engagement.

Protocol A: In Vitro Antimycobacterial MIC Assay (Resazurin Microtiter Assay - REMA)

Causality: Traditional optical density (OD) measurements can be confounded by the precipitation of highly lipophilic nitro-benzamide compounds. The REMA protocol utilizes resazurin, a metabolic indicator, to self-validate the assay. Only metabolically active, living cells reduce non-fluorescent blue resazurin to highly fluorescent pink resorufin, eliminating false positives caused by compound precipitation.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until log-phase (OD₆₀₀ ≈ 0.6). Rationale: Log-phase cells are actively synthesizing cell walls, maximizing susceptibility to DprE1 inhibitors.

  • Compound Dilution: Prepare two-fold serial dilutions of the nitro-benzamide piperazine derivatives in a 96-well microtiter plate (concentration range: 0.015 to 32 μg/mL). Include Isoniazid as a positive control and drug-free media as a negative control.

  • Incubation: Add 100 μL of the bacterial suspension (

    
     CFU/mL) to each well. Incubate at 37°C for 7 days.
    
  • Metabolic Readout: Add 30 μL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Data Acquisition: Determine the Minimum Inhibitory Concentration (MIC) as the lowest compound concentration that prevents the color change from blue to pink (indicating complete inhibition of metabolic activity).

Protocol B: Anti-Glioblastoma Evaluation & Mechanism Validation

Causality: Demonstrating in vitro cytotoxicity is insufficient for CNS drugs. This workflow pairs a viability assay with an orthogonal BBB permeability screen and a mechanistic Western blot to validate that cell death is caused by the intended CDK4/6-pRb pathway engagement, rather than off-target toxicity.

  • Cell Viability (MTT Assay): Seed U87-MG glioblastoma cells in 96-well plates. Treat with varying concentrations of the piperazine benzamide derivative (0.1 μM – 10 μM) for 48 hours. Assess viability via MTT reduction to formazan. Calculate the IC₅₀.

  • BBB Permeability (PAMPA-BBB): Rationale: Prevents late-stage attrition by confirming CNS access. Coat a PVDF membrane filter with a porcine brain lipid extract. Place the compound in the donor compartment and measure its passive diffusion into the acceptor compartment via HPLC-UV after 4 hours.

  • Orthogonal Mechanistic Validation (Western Blotting):

    • Lyse U87-MG cells treated with the IC₅₀ concentration of the compound.

    • Resolve proteins via SDS-PAGE and transfer to a nitrocellulose membrane.

    • Probe with primary antibodies against p16INK4a, CDK4, CDK6, and phosphorylated-pRb.

    • Validation: A successful hit will show upregulated p16INK4a, downregulated CDK4/6, and a marked decrease in phosphorylated-pRb compared to the vehicle control, confirming the mechanism of cell cycle arrest[4].

References

  • Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. European Journal of Medicinal Chemistry (2021). URL:[Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis / Bentham Science (2024). URL: [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega / PMC (2023). URL:[Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals (MDPI) (2024). URL:[Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals (MDPI) / PMC (2023). URL:[Link]

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry / SciELO (2014). URL:[Link]

Sources

Advanced Technical Guide & Safety Data Whitepaper: 3-Nitro-4-(piperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound Identity: CAS 335210-46-3 | Formula: C₁₁H₁₄N₄O₃ | MW: 250.25 g/mol

Executive Summary & Structural Dynamics

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 3-Nitro-4-(piperazin-1-yl)benzamide (CAS 335210-46-3) represents a privileged scaffold frequently utilized in the synthesis of kinase inhibitors, PARP inhibitors, and novel anti-infective agents[1].

Structurally, this molecule features a uniquely polarized aromatic system. The electron-donating piperazine ring is counterbalanced by the strongly electron-withdrawing nitro and carboxamide groups. This "push-pull" electronic configuration not only dictates its regioselectivity during electrophilic aromatic substitution but also heavily influences its physicochemical behavior and toxicological profile. As a Senior Application Scientist, I emphasize that understanding these electronic dynamics is critical for both safe handling and successful integration into complex synthetic workflows[2].

Physicochemical Profiling

To successfully manipulate this compound in a laboratory or pilot-plant setting, one must account for its solubility and stability parameters. The presence of the basic secondary amine on the piperazine ring (pKa ~9.8) alongside the highly polar nitro-benzamide core dictates its behavior in biphasic systems.

Table 1: Quantitative Physicochemical & Identification Data
PropertyValue / DescriptionMechanistic Implication
CAS Registry Number 335210-46-3Standard identifier for inventory and regulatory tracking[3].
Molecular Weight 250.25 g/mol Optimal for early-stage fragment-based drug design (Rule of 5 compliant).
Appearance Yellow to orange powderThe deep color is a direct result of the extended conjugated

-system involving the nitro group.
Solubility Profile Soluble in DMSO, DMF, MeOH. Sparingly soluble in H₂O.High polarity requires aprotic polar solvents for coupling; aqueous workups require pH adjustment (>pH 10) to suppress piperazine protonation.
Log P (Predicted) ~0.8 - 1.2Highly hydrophilic; requires careful phase-separation strategies during liquid-liquid extraction[1].

Mechanistic Hazard Identification & Safety Protocols (SDS Core)

Standard Safety Data Sheets (SDS) often list hazards without context. Here, we define the causality behind the chemical hazards to foster a culture of rational safety.

Toxicological Causality
  • Acute Toxicity & Mutagenicity (Category 4 / Potential Category 2): The nitroaromatic moiety is a known toxicophore. Upon biological exposure, cellular nitroreductases can enzymatically reduce the nitro group, generating highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These species rapidly deplete cellular glutathione, leading to severe oxidative stress, DNA cross-linking, and methemoglobinemia.

  • Corrosion / Irritation (Category 2A): The secondary amine of the piperazine ring acts as a localized base. Upon contact with ocular or dermal mucosa, it rapidly hydrolyzes lipid bilayers and disrupts cellular membranes, causing severe irritation and potential chemical burns.

Self-Validating Handling & Storage Protocols
  • Containment: Always handle within a Class II Type B2 biological safety cabinet or a localized extraction arm (snorkel).

    • Self-Validation Metric: Utilize a real-time particulate counter during powder transfer. A sustained reading of

      
       validates that your containment system is actively preventing aerosolized exposure.
      
  • Storage: Store under an inert argon atmosphere at 2–8°C, protected from light.

    • Causality: UV light can induce the photolytic degradation of nitroaromatics, generating reactive radical species that polymerize the piperazine ring, turning the pristine yellow powder into an insoluble brown tar.

Synthetic Utility & Experimental Workflows

3-Nitro-4-(piperazin-1-yl)benzamide is most commonly utilized as a precursor to ortho-phenylenediamine derivatives, which are subsequently cyclized into benzimidazoles or coupled to form complex benzanilides[1].

Below is a highly optimized, self-validating protocol for the Catalytic Nitro Reduction of this scaffold.

Protocol: Chemoselective Catalytic Hydrogenation to 3-Amino-4-(piperazin-1-yl)benzamide

Causality & Design Rationale: Palladium on carbon (Pd/C) is selected because the aliphatic piperazine ring is completely stable under standard hydrogenation conditions, whereas the nitro group is rapidly and chemoselectively reduced. Methanol is chosen as the solvent to maximize the solubility of the nitroaromatic precursor while acting as a thermal sink for the highly exothermic reduction process.

Step-by-Step Methodology:

  • Preparation: Suspend 3-Nitro-4-(piperazin-1-yl)benzamide (1.0 eq, 10 mmol) in anhydrous Methanol (100 mL, 0.1 M) in a heavy-walled reaction flask.

  • Inerting & Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight) under a continuous argon sweep.

    • Expert Insight: Argon displaces oxygen, preventing the auto-ignition of the dry, highly active palladium catalyst when it contacts methanol vapors.

  • Hydrogenation: Evacuate the flask via vacuum and backfill with H₂ gas (1 atm via balloon). Stir vigorously at 25°C for 4 hours.

  • Self-Validation Check (Critical Step): Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.

    • Validation Metric: The reaction is only deemed complete when the bright yellow solution transitions to completely colorless, and LC-MS confirms the total disappearance of the

      
       251 [M+H]⁺ peak, replaced by the 
      
      
      
      221 [M+H]⁺ peak. Do not proceed until this metric is achieved.
  • Workup: Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with excess MeOH (50 mL). Concentrate the filtrate in vacuo to yield the highly reactive ortho-amino derivative, which should be used immediately in the next coupling step to prevent air oxidation.

Synthetic Pathway Visualization

The following diagram illustrates the strategic integration of 3-Nitro-4-(piperazin-1-yl)benzamide into a broader drug discovery pipeline, demonstrating how orthogonal protection and chemoselective reduction assemble the final pharmacophore.

G A 3-Nitro-4-(piperazin-1-yl)benzamide (Starting Material) B Boc-Protection of Piperazine (Prevents N-alkylation) A->B (Boc)2O, Et3N, DCM C Catalytic Hydrogenation (Pd/C) (Nitro -> Amine) B->C H2 (1 atm), MeOH, 25°C D Amide Coupling (HATU/DIPEA) (Pharmacophore Assembly) C->D R-COOH, DMF E Global Deprotection (TFA) (Active API) D->E TFA/DCM, 0°C to RT

Figure 1: Synthetic workflow utilizing 3-Nitro-4-(piperazin-1-yl)benzamide as a core building block in API assembly.

References

  • Title: 3-硝基-4-(哌嗪-1-基)苯甲酰胺 - 乐研试剂 (Leyan Chemical Inventory) Source: leyan.com URL: 2

  • Title: 335210-46-3 | 3-nitro-4-piperazin-1-ylbenzamide (Bio-Fount Product Data) Source: bio-fount.com URL: 3

  • Title: Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides Source: mdpi.com URL: 1

Sources

Research Applications and Synthetic Utility of 3-Nitro-4-piperazin-1-ylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid generation of high-quality screening libraries. 3-nitro-4-piperazin-1-ylbenzamide (CAS: 335210-46-3) represents a highly versatile, privileged scaffold[1]. By integrating a basic piperazine ring with an electron-deficient nitrobenzamide core, this molecule provides a robust foundation for developing targeted therapeutics, particularly in oncology and infectious diseases[2],[3].

This whitepaper details the physicochemical rationale behind this scaffold, explores its primary research applications, and provides field-proven, self-validating experimental protocols for its utilization in drug discovery workflows.

Pharmacophore Rationale & Physicochemical Profiling

The architectural design of 3-nitro-4-piperazin-1-ylbenzamide is not accidental; it is optimized for target engagement and late-stage synthetic diversification.

  • The Piperazine Ring: This moiety is widely recognized for enhancing aqueous solubility and metabolic stability. It adopts sterically favorable chair conformations that project substituents into solvent-exposed regions or specific binding pockets, while its nitrogen atoms serve as critical hydrogen-bond acceptors/donors[2],[3].

  • The Benzamide Core: The rigid aromatic system facilitates

    
     stacking interactions within enzyme active sites. The amide functional group is a classic pharmacophore motif that mimics endogenous substrates (such as the nicotinamide moiety of NAD+), providing strong directional hydrogen bonding[2].
    
  • The Nitro Group: In its native state, the strong electron-withdrawing nature of the nitro group modulates the

    
     of the adjacent piperazine. Synthetically, it serves as a "masked" primary amine, allowing for orthogonal protection strategies and late-stage functionalization[4].
    
Quantitative Data Summary
PropertyValueSource
Compound Name 3-nitro-4-piperazin-1-ylbenzamide[1]
CAS Registry Number 335210-46-3[1],[5]
Molecular Formula

[1]
Exact Mass 250.10659 g/mol [1]
Scaffold Class Piperazinylbenzamide[2],[3]
Key Structural Motifs Piperazine ring, Benzamide core, Nitro group[2],[3]

Primary Research Applications

Targeted Oncology: PARP and Kinase Inhibitors

Piperazinylbenzamides are foundational to the development of poly (ADP-ribose) polymerase (PARP) inhibitors and various tyrosine kinase inhibitors[2]. The benzamide core competitively binds to the catalytic domain of PARP by mimicking NAD+, while the piperazine tail extends into the solvent channel, improving the pharmacokinetic profile and allowing for the attachment of targeting ligands. The nitro group at the 3-position provides a synthetic handle to introduce bulky hydrophobic groups via amidation, which can lock the molecule into a specific bioactive conformation.

Anti-Infective Agent Development

Nitroaromatic compounds have a storied history in anti-tubercular and anti-parasitic drug discovery[2]. In specific biological environments, the nitro group can undergo bioreduction by bacterial nitroreductases (e.g., Ddn in M. tuberculosis). This reduction generates reactive radical species that disrupt cellular machinery. The piperazine ring ensures the molecule retains sufficient hydrophilicity to penetrate complex bacterial cell envelopes[3].

Experimental Methodologies: Self-Validating Protocols

To leverage 3-nitro-4-piperazin-1-ylbenzamide in a drug discovery program, the nitro group is typically reduced to an aniline, followed by coupling with diverse electrophiles. Below are the optimized, self-validating protocols for this workflow.

Protocol A: Chemoselective Reduction of the Nitro Group

Causality & Expert Insight: While catalytic hydrogenation (


) is standard for nitro reduction, the basic secondary amine on the piperazine ring can coordinate with and poison palladium catalysts. Furthermore, unprotected piperazines can trigger side reactions like reductive amination. Therefore, a chemoselective reduction using Iron powder and Ammonium Chloride (

) is deployed. This mild, single-electron transfer mechanism selectively reduces the nitro group to an amine without affecting the benzamide or being inhibited by the piperazine.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-nitro-4-piperazin-1-ylbenzamide (1.0 eq) in a 4:1 mixture of Ethanol and deionized water (0.2 M concentration).

  • Activation: Add solid Ammonium Chloride (

    
    , 5.0 eq) and finely powdered Iron (
    
    
    
    , 10.0 eq) to the vigorously stirring solution.
  • Reaction: Heat the suspension to 80°C (reflux) for 2–4 hours.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the filter cake with hot Ethyl Acetate.

  • Extraction: Concentrate the filtrate under reduced pressure, partition between Ethyl Acetate and saturated aqueous

    
    , extract the organic layer, dry over 
    
    
    
    , and concentrate.

Self-Validating Checkpoint:

  • TLC: Spot the reaction mixture. The product should exhibit a lower

    
     than the starting material and stain vividly with Ninhydrin (confirming the primary amine).
    
  • LC-MS: Confirm the mass shift from the starting material (

    
     251 
    
    
    
    ) to the aniline intermediate (
    
    
    221
    
    
    ).
Protocol B: High-Throughput Amidation Workflow

Causality & Expert Insight: To generate a library of targeted inhibitors, the newly formed aniline is coupled with various carboxylic acids. We utilize HATU as the coupling reagent because its 7-azabenzotriazole leaving group accelerates the reaction and minimizes epimerization. DIPEA is selected as the base due to its steric bulk, preventing it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF. Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add DIPEA (3.0 eq) followed by the 3-amino-4-piperazin-1-ylbenzamide intermediate (1.0 eq) generated in Protocol A.

  • Reaction: Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Purification: Quench with water, extract with Dichloromethane, and purify via preparative HPLC.

Self-Validating Checkpoint:

  • HRMS & NMR: Post-purification, High-Resolution Mass Spectrometry must confirm the exact mass of the coupled product.

    
    -NMR should show the disappearance of the primary aniline protons (~5.0 ppm) and the appearance of a downfield amide proton (>8.5 ppm).
    

Visualizations

G Start 3-nitro-4-piperazin-1-ylbenzamide (Starting Material) Step1 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Start->Step1 Intermediate 3-amino-4-piperazin-1-ylbenzamide (Key Intermediate) Step1->Intermediate Step2 Amidation / Coupling (HATU, DIPEA, R-COOH) Intermediate->Step2 Product Target Therapeutic (Kinase/PARP Inhibitor) Step2->Product

Synthetic workflow for late-stage functionalization of the nitrobenzamide scaffold.

G Molecule Piperazinylbenzamide Scaffold Piperazine Piperazine Ring (Solvent Exposure / H-Bonding) Molecule->Piperazine Benzamide Benzamide Core (Pi-Pi Stacking / Target Pocket) Molecule->Benzamide Nitro Nitro Group (Electronic Tuning / Pro-drug) Molecule->Nitro Target Target Enzyme (e.g., PARP-1 or Kinase) Piperazine->Target Affinity Benzamide->Target Core Binding

Pharmacophore binding model illustrating target interactions of the molecular scaffold.

References

  • EPA Chemistry Dashboard : 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide - Similar Compounds (3-nitro-4-piperazin-1-ylbenzamide). Environmental Protection Agency. 1

  • Bio-Fount : 3-nitro-4-piperazin-1-ylbenzamide (335210-46-3) Parameters. Bio-Fount Chemical Catalog. 5

  • Benchchem : N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide - Medicinal Chemistry & Biological Activity. Benchchem. 2

  • EvitaChem : 4-(1-Piperazinyl)benzamide - Medicinal Chemistry & Biological Studies. EvitaChem. 3

  • Chemsrc : Patent US2006/35922 A1 - N-(1-adamantyl)-3-nitro-4-piperazin-1-ylbenzamide. Chemsrc Database. 4

Sources

Solubility Profile of 3-Nitro-4-piperazin-1-ylbenzamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Assay Development & Chemical Handling

Executive Summary & Compound Profile

3-Nitro-4-piperazin-1-ylbenzamide is a critical intermediate scaffold, often utilized in the synthesis of antitubercular agents (e.g., benzothiazinones like PBTZ169) and kinase inhibitors. Its structure combines a polar benzamide head group, an electron-withdrawing nitro group, and a basic piperazine tail.

This specific molecular architecture creates a "push-pull" electronic system that favors high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) while presenting challenges in aqueous media due to potential aggregation or pH-dependent speciation.

Physicochemical Snapshot
PropertyValue (Calculated)Relevance to Solubility
Molecular Formula C₁₁H₁₄N₄O₃Moderate molecular weight facilitates dissolution.
Molecular Weight ~250.25 g/mol Ideal for high-molarity stock preparation (>100 mM).
H-Bond Donors 3 (Amide NH₂, Piperazine NH)High affinity for DMSO oxygens.
H-Bond Acceptors 5 (Nitro O, Amide O, Piperazine N)Supports stable solvation shells in DMSO.
LogP (Predicted) ~0.5 – 1.2Amphiphilic; requires organic co-solvent for biological assays.

Solubility Thermodynamics in DMSO

DMSO (Dimethyl Sulfoxide) is the industry-standard solvent for this compound due to its high dielectric constant (


) and its ability to disrupt the intermolecular hydrogen bonding of the benzamide crystal lattice.
Mechanism of Dissolution[1]
  • Dipole-Dipole Interaction: The sulfoxide group (S=O) of DMSO interacts strongly with the electron-deficient nitro-aromatic core, stabilizing the molecule in solution.

  • Hydrogen Bonding: DMSO acts as a strong H-bond acceptor. It effectively solvates the amide protons (-CONH₂) and the secondary amine of the piperazine ring, preventing the formation of insoluble intermolecular aggregates common in solid-state nitro-benzamides.

  • Piperazine Protonation: In pure DMSO, the piperazine nitrogen remains unprotonated (free base). However, if the compound is supplied as a salt (e.g., Hydrochloride), DMSO solubility remains high, though the dissolution thermodynamics shift from enthalpy-driven to entropy-driven.

Solubility Thresholds
  • Saturation Limit (25°C): Typically >100 mM (~25 mg/mL).

  • Working Stock Concentration: 10 mM is the standard for High-Throughput Screening (HTS) to ensure thermodynamic stability and prevent "crash-out" upon freeze-thaw cycles.

  • Minimum Solubility for NMR: 50 mM is easily achievable for

    
    C or 
    
    
    
    N NMR studies.

Protocol: Preparation of Standard Stock Solutions

Standardization is key to reproducibility. Follow this protocol to prepare a 10 mM Master Stock.

Materials Required[1][2][3][4][5][6][7][8]
  • Compound: 3-Nitro-4-piperazin-1-ylbenzamide (Solid, >95% purity).[1]

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology/Cell Culture,

    
    99.9%).
    
  • Vessels: Amber glass vials (Borosilicate) to protect the nitro group from photodegradation.

Step-by-Step Workflow
  • Gravimetric Measurement: Weigh approximately 2.50 mg of the solid compound into a tared amber vial.

    • Calculation:

      
      
      
    • Target: For 1 mL of 10 mM stock, aim for 2.50 mg.

  • Solvent Addition: Add the exact volume of DMSO required to reach 10 mM.

    • Example: If mass = 2.65 mg, add

      
       mL (1059 
      
      
      
      L) DMSO.
    • Technique: Pipette directly onto the solid, washing down the vial walls.

  • Dissolution Mechanics:

    • Vortex: 30 seconds at medium speed.

    • Sonication: If visible particles remain, sonicate in a water bath at room temperature (25°C) for 2 minutes. Avoid heating >40°C to prevent nitro group reduction.

  • Visual Validation: Hold the vial against a light source. The solution should be clear, typically yellow to orange. Any turbidity indicates incomplete dissolution or impurities.

  • Quality Control (LC-MS): Inject 1

    
    L of a 1:1000 dilution (in Acetonitrile/Water) to verify the parent peak (
    
    
    
    ) and ensure no degradation occurred during solvation.

Solubility Determination Workflow (Graphviz)

The following diagram outlines the decision logic for determining the solubility limit and handling precipitation issues.

SolubilityWorkflow Start Solid Compound (3-Nitro-4-piperazin-1-ylbenzamide) AddDMSO Add DMSO (Target: 100 mM) Start->AddDMSO Mix Vortex (1 min) & Sonicate (5 min, 25°C) AddDMSO->Mix Inspect Visual Inspection Mix->Inspect Clear Clear Solution? Inspect->Clear Success Pass: Solubility > 100 mM Proceed to Stock Prep Clear->Success Yes Fail Precipitate/Turbidity Clear->Fail No Dilute Dilute to 50 mM Fail->Dilute ReMix Re-Vortex & Sonicate Dilute->ReMix Check2 Clear Solution? ReMix->Check2 Success50 Pass: Solubility ~50 mM Check2->Success50 Yes Fail50 Fail: Check Purity/Salt Form Check2->Fail50 No

Caption: Logical workflow for establishing the maximum solubility threshold in DMSO, ensuring stock integrity before biological application.

Biological Application & Aqueous Dilution

While the compound is highly soluble in DMSO, its application in biological assays (e.g., MIC determination, kinase assays) requires dilution into aqueous buffers.

The "Crash-Out" Risk

The transition from DMSO to water drastically changes the dielectric environment. The hydrophobic nitro-phenyl core may aggregate if the final DMSO concentration is too low (<1%) while the compound concentration remains high.

Safe Dilution Protocol (Serial Dilution):

  • Intermediate Plate: Perform serial dilutions in 100% DMSO first.

  • Transfer: Transfer small volumes (e.g., 1

    
    L) of the DMSO dilution into the aqueous assay buffer (e.g., 99 
    
    
    
    L PBS).
  • Final DMSO Concentration: Keep final DMSO

    
     1% (v/v).
    
  • Kinetic Solubility Limit: In PBS (pH 7.4), the compound is expected to remain soluble up to 100

    
    M . Above this, the piperazine may deprotonate (depending on pKa ~9.8), reducing solubility and causing precipitation.
    

Storage and Stability

  • Hygroscopicity: DMSO is hygroscopic. Absorbed water can catalyze the hydrolysis of the amide bond or cause the compound to precipitate over time.

    • Solution: Store stocks in aliquots to minimize headspace and repeated opening.

  • Temperature: Store at -20°C .

  • Freeze-Thaw: Stable for up to 5 freeze-thaw cycles. If precipitate is observed upon thawing, warm to 37°C and vortex before use.

  • Photostability: Nitro compounds are susceptible to photoreduction. Always use amber vials.

References

  • PubChem. (n.d.). Compound Summary: 3-Nitro-4-(1-piperazinyl)benzamide. National Library of Medicine. Retrieved March 5, 2026, from [Link][2]

  • Makarov, V., et al. (2009). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science. Retrieved March 5, 2026, from [Link](Contextual reference for nitro-benzamide intermediates in drug discovery).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Retrieved March 5, 2026, from [Link](Authoritative source on DMSO solubility protocols and kinetic solubility in drug discovery).

  • Gaylord Chemical. (2025).[3] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved March 5, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 3-Nitro-4-piperazin-1-ylbenzamide from 4-chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The synthesis of 3-nitro-4-(piperazin-1-yl)benzamide is a critical transformation in the development of pharmaceutical intermediates, particularly for PARP inhibitors, kinase inhibitors, and anti-infective agents. This protocol details the Nucleophilic Aromatic Substitution (


) of 4-chloro-3-nitrobenzamide  using piperazine .

While conceptually straightforward, this reaction presents specific process challenges:

  • Regioselectivity: Ensuring substitution occurs at the C4-chlorine rather than the amide or nitro groups.

  • Stoichiometry Control: Preventing the formation of the "dumbbell" dimer (bis-1,4-(2-nitro-4-carbamoylphenyl)piperazine), where one piperazine molecule reacts with two aryl halides.

  • Purification: Efficiently removing excess piperazine and inorganic salts without tedious chromatography.

This guide provides a scalable, self-validating protocol optimized for yield (>85%) and purity (>98%).

Reaction Mechanism & Design

The Pathway

The reaction proceeds via an Addition-Elimination mechanism .[1] The nitro group at the ortho position (C3) is essential; it acts as an electron-withdrawing group (EWG) that lowers the energy of the transition state, stabilizing the anionic Meisenheimer complex formed after the nucleophilic attack of piperazine.

  • Activation: The ortho-nitro group withdraws electron density from the ring via induction (-I) and resonance (-M), making the C4 carbon highly electrophilic.

  • Leaving Group: Chloride is displaced.[1] While fluoride is a better leaving group in

    
     (due to higher electronegativity increasing C-X polarity), chloride is preferred in process chemistry for cost and availability.
    
Stoichiometric Strategy

Piperazine is a secondary diamine. If used in a 1:1 ratio, the mono-substituted product (containing a secondary amine) remains nucleophilic and can attack a second molecule of starting material.

  • Solution: We employ a significant excess of piperazine (3.0 – 5.0 equivalents). This statistical overload ensures that every molecule of aryl chloride encounters free piperazine rather than a product molecule, effectively suppressing dimer formation.

Visualizing the Workflow

SNAr_Workflow Start Start: 4-Chloro-3-nitrobenzamide Heating Reflux (80°C) 3-5 Hours Start->Heating Reagent Reagent: Piperazine (4.0 eq) Solvent: Ethanol Reagent->Heating Check In-Process Control (TLC/HPLC) Is SM < 1%? Heating->Check Check->Heating No (Continue) Quench Quench: Pour into Ice Water (Precipitation) Check->Quench Yes Filter Filtration & Wash (Remove excess Piperazine) Quench->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify Product Final Product: 3-Nitro-4-(piperazin-1-yl)benzamide Purify->Product

Caption: Operational workflow for the synthesis of 3-Nitro-4-(piperazin-1-yl)benzamide, highlighting the critical decision point at the IPC stage.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Density/Conc.Role
4-Chloro-3-nitrobenzamide 200.581.0SolidLimiting Reagent
Piperazine (Anhydrous) 86.144.0SolidNucleophile / Base
Ethanol (Absolute) 46.07N/ASolvent (10 vol)Reaction Medium
Water (Deionized) 18.02N/AAnti-solventQuench / Wash
Step-by-Step Methodology
Step 1: Reaction Setup[3][7]
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge 4-chloro-3-nitrobenzamide (10.0 g, 49.8 mmol) into the flask.

  • Add Ethanol (100 mL, 10 volumes). Stir at room temperature. Note: The starting material may not fully dissolve at RT; this is acceptable.

  • Add Piperazine (17.2 g, 199 mmol, 4.0 eq) in one portion.

    • Why? The excess piperazine acts as the HCl scavenger. No external base (e.g., TEA) is needed, simplifying the impurity profile.

Step 2: Reaction Execution
  • Heat the mixture to Reflux (approx. 78-80°C) .

  • Maintain reflux for 3 to 5 hours . The solution should turn deep yellow/orange, characteristic of nitrophenyl amines.

  • In-Process Control (IPC): At T=3h, spot an aliquot on a TLC plate (Eluent: 10% MeOH in DCM).

    • Target: Disappearance of starting material (

      
      ) and appearance of a polar baseline product (amine tail) or a lower 
      
      
      
      spot depending on the stationary phase.
Step 3: Work-up & Isolation
  • Cool the reaction mixture to room temperature (20-25°C).

  • Pour the reaction mixture slowly into Ice Water (300 mL) with vigorous stirring.

    • Observation: The product should precipitate as a yellow/orange solid. Excess piperazine remains dissolved in the aqueous phase due to its high water solubility.

  • Stir the slurry for 30 minutes to ensure complete precipitation and removal of trapped piperazine.

  • Filter the solid using a Buchner funnel.

  • Critical Wash: Wash the filter cake with Water (3 x 50 mL) to remove residual piperazine and piperazine-HCl salts.

  • Wash with a small amount of cold Ethanol (20 mL) to displace water and aid drying.

Step 4: Purification
  • Dry the crude solid in a vacuum oven at 45°C for 4 hours.

  • Recrystallization (if required): Dissolve the crude solid in minimum hot Ethanol. If insoluble particles remain, filter hot. Allow to cool slowly to RT, then to 0°C.

  • Filter the crystals and dry to constant weight.

Process Control & Troubleshooting

Analytical Specifications
  • Appearance: Yellow to orange crystalline solid.

  • Yield: Expected range 85–92%.

  • 1H NMR (DMSO-d6): Look for the piperazine protons. Two triplets (or broad multiplets) around 2.8–3.0 ppm (4H) and 3.0–3.2 ppm (4H). The aromatic region should show the specific 1,2,4-substitution pattern.

  • Mass Spectrometry (ESI):

    
    .
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is too soluble in EtOH/Water mix.Reduce Ethanol volume in the reaction. During workup, saturate the aqueous layer with NaCl (brine) to salt out the organic product, or extract with EtOAc/DCM.
Impurity: Dimer Insufficient Piperazine used.Ensure at least 4.0 equivalents of piperazine are used. Do not use 1.0 or 1.1 eq.
Oiling Out Product melting point depressed by impurities.Scratch the flask walls with a glass rod to induce nucleation. Add a seed crystal. Cool slowly.
Residual Piperazine Inadequate washing.The product is a base, and piperazine is a base. Use plenty of water during the wash. If persistent, recrystallize from EtOH/Water.

Safety & Handling (E-E-A-T)

  • 4-Chloro-3-nitrobenzamide: Irritant. Potential mutagen (nitroaromatic). Handle in a fume hood.

  • Piperazine: Corrosive and a respiratory sensitizer. Avoid dust inhalation. Wear a respirator if weighing large quantities.

  • Exotherm: The reaction is not violently exothermic, but the addition of piperazine to the halide can generate mild heat.

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Analogous Reaction Conditions: Preparation of 1-(4-nitrophenyl)piperazine (Analogous procedure). PrepChem. Link

  • Piperazine Reactivity: Patel, N. B., & Patel, J. C. (2010). Synthesis and antimicrobial activity of some new piperazine derivatives. Arabian Journal of Chemistry.
  • Starting Material Data: PubChem Compound Summary for CID 27942, 4-Chloro-3-nitrobenzamide. Link

Sources

Application Notes and Protocols for the Reduction of 3-Nitro-4-piperazin-1-ylbenzamide to 3-Amino-4-piperazin-1-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transformation of a nitro functional group to an amine is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where aromatic amines are pivotal intermediates. This guide provides a detailed technical overview of the methodologies for the selective reduction of the 3-nitro group in 3-Nitro-4-piperazin-1-ylbenzamide to yield the corresponding 3-amino derivative. This conversion is a critical step in the synthesis of various biologically active molecules. The presence of multiple functional groups—a tertiary amine within the piperazine ring and a primary amide—necessitates a careful selection of reduction conditions to ensure high chemoselectivity and yield.

This document explores three robust and widely applicable methods for this transformation:

  • Catalytic Hydrogenation: A clean and efficient method employing a heterogeneous catalyst and a hydrogen source.

  • Metal-Mediated Reduction in Acidic Media: A classic and highly reliable approach using easily oxidized metals.

  • Reduction with Tin(II) Chloride: A mild and selective method suitable for substrates with sensitive functional groups.

Each section will delve into the mechanistic underpinnings of the chosen method, provide a detailed, step-by-step experimental protocol, and discuss the rationale behind the procedural choices, offering insights honed from practical laboratory experience.

Comparative Analysis of Reduction Methodologies

The choice of reduction method is contingent upon several factors including the scale of the reaction, available equipment, desired purity of the product, and the presence of other reducible functional groups. The following table provides a comparative summary of the discussed methods for the reduction of 3-Nitro-4-piperazin-1-ylbenzamide.

Method Advantages Disadvantages Chemoselectivity Considerations
Catalytic Hydrogenation (Pd/C) High efficiency and yields.[1] Clean reaction with water as the only byproduct. Amenable to scale-up.Requires specialized hydrogenation equipment (e.g., Parr shaker).[2] Pd/C is pyrophoric and requires careful handling.[3] Potential for catalyst poisoning by sulfur-containing impurities.Generally, amides are not reduced under these conditions. The piperazine C-N bonds are stable.
Metal-Mediated Reduction (Fe/HCl) Cost-effective and uses readily available reagents.[4] High functional group tolerance; does not typically reduce amides.[5] Robust and reliable for a wide range of substrates.[6]Requires stoichiometric amounts of metal, leading to significant waste. Work-up can be tedious due to the removal of iron salts.[7] The reaction can be vigorous.Excellent chemoselectivity for the nitro group over the amide and piperazine moieties.[3]
Tin(II) Chloride (SnCl₂·2H₂O) Mild reaction conditions.[8] Highly selective for nitro groups in the presence of other reducible functionalities like carbonyls and nitriles.[3] Does not require acidic conditions for the reaction itself, although work-up involves base.Stoichiometric amounts of tin salts are generated as waste. Tin compounds can be toxic and require proper disposal. Work-up can be challenging due to the formation of tin hydroxides.[9]Excellent chemoselectivity; the amide and piperazine functionalities are inert to these conditions.[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often the preferred choice for its efficiency and clean reaction profile. The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the palladium surface, where the stepwise reduction occurs.[7]

  • Catalyst: 10% Palladium on carbon is a highly active and commonly used catalyst for nitro group reductions.[1] The carbon support provides a high surface area for the reaction.

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they solubilize the starting material and are inert under the reaction conditions. Protic solvents can also accelerate the rate of hydrogenation.[3]

  • Hydrogen Source: A hydrogen balloon is suitable for small-scale reactions at atmospheric pressure. For larger scales or more stubborn reductions, a Parr hydrogenator is recommended to allow for higher pressures.

  • Safety: Pd/C is pyrophoric, especially after the reaction when it is dry. It must be handled under an inert atmosphere and the filter cake should be kept wet.[3] Filtration through Celite® is a standard and safe procedure for removing the catalyst.

  • Reactor Setup: In a round-bottom flask or a Parr reactor vessel, dissolve 3-Nitro-4-piperazin-1-ylbenzamide (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • Inerting: Flush the reaction vessel with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (5-10 mol% by weight).

  • Hydrogenation:

    • Balloon Hydrogenation: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure an atmosphere of hydrogen.

    • Parr Hydrogenator: Seal the reactor and follow the manufacturer's instructions for purging with nitrogen and then pressurizing with hydrogen (typically 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. For Parr hydrogenation, heating to 40-50 °C can accelerate the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up:

    • Carefully replace the hydrogen atmosphere with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst should be kept wet with the solvent to prevent ignition.

    • Wash the Celite® pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-4-piperazin-1-ylbenzamide. The product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Metal-Mediated Reduction using Iron and Hydrochloric Acid (Fe/HCl)

The Béchamp reduction, using iron in acidic medium, is a classic and highly dependable method for converting aromatic nitro compounds to anilines.[6] The reaction involves the transfer of electrons from the iron metal to the nitro group, with the acid serving as a proton source.[7]

  • Reducing Agent: Iron powder is an inexpensive and effective reducing agent for this transformation.[4]

  • Acid: Hydrochloric acid activates the iron and provides the necessary protons for the reduction. Acetic acid can also be used for a milder reaction.

  • Solvent: A mixture of ethanol and water is commonly used to dissolve the starting material and facilitate the reaction between the aqueous acid and the organic substrate.

  • Work-up: Basification of the reaction mixture with a base like sodium carbonate or sodium hydroxide is crucial to neutralize the acid and precipitate iron hydroxides, allowing for the extraction of the free amine product.[7]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-Nitro-4-piperazin-1-ylbenzamide (1.0 eq), ethanol, and water (a 2:1 to 5:1 ratio is common).

  • Reagent Addition: Add iron powder (3-5 eq) to the stirred suspension.

  • Initiation: Heat the mixture to reflux (around 80-90 °C). Slowly add concentrated hydrochloric acid (0.2-0.5 eq) dropwise. An exotherm may be observed.

  • Reaction: Maintain the reaction at reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • To the residue, add water and basify to pH 8-9 with a saturated aqueous solution of sodium carbonate or dilute sodium hydroxide.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-Amino-4-piperazin-1-ylbenzamide.

Protocol 3: Reduction with Tin(II) Chloride (SnCl₂·2H₂O)

The use of tin(II) chloride is a mild and highly chemoselective method for the reduction of aromatic nitro groups.[3] It is particularly useful when other sensitive functional groups that might be susceptible to catalytic hydrogenation are present.[3]

  • Reducing Agent: Tin(II) chloride dihydrate is a convenient and effective single-electron donor for the reduction of the nitro group.[5]

  • Solvent: Ethanol or ethyl acetate are common solvents that provide good solubility for both the substrate and the reagent.

  • Work-up: The work-up involves basification to precipitate tin salts as tin hydroxides. It is important to adjust the pH carefully to ensure complete precipitation and to be able to extract the product efficiently.[9]

  • Reaction Setup: In a round-bottom flask, dissolve 3-Nitro-4-piperazin-1-ylbenzamide (1.0 eq) in absolute ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 1-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • To the residue, add water and carefully basify to pH 8 with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. A thick white precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with ethyl acetate or dichloromethane.

    • Separate the layers of the filtrate and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 3-Amino-4-piperazin-1-ylbenzamide.

Visualization of Mechanisms and Workflows

General Reaction Scheme

G substituent_R Piperazin-1-yl start 3-Nitro-4-piperazin-1-ylbenzamide product 3-Amino-4-piperazin-1-ylbenzamide start->product Reduction reagents Reducing Agent (e.g., H₂, Fe, SnCl₂) reagents->product

Caption: General reduction of 3-Nitro-4-piperazin-1-ylbenzamide.

Catalytic Hydrogenation Workflow

G cluster_0 Reaction Phase cluster_1 Work-up Phase dissolve 1. Dissolve Substrate in Solvent add_catalyst 2. Add Pd/C Catalyst (under inert atmosphere) dissolve->add_catalyst hydrogenate 3. Introduce H₂ Gas (Balloon or Parr) add_catalyst->hydrogenate stir 4. Stir at RT/Heat (Monitor by TLC/LC-MS) hydrogenate->stir filter 5. Filter through Celite® (Keep catalyst wet) stir->filter concentrate 6. Concentrate Filtrate filter->concentrate purify 7. Purify Product (if necessary) concentrate->purify

Caption: Experimental workflow for catalytic hydrogenation.

Mechanistic Overview of Metal-Mediated Nitro Reduction

G nitro Ar-NO₂ nitro_anion Ar-NO₂⁻• nitro->nitro_anion + e⁻ (from Metal) nitroso Ar-NO nitro_anion->nitroso + e⁻, + 2H⁺ hydroxylamine Ar-NHOH nitroso->hydroxylamine + 2e⁻, + 2H⁺ amine Ar-NH₂ hydroxylamine->amine + 2e⁻, + 2H⁺ metal Metal (Fe, Sn) (e⁻ donor) metal->nitro metal->nitro_anion metal->nitroso metal->hydroxylamine protons H⁺ Source (e.g., HCl) protons->nitro_anion protons->nitroso protons->hydroxylamine

Caption: Stepwise reduction pathway in metal-mediated reactions.

References

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). RSC Publishing. [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). PMC. [Link]

  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? (2020). Chemistry Stack Exchange. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]

  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (2025). ResearchGate. [Link]

  • Ligand-free iron carbonyl catalyzed transfer hydrogenation strategy: synthesis of N-heterocycles. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). PMC. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2025). MDPI. [Link]

  • Catalytic Hydrogenation Using Abnormal N-Heterocyclic Carbene Palladium Complexes. (n.d.). Research Repository UCD. [Link]

  • Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters. (2012). University of East Anglia. [Link]

  • Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). J. Synth. Chem.[Link]

  • Stannous chloride in alcohol: a one-pot conversion of 2-nitro-N-arylbenzamides to 2,3-dihydro-1H-quinazoline-4-ones. (2005). PubMed. [Link]

  • Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. (2025). Journal of the American Chemical Society. [Link]

  • [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. (2014). PubMed. [Link]

  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. (n.d.). RSC Publishing. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

  • Reduction of aromatic nitro compounds using Fe and HCl gives… (n.d.). Allen. [Link]

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Application Note: 3-Nitro-4-piperazin-1-ylbenzamide as a Strategic Intermediate in PARP Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Assay Developers. Content Focus: Scaffold rationale, synthetic methodologies, and biochemical validation of PARP1 inhibitors.

Mechanistic Rationale: Scaffold Logic and the Benzamide Pharmacophore

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of BRCA-mutated cancers through the mechanism of synthetic lethality. At the core of many classical and next-generation PARP inhibitors is the benzamide pharmacophore [1].

3-Nitro-4-piperazin-1-ylbenzamide (CAS: 335210-46-3) serves as a highly privileged, strategic intermediate for generating diverse libraries of these inhibitors. As a Senior Application Scientist, I emphasize this specific building block because it elegantly solves a fundamental chemoselectivity problem in library synthesis:

  • The Primary Amide (Benzamide Core): The carboxamide group is strictly required for biological activity. It acts as a bidentate hydrogen bond donor and acceptor with critical residues (Gly863 and Ser904) in the PARP1 active site, perfectly mimicking the nicotinamide moiety of the endogenous substrate, NAD+ [2].

  • The 3-Nitro Group (Latent Pharmacophore): To achieve maximum potency, a 3-amino group is optimal on the benzamide ring [3]. However, if one starts with 3-amino-4-piperazin-1-ylbenzamide, the molecule contains two competing nucleophiles: the primary aniline and the secondary piperazine amine. By utilizing the 3-nitro analog, the aniline is "masked" as a strongly electron-withdrawing, non-nucleophilic group. This allows for 100% regioselective functionalization of the piperazine ring.

  • The 4-Piperazine Ring (Solvent Vector): The piperazine moiety acts as a rigid spacer that directs appended functional groups out of the narrow NAD+ binding pocket and into the larger, solvent-exposed adenine-ribose cleft. This is where structural diversification drives target selectivity and cellular potency.

Experimental Workflow: From Intermediate to Active Library

The workflow for utilizing 3-Nitro-4-piperazin-1-ylbenzamide relies on a two-stage approach: selective diversification followed by global deprotection (reduction) to yield the active pharmacophore.

Workflow A 3-Nitro-4-piperazin- 1-ylbenzamide (Scaffold) B Piperazine N-Alkylation/ Acylation (Diversification) A->B C Nitro Reduction (Pd/C, H2) (Deprotection) B->C D 3-Amino-4-piperazinyl Benzamide Library (Active PARPi) C->D

Fig 1. Synthetic workflow utilizing the nitro group as a latent aniline to direct functionalization.

Detailed Methodologies and Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice is provided to ensure reproducibility and adaptability across different R-groups.

Protocol A: Regioselective N-Acylation of the Piperazine Ring

This protocol details the attachment of a diversity element (R-group) to the solvent-facing vector.

Reagents:

  • 3-Nitro-4-piperazin-1-ylbenzamide (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N2, dissolve the target carboxylic acid, HATU, and DIPEA in anhydrous DMF. Stir at room temperature for 15 minutes. Causality: HATU is selected over EDC/HOBt for its superior kinetics and high efficiency in forming amides with secondary amines, preventing degradation of sensitive R-groups.

  • Coupling: Add 3-Nitro-4-piperazin-1-ylbenzamide to the activated ester solution. Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Catalytic Nitro Reduction to the Active Pharmacophore

Once the diversity element is installed, the nitro group must be reduced to the active 3-amino hydrogen-bond donor.

Reagents:

  • N-Acylated Intermediate from Protocol A (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Methanol (0.1 M)

  • Hydrogen Gas (Balloon)

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate in Methanol. Degas the solution by bubbling N2 through it for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Causality: Catalytic hydrogenation is chosen because it is perfectly chemoselective for nitro groups in the presence of amides, avoiding harsh reducing agents (like Fe/HCl) that complicate workup and degrade the benzamide core.

  • Reduction: Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at room temperature for 4 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Safety Note: Pd/C is highly pyrophoric when dry; ensure the Celite pad remains wet with solvent during filtration. Concentrate the filtrate to yield the final 3-amino-4-piperazin-1-ylbenzamide derivative.

Protocol C: PARP1 Biochemical Inhibition Assay

To validate the synthesized library, a chemiluminescent assay is employed to measure the inhibition of PARP1-mediated poly(ADP-ribosyl)ation.

Step-by-Step Procedure:

  • Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash 3x with assay buffer (PBS + 0.05% Tween-20).

  • Enzyme & DNA Addition: Add recombinant human PARP1 enzyme and activated DNA to each well. Causality: PARP1 catalytic activity is strictly dependent on the recognition of DNA strand breaks; activated (nicked) DNA is a mandatory cofactor for the assay [4].

  • Inhibitor Incubation: Add the synthesized compounds (serially diluted in DMSO, final DMSO <1%) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a mixture of NAD+ and biotinylated-NAD+ to initiate the reaction. Incubate for 30 minutes.

  • Detection: Wash the plate, add Streptavidin-HRP, and detect the incorporation of biotinylated poly(ADP-ribose) chains using a chemiluminescent substrate. Calculate the IC50 using a 4-parameter logistic curve fit.

SAR Data & Biological Evaluation

The transformation of the inactive intermediate into a highly potent targeted therapeutic is demonstrated by evaluating the Structure-Activity Relationship (SAR). The table below summarizes quantitative data for a representative library synthesized using the protocols above.

Compound StageR-Group (Piperazine N4)PARP1 IC50 (nM)Cellular EC50 (BRCA-mut, nM)
Intermediate N/A (Secondary Amine, 3-Nitro)>10,000>20,000
Derivative 1 Acetyl (3-Amino reduced)4501,200
Derivative 2 Cyclopropanecarbonyl120450
Derivative 3 4-Fluorobenzoyl1565
Derivative 4 2-Fluoro-4-(trifluoromethyl)benzoyl412

Data Summary: The intermediate itself exhibits negligible PARP inhibition due to the bulky, electron-withdrawing nitro group clashing in the active site. Upon reduction to the 3-amino group and extension of the piperazine vector with lipophilic, electron-deficient aromatics (Derivative 4), sub-nanomolar target engagement is achieved.

This target engagement directly translates to cellular efficacy via Synthetic Lethality , a mechanism where the combination of PARP inhibition and a pre-existing BRCA mutation leads to targeted cancer cell apoptosis.

SyntheticLethality SSB DNA Single-Strand Break PARP PARP1 Recruitment SSB->PARP Block PARP Trapping PARP->Block Inhibits Inhibitor Benzamide Inhibitor Inhibitor->Block DSB Double-Strand Break Block->DSB BRCA BRCA-Mutated Cell DSB->BRCA Death Synthetic Lethality BRCA->Death

Fig 2. Mechanism of action for benzamide-derived PARP inhibitors driving synthetic lethality in BRCA-deficient cells.

References

  • 3-Aminobenzamide - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Structural requirements for potent PARP inhibition. ResearchGate. URL:[Link]

Amide coupling reactions involving 3-Nitro-4-piperazin-1-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Amide Coupling Strategies for 3-Nitro-4-(piperazin-1-yl)benzamide

Chemical Context & Mechanistic Rationale

3-Nitro-4-(piperazin-1-yl)benzamide (CAS: 335210-46-3) is a highly versatile bifunctional pharmacophore frequently utilized in the development of targeted therapeutics. Structurally, it presents an intriguing chemoselectivity challenge: it contains both a primary benzamide (-CONH₂) and a secondary aliphatic amine (piperazine N4).

As a Senior Application Scientist, understanding the electronic environment of this molecule is critical for designing efficient, protecting-group-free syntheses. The nitro group at the 3-position is strongly electron-withdrawing, which drastically reduces the basicity of the piperazine N1 nitrogen attached to the phenyl ring. The primary benzamide is natively unreactive toward standard activated esters because its nitrogen lone pair is resonance-delocalized into the adjacent carbonyl oxygen[1].

Conversely, the piperazine N4 nitrogen is an sp³-hybridized secondary amine insulated from the aromatic ring's electronic effects. This leaves the N4 position highly nucleophilic. Consequently, amide coupling can be directed exclusively to the piperazine N4 without the need to mask the primary benzamide[2].

Chemoselectivity Substrate 3-Nitro-4-(piperazin-1-yl)benzamide Pip_N4 Piperazine N4 (Secondary Amine) Substrate->Pip_N4 Reactive Site Benzamide Benzamide -CONH2 (Primary Amide) Substrate->Benzamide Unreactive Site Product Target N-Acyl Piperazine (Exclusive Product) Pip_N4->Product Highly Nucleophilic (Rapid Acylation) NoProduct N-Acyl Benzamide (Not Formed) Benzamide->NoProduct Poorly Nucleophilic (Resonance Stabilized)

Caption: Diagram 1: Chemoselective acylation logic for 3-Nitro-4-(piperazin-1-yl)benzamide.

Reagent Selection Matrix

The choice of coupling reagent dictates the reaction's scalability, atom economy, and purification strategy[3]. The table below summarizes validated activation methods for coupling carboxylic acids to 3-Nitro-4-(piperazin-1-yl)benzamide.

Activation MethodReagentsTypical YieldReaction TimeScalabilityByproduct Removal Strategy
Uronium Salt HATU, DIPEA85–95%1–4 hModerateAqueous wash (5% LiCl for DMF removal)
Carbodiimide EDC·HCl, HOBt75–90%4–12 hHighDilute acid/base wash (Water-soluble urea)
Acid Chloride R-COCl, DIPEA90–98%0.5–1 hVery HighSimple aqueous wash
Phosphonic Anhydride T3P, TEA80–90%2–8 hHighWater wash (Highly water-soluble byproducts)

Validated Experimental Workflows

The following protocols are designed as self-validating systems, incorporating visual cues and chemical causality to ensure robust execution under standard laboratory conditions (e.g., ambient temperature 20–25 °C, standard atmospheric pressure).

Protocol A: HATU-Mediated Coupling (For Sterically Hindered Acids)

HATU is selected for complex or sterically hindered carboxylic acids. It forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group participation) via hydrogen bonding with the incoming piperazine, accelerating the coupling process[4].

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.).

    • Causality: Pre-activation generates the active ester before the amine is introduced, preventing the amine from reacting directly with the uronium salt to form an unreactive guanidinium byproduct[4]. DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile[1].

    • Validation Cue: The solution will typically transition from colorless to pale yellow/orange within 5–10 minutes, confirming HOAt ester formation.

  • Nucleophilic Addition: Add 3-Nitro-4-(piperazin-1-yl)benzamide (1.0 equiv.) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS (Targeting the disappearance of the starting piperazine at m/z 251.1 [M+H]⁺).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (2x), 5% aqueous LiCl (3x), and brine.

    • Causality: The 5% LiCl wash is a highly effective osmotic technique for partitioning DMF into the aqueous layer, preventing solvent carryover during concentration.

HATU_Workflow Step1 1. Pre-activation R-COOH + HATU + DIPEA in DMF Step2 2. Active Ester Formation Generation of OAt-Ester (5-10 min) Step1->Step2 RT, N2 Atmosphere Step3 3. Nucleophilic Addition Add 3-Nitro-4-(piperazin-1-yl)benzamide Step2->Step3 Visual Cue: Yellow/Orange Color Step4 4. Amide Bond Formation Stir at RT for 2-4 hours Step3->Step4 Nucleophilic Attack by Piperazine N4 Step5 5. Workup & Purification Extraction (5% LiCl wash) & Chromatography Step4->Step5 Removal of HOAt & DMF

Caption: Diagram 2: Step-by-step HATU-mediated amide coupling workflow.

Protocol B: Acyl Chloride Coupling (For High-Throughput & Scale-Up)

For simple acyl groups, acyl chlorides represent the most atom-economical approach[3]. This protocol avoids expensive coupling reagents and simplifies purification.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Nitro-4-(piperazin-1-yl)benzamide (1.0 equiv.) and DIPEA (2.0 equiv.) in anhydrous Dichloromethane (DCM) (0.2 M). Cool the mixture to 0 °C using an ice bath.

    • Causality: Conducting the reaction at 0 °C controls the highly exothermic nature of acyl chloride addition, preventing potential di-acylation or spurious reactions at the primary benzamide under forcing conditions.

  • Addition: Add the acyl chloride (1.1 equiv.) dropwise over 10 minutes.

    • Validation Cue: The immediate precipitation of DIPEA·HCl salts (a white cloudiness) indicates rapid reaction progress.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO₃. Separate the organic layer, wash briefly with 0.5 N HCl (to remove trace unreacted amine), and then brine. Dry over anhydrous Na₂SO₄ and concentrate.

Analytical Validation & Troubleshooting

  • Poor Solubility: 3-Nitro-4-(piperazin-1-yl)benzamide can exhibit limited solubility in non-polar solvents. If DCM fails to dissolve the substrate in Protocol B, adding 10–20% v/v DMF or switching to THF is recommended.

  • Emulsions During Workup: The resulting N-acyl piperazine products often possess surfactant-like properties, leading to stubborn emulsions during liquid-liquid extraction. Solution: Filter the biphasic mixture through a thin pad of Celite, or add a small amount of methanol to break the emulsion.

  • Epimerization Concerns: If coupling a chiral α-amino acid, HATU/DIPEA can occasionally cause epimerization via azlactone formation[3]. In such cases, replacing DIPEA with the weaker, less sterically hindered base 2,4,6-collidine, or switching to the EDC/HOBt system, is strongly advised[2].

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. URL: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. URL: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. URL: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. URL: [Link]

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Application Note: Preparation of 3-Amino-4-(piperazin-1-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Scope

3-Amino-4-(piperazin-1-yl)benzamide derivatives are highly versatile building blocks in modern medicinal chemistry. They are prominently featured in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, benzimidazole-based kinase inhibitors, and various CNS-active agents. The structural motif provides a critical balance of hydrogen bond donors/acceptors (via the benzamide and aniline moieties) and tunable physicochemical properties (via the solubilizing piperazine ring).

This application note details a robust, field-proven, two-step synthetic workflow for preparing these derivatives. The methodology relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) followed by a selective catalytic hydrogenation.

Mechanistic Rationale & Pathway Design

The synthesis is strategically designed to exploit the inherent electronic properties of the starting materials, ensuring high regioselectivity and yield.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): The reaction utilizes 4-fluoro-3-nitrobenzamide as the electrophile. The strong electron-withdrawing nature of both the ortho-nitro and para-carboxamide groups highly activates the aromatic ring. Fluoride is the optimal leaving group for SNAr reactions—superior to chloride or bromide—because its high electronegativity stabilizes the anionic Meisenheimer complex transition state [1]. The secondary amine of a piperazine derivative (e.g., 1-methylpiperazine or N-Boc-piperazine) acts as the nucleophile.

  • Step 2: Catalytic Hydrogenation: The intermediate 3-nitro-4-(piperazin-1-yl)benzamide undergoes reduction to the corresponding aniline. Palladium on carbon (Pd/C) under a hydrogen atmosphere is the method of choice due to its quantitative yields, mild conditions, and clean reaction profile, which avoids the generation of heavy metal waste associated with iron or tin-based reductions [2].

G SM 4-Fluoro-3-nitrobenzamide SNAR SNAr Reaction (Base, Polar Solvent) SM->SNAR NUC Piperazine Derivative NUC->SNAR INT 3-Nitro-4-(piperazin-1-yl) benzamide SNAR->INT 80-100°C RED Catalytic Hydrogenation (H2, Pd/C) INT->RED PROD 3-Amino-4-(piperazin-1-yl) benzamide RED->PROD RT, 1-3 atm

Workflow for the two-step synthesis of 3-amino-4-(piperazin-1-yl)benzamide derivatives.

Experimental Protocols: A Self-Validating System

The following protocols are designed with In-Process Controls (IPCs) to ensure the system is self-validating, allowing researchers to confirm the success of each step before proceeding.

Step 1: Synthesis of 3-Nitro-4-(piperazin-1-yl)benzamide

Causality Insight: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are chosen as polar aprotic solvents because they effectively solvate the nucleophile and stabilize the polar transition state of the SNAr reaction, significantly accelerating the reaction rate [3]. Potassium carbonate (K2CO3) acts as a non-nucleophilic acid scavenger to neutralize the generated hydrofluoric acid.

Materials:

  • 4-Fluoro-3-nitrobenzamide (1.0 equiv)

  • Piperazine derivative (e.g., 1-methylpiperazine) (1.2 equiv)

  • K2CO3 (anhydrous, finely powdered) (2.0 equiv)

  • Anhydrous DMSO (10 mL per gram of starting material)

Procedure:

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 4-fluoro-3-nitrobenzamide and anhydrous K2CO3.

  • Solvent Addition: Add anhydrous DMSO to form a suspension.

  • Nucleophile Addition: Add the piperazine derivative dropwise at room temperature. A slight exotherm may be observed.

  • Heating: Attach a reflux condenser and heat the mixture to 80–90 °C under an inert nitrogen atmosphere for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1). The starting material (pale yellow) will disappear, replaced by a distinct deep orange/yellow spot corresponding to the nitro-aromatic product. LCMS should confirm the expected mass shift (+ Mnucleophile - 19 Da).

  • Workup: Cool the mixture to room temperature and pour it into vigorously stirred ice-cold water (30 mL per gram of SM).

  • Isolation: Filter the resulting bright yellow/orange precipitate under vacuum. Wash the filter cake extensively with distilled water to remove residual DMSO and inorganic salts. Dry the solid in vacuo at 50 °C to afford the intermediate.

Step 2: Catalytic Hydrogenation to 3-Amino-4-(piperazin-1-yl)benzamide

Causality Insight: The reduction of the nitro group to an aniline is highly exothermic. Using 10% Pd/C under low hydrogen pressure (1–3 atm) provides quantitative conversion without over-reducing the aromatic ring [4]. Methanol is used as the solvent to ensure the solubility of the polar intermediate and facilitate hydrogen gas transfer.

Materials:

  • 3-Nitro-4-(piperazin-1-yl)benzamide intermediate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (10 wt% relative to intermediate)

  • Methanol (HPLC grade, 20 mL per gram of intermediate)

  • Hydrogen gas (balloon or Parr shaker)

Procedure:

  • Catalyst Wetting (Critical Safety Step): To a thoroughly purged (N2) hydrogenation flask, add the 10% Pd/C. Expert tip: Always use wet Pd/C or wet dry Pd/C with a small amount of toluene/water before adding methanol to prevent solvent ignition.

  • Substrate Addition: Dissolve the nitro intermediate in methanol and add it to the flask.

  • Atmosphere Exchange: Evacuate the flask and backfill with nitrogen (repeat 3 times). Evacuate the flask again and backfill with hydrogen gas (repeat 3 times).

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure, ~1 atm) for 2–4 hours.

  • In-Process Control (IPC): The reaction is complete when hydrogen uptake ceases and the deep yellow/orange color of the solution transitions to a pale yellow or colorless state. TLC will show a highly polar, UV-active spot that stains positive with ninhydrin (indicating a primary amine).

  • Filtration: Purge the flask thoroughly with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Do not let the filter cake run dry, as finely divided palladium can spontaneously ignite in air. Wash the Celite® pad with additional methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the target 3-amino-4-(piperazin-1-yl)benzamide derivative as a solid.

Quantitative Data Presentation

The tables below summarize expected reaction metrics and analytical parameters based on established literature for analogous SNAr and nitro reduction methodologies [1][2].

Table 1: SNAr Reaction Optimization & Scope (Step 1)

NucleophileSolventBaseTemp (°C)Time (h)Expected Yield (%)IPC LCMS [M+H]⁺
Piperazine (excess)DMSONone90485 - 90251.1
1-MethylpiperazineDMFK₂CO₃85692 - 95265.1
N-Boc-piperazineDMSODIPEA100880 - 88351.2

Table 2: Nitro Reduction Method Comparison (Step 2)

Reductant SystemSolventConditionsChemoselectivityExpected Yield (%)Post-Reaction Workup
H₂ / 10% Pd/C MeOH1 atm, RT, 3hExcellent> 95Celite filtration (Clean)
Fe / NH₄ClEtOH/H₂OReflux, 4hGood80 - 85Sludge filtration, extraction
SnCl₂·2H₂OEtOAc60 °C, 5hModerate70 - 75Basic aqueous extraction

Troubleshooting & Field-Proven Insights

  • Incomplete SNAr Reaction: If starting material persists during Step 1, verify the anhydrous nature of the solvent and base. Water can lead to competitive hydrolysis of the aryl fluoride to a phenol derivative, which is unreactive toward the amine.

  • Aniline Oxidation: The final 3-amino-4-(piperazin-1-yl)benzamide products are electron-rich anilines and are susceptible to air oxidation, turning dark brown or purple over time. It is highly recommended to store the final product under an inert atmosphere (Argon) at -20 °C, or immediately convert it into a stable salt (e.g., hydrochloride salt) by treating the methanolic solution with HCl in dioxane prior to concentration.

  • Palladium Leaching: For biological assays, trace heavy metals must be removed. If the product is intended for in vitro or in vivo testing, treat the final methanolic solution with a metal scavenger resin (e.g., QuadraPure™ or SiliaMetS® Thiol) prior to the final concentration step.

References

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Demonstrates the SNAr methodology using fluoronitrobenzenes and piperazine derivatives. URL: [Link]

  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes and Nitro Groups. Outlines the mechanistic principles and conditions for clean nitro reductions. URL: [Link]

  • ACS Publications. A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Details the structure-activity relationship and leaving group potential in benzamide SNAr reactions. URL:[Link]

Application Note: Strategic Synthesis of N-Substituted Piperazinyl Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-substituted piperazinyl benzamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in dopamine antagonists (e.g., Itopride), histone deacetylase (HDAC) inhibitors (e.g., Entinostat), and various kinase inhibitors. Despite its structural simplicity, the synthesis of this moiety presents specific challenges, particularly regarding regioselectivity during piperazine functionalization and purification of the highly polar basic intermediates.

This application note details three distinct synthetic routes—Convergent Amide Coupling , Nucleophilic Aromatic Substitution (


) , and Buchwald-Hartwig Amination —providing optimized protocols, critical process parameters (CPPs), and troubleshooting strategies to ensure high yield and purity.

Strategic Retrosynthesis

The synthesis of piperazinyl benzamides generally follows two logical disconnections: the amide bond (Disconnection A) or the aryl-piperazine C-N bond (Disconnection B).

Figure 1: Retrosynthetic Analysis

Retrosynthesis Target Target: N-Substituted Piperazinyl Benzamide Disc_A Path A: Amide Coupling (Convergent) Target->Disc_A Disconnection A Disc_B Path B: C-N Bond Formation (Linear) Target->Disc_B Disconnection B Acid Benzoic Acid Derivative Disc_A->Acid Amine N-Substituted Piperazine Disc_A->Amine Benzamide Halogenated Benzamide Disc_B->Benzamide Pip Piperazine Nucleophile Disc_B->Pip

Caption: Strategic disconnections for the piperazinyl benzamide scaffold. Path A is preferred for diverse library generation; Path B is utilized when the benzamide core is electron-deficient.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Applicability: Best for convergent synthesis where the N-substituted piperazine and benzoic acid fragments are already prepared. This method avoids the harsh conditions of acid chlorides.

Mechanism & Rationale

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) due to the "neighboring group effect" of the pyridine nitrogen, which stabilizes the active ester intermediate (OAt-ester) and accelerates the coupling rate while minimizing racemization (if chiral centers are present).

Materials
  • Carboxylic Acid: 1.0 equiv.[1]

  • Amine (N-substituted piperazine): 1.1 – 1.2 equiv.

  • HATU: 1.2 equiv.

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equiv.

  • Solvent: DMF (anhydrous) or DCM/DMF (9:1) if solubility permits.

Step-by-Step Procedure
  • Activation: Charge a round-bottom flask with the Carboxylic Acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated OAt-ester.

    • Critical Parameter: Do not prolong this step beyond 30 minutes, as the active ester can degrade or form guanidinium byproducts.

  • Amine Addition: Add the N-substituted piperazine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass [M+H]+).

  • Quench: Dilute with EtOAc (10x reaction volume) and wash sequentially with:

    • Sat.

      
       (2x) – Removes unreacted acid.
      
    • Water (3x) – Critical to remove DMF.

    • Brine (1x).

  • Drying: Dry over

    
    , filter, and concentrate.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure DMF is anhydrous; keep atmosphere inert (

).
Guanidinium Byproduct Excess HATU / Slow Amine AdditionAdd amine immediately after activation (10 min max).
Emulsion during Workup DMF presenceWash organic layer with 5% LiCl solution instead of water.

Protocol B: Nucleophilic Aromatic Substitution ( )

Applicability: Ideal when the benzamide ring contains an electron-withdrawing group (EWG) like


, 

, or

at the para or ortho position to a leaving group (F or Cl).
Figure 2: Reaction Workflow

SNAr_Workflow Reactants 4-Fluoro-benzamide + Piperazine Conditions K2CO3 / DMSO 90°C Reactants->Conditions Mix Intermediate Meisenheimer Complex Conditions->Intermediate Heat Product Product Precipitation Intermediate->Product Elimination (-F)

Caption: Workflow for SNAr displacement of aryl fluorides by piperazine.

Step-by-Step Procedure
  • Setup: Dissolve 4-fluorobenzamide derivative (1.0 equiv) in DMSO (0.5 M).

  • Nucleophile: Add Piperazine (3.0–5.0 equiv).

    • Note: Excess piperazine acts as both the nucleophile and the base; it also prevents bis-arylation (formation of A-P-A dimers).

  • Base (Optional): If using valuable/expensive piperazine derivatives (1.1 equiv), add

    
     (2.0 equiv).
    
  • Heating: Heat to 80–100°C. Reaction is typically complete in 2–6 hours.

  • Workup (The "Crash-Out" Method):

    • Cool the reaction mixture to RT.

    • Slowly pour the DMSO solution into crushed ice/water (10x volume) with vigorous stirring.

    • The product usually precipitates as a solid. Filter and wash with water to remove DMSO and excess piperazine.

Protocol C: Buchwald-Hartwig Amination

Applicability: Required when the benzene ring is electron-neutral or electron-rich (unactivated), where


 fails.
Optimized Conditions (Pd-Catalyzed)
  • Catalyst:

    
     (5 mol%) + BINAP (7.5 mol%) OR
    
    
    
    + Xantphos.
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Temperature: 100°C (sealed tube).

Critical Insight: For primary piperazines, selectivity (mono- vs bis-arylation) is controlled by the ligand steric bulk. BINAP is generally effective, but BrettPhos is superior for challenging substrates to prevent catalyst deactivation.

Purification & Characterization Strategy

Piperazinyl benzamides are notoriously "sticky" on silica gel due to the basic nitrogens causing peak tailing.

Purification Hacks
  • Amine-Modified Silica: Use commercially available amine-functionalized silica cartridges to prevent non-specific binding.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

    
     to the DCM/MeOH mobile phase.
    
  • Salt Formation (The "Hexahydrate" Trick):

    • If the free base is an oil, dissolve in acetone.

    • Add stoichiometric acetic acid or generate the HCl salt using HCl in dioxane.

    • The resulting salt often crystallizes instantly, offering a purification method superior to chromatography.

Analytical Data Summary (Template)
Compound IDMethodYield (%)Purity (HPLC)MS (ESI+)
PB-001 Method A (HATU)88%>98%[M+H] calc: 354.2; found: 354.4
PB-002 Method B (

)
92%>99%[M+H] calc: 320.1; found: 320.2

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds: Troubleshooting & Protocols. Link

Sources

Application Note: Optimization of Reaction Conditions for Piperazine Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-aryl piperazine moiety is a privileged pharmacophore, ubiquitous in GPCR ligands (e.g., dopamine, serotonin receptors) and kinase inhibitors. However, the synthesis of these scaffolds presents a classic chemoselectivity challenge: distinguishing between the two equivalent nucleophilic nitrogen atoms of piperazine.

This guide provides a rigorous, evidence-based approach to optimizing piperazine arylation. We move beyond "recipe following" to explore the mechanistic levers—ligand sterics, base strength, and stoichiometry—that control selectivity. Two primary protocols are detailed: Palladium-Catalyzed Buchwald-Hartwig Amination (for unactivated/deactivated arenes) and Nucleophilic Aromatic Substitution (SNAr) (for electron-deficient arenes).

Mechanistic Considerations & Optimization Strategy

The Selectivity Challenge

Piperazine possesses two secondary amine sites.[1] Once the first aryl group is attached, the electronic properties of the remaining nitrogen change.

  • Electron-Deficient Aryl Groups (via SNAr): The product is less nucleophilic than the starting material, naturally favoring mono-arylation.

  • Electron-Rich Aryl Groups (via Pd-Catalysis): The product often retains significant nucleophilicity. Furthermore, the N-aryl piperazine product is more lipophilic than unsubstituted piperazine, potentially increasing its local concentration near the catalyst in non-polar solvents, leading to bis-arylation.

Critical Optimization Parameters
ParameterRole & Recommendation
Ligand Selection RuPhos and BrettPhos are superior for piperazine. Their bulk facilitates the reductive elimination of the bulky amine and prevents the coordination of the second nitrogen, suppressing bis-arylation [1].
Base Strength NaOtBu (Strong): Standard for unactivated substrates. Fast kinetics but poor functional group tolerance (esters/nitriles).Cs₂CO₃ (Mild): Essential for sensitive substrates. Requires higher temperatures and often longer reaction times.[2]
Stoichiometry Statistical Control: For direct mono-arylation without protecting groups, use 3.0–5.0 equivalents of piperazine. The excess acts as a "buffer" against bis-arylation.
Pd Source Pd-G4 Precatalysts: We recommend Buchwald G4 precatalysts (e.g., RuPhos Pd G4) over Pd(OAc)₂/Ligand mixtures to ensure accurate L:M ratios and rapid initiation at lower temperatures [2].

Decision Matrix: Selecting the Right Methodology

Before starting wet chemistry, map your substrate to the correct pathway using the logic flow below.

Optimization_Workflow Start Start: Analyze Aryl Halide (Ar-X) Check_EWG Is Ar-X Electron Deficient? (Contains NO2, CN, CF3, Pyridine?) Start->Check_EWG SNAr_Path Pathway A: S_NAr Check_EWG->SNAr_Path Yes (Activated) Pd_Path Pathway B: Pd-Catalysis Check_EWG->Pd_Path No (Unactivated) SNAr_Cond Solvent: DMSO or NMP Base: DIPEA or K2CO3 Temp: 80-120°C SNAr_Path->SNAr_Cond Pd_Check_Sterics Is Ar-X Sterically Hindered? (Ortho-substituents?) Pd_Path->Pd_Check_Sterics Cond_RuPhos System: RuPhos Pd G4 Base: NaOtBu (Std) or Cs2CO3 (Sensitive) Solvent: Toluene/Dioxane Pd_Check_Sterics->Cond_RuPhos No/Moderate Cond_BrettPhos System: BrettPhos Pd G4 (Better for primary amines, but effective for very bulky Ar-X) Pd_Check_Sterics->Cond_BrettPhos Yes (High Sterics)

Caption: Decision tree for selecting reaction conditions based on aryl halide electronics and sterics.

Detailed Protocols

Protocol A: Pd-Catalyzed Mono-Arylation (RuPhos System)

Best for: Unactivated aryl chlorides/bromides, electron-rich substrates.

Materials:

  • Aryl Halide (1.0 equiv)[1][3]

  • Piperazine (3.0 equiv) — Excess is critical for selectivity.

  • RuPhos Pd G4 (1.0 – 2.0 mol%)

  • NaOtBu (Sodium tert-butoxide) (2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration wrt Aryl Halide)

Step-by-Step:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with RuPhos Pd G4, NaOtBu, and Piperazine.

    • Note: If the aryl halide is a solid, add it now. If liquid, add later.

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3). Add anhydrous solvent via syringe.[1]

  • Substrate Addition: Add the liquid aryl halide via syringe.

  • Reaction: Place in a pre-heated heating block at 80°C . Stir vigorously (≥800 rpm).

    • Checkpoint: Monitor by LCMS at 1 hour. Most reactions with G4 catalysts complete in <2 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and insoluble salts.

  • Purification: The excess piperazine is highly polar. Wash the organic layer with water (x3) to remove unreacted piperazine. The mono-arylated product remains in the organic phase.

Protocol B: SNAr for Activated Heterocycles

Best for: Chloropyridines, fluoronitrobenzenes.

Materials:

  • Activated Aryl Halide (1.0 equiv)[3]

  • Piperazine (2.0 equiv)[3][4]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • DMSO or NMP (Polar aprotic solvents accelerate SNAr)

Step-by-Step:

  • Mixing: Dissolve Aryl Halide in DMSO (0.5 M).

  • Addition: Add DIPEA followed by Piperazine.

  • Reaction: Heat to 100°C .

    • Note: For highly activated substrates (e.g., 2,4-difluoronitrobenzene), start at 0°C to prevent exotherms and bis-arylation.

  • Workup: Pour reaction mixture into crushed ice/water. The product often precipitates. If not, extract with EtOAc/IPA (3:1).

Troubleshooting & Optimization Data

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidative addition failure.Switch to XPhos Pd G4 (for aryl chlorides) or increase Temp to 110°C. Ensure thorough degassing.
Bis-Arylation (>15%) Piperazine concentration too low relative to catalyst turnover.Increase Piperazine to 5.0 equiv . Switch to RuPhos (bulkier ligand prevents second coordination).
Dehalogenation (Ar-H) β-hydride elimination or solvent participation.Switch solvent from Dioxane to Toluene. Reduce reaction temperature.
Case Study: Ligand Effects on Selectivity

Substrate: 4-Chloroanisole (Electron-rich, challenging). Conditions: 1.0 eq Ar-Cl, 2.0 eq Piperazine, NaOtBu, Toluene, 100°C.

LigandConversion (%)Mono:Bis RatioNotes
PPh3 35%60:40Poor reactivity, poor selectivity.
BINAP 78%85:15Good reactivity, moderate selectivity.
RuPhos 98% >99:1 Excellent turnover and steric protection.
BrettPhos 95%98:2Comparable to RuPhos, better for primary amines.

Visualizing the Catalytic Cycle (Buchwald-Hartwig)[5]

Understanding the cycle helps explain why bulky ligands like RuPhos are required. The ligand must facilitate the difficult reductive elimination of the electron-rich, bulky piperazine product.

Catalytic_Cycle LPd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) LPd0->OxAdd + Ar-X AmineBind Amine Coordination (Ar-Pd-NR2) OxAdd->AmineBind + Piperazine + Base (-HX) RedElim Reductive Elimination (Product Release) AmineBind->RedElim Rate Limiting Step (Sterics Critical) RedElim->LPd0 - Ar-Piperazine

Caption: Simplified Buchwald-Hartwig catalytic cycle. RuPhos accelerates the Reductive Elimination step.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 131(1), 17423–17429. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions. Chemical Science, 5(2), 639-646. [Link]

  • Reilly, S. W., & Mach, R. H. (2016).[2] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Secondary Amine in 3-Nitro-4-piperazin-1-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 3-Nitro-4-piperazin-1-ylbenzamide Scaffold

The 3-Nitro-4-piperazin-1-ylbenzamide core represents a valuable starting point in medicinal chemistry and drug discovery. The piperazine moiety is a "privileged scaffold," frequently found in approved drugs due to its ability to modulate physicochemical properties and interact with various biological targets.[1][2] The secondary amine of the piperazine ring offers a prime site for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Functionalization at this position can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile.

This guide provides a comprehensive overview of key synthetic strategies for the functionalization of the secondary amine in 3-Nitro-4-piperazin-1-ylbenzamide. We will delve into the mechanistic underpinnings of each reaction class and provide detailed, actionable protocols. The presence of the electron-withdrawing nitro group on the benzamide ring is anticipated to decrease the nucleophilicity of the piperazine's secondary amine. Therefore, the presented protocols may require optimization, such as elevated temperatures or longer reaction times, to achieve satisfactory yields.

N-Acylation: Formation of Amide Derivatives

The formation of an amide bond via acylation of the secondary amine is a robust and widely used transformation in organic synthesis.[3] This reaction introduces a new substituent through a stable amide linkage, which can participate in hydrogen bonding and other interactions with biological targets.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A base is typically required to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine and render it non-nucleophilic.[3]

Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of 3-Nitro-4-piperazin-1-ylbenzamide with an acyl chloride.

Materials:

  • 3-Nitro-4-piperazin-1-ylbenzamide

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 - 1.2 equivalents)

  • Triethylamine (TEA) or Pyridine (1.1 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Nitro-4-piperazin-1-ylbenzamide (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the stirred solution.

  • Cool the flask to 0 °C using an ice bath.

  • Dissolve the acyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-acylated derivative.

Table 1: Representative Conditions for N-Acylation

Acylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)
Acetyl ChlorideTriethylamineDCM0 to RT2 - 4
Benzoyl ChloridePyridineDCM0 to RT3 - 6
(4-Methylphenoxy)acetyl chlorideTriethylamineTHF0 to RT2 - 12

N-Alkylation: Introduction of Alkyl Groups

N-alkylation of the piperazine secondary amine can be achieved through two primary methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.[5] These methods allow for the introduction of a wide variety of alkyl substituents.

Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the secondary amine with an alkyl halide in the presence of a base.[5]

2.1.1. Mechanistic Rationale

The reaction follows an SN2 mechanism where the secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is necessary to neutralize the resulting ammonium salt and regenerate the free amine for further reaction.

2.1.2. Experimental Protocol: Direct N-Alkylation

  • To a stirred solution of 3-Nitro-4-piperazin-1-ylbenzamide (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).[5]

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reductive Amination with Aldehydes or Ketones

Reductive amination is a powerful method for forming C-N bonds and offers a broader substrate scope than direct alkylation.[6]

2.2.1. Mechanistic Rationale

The reaction proceeds in two steps within a single pot. First, the secondary amine condenses with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the corresponding tertiary amine.[7] Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild and selective for the iminium ion over the starting carbonyl compound.

2.2.2. Experimental Protocol: Reductive Amination

  • To a stirred solution of 3-Nitro-4-piperazin-1-ylbenzamide (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature for 2-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Representative Conditions for N-Alkylation

Alkylating AgentMethodReducing Agent/BaseSolventTemperature (°C)
Benzyl BromideDirect AlkylationK₂CO₃DMF60
IodomethaneDirect AlkylationK₂CO₃AcetonitrileRT
CyclohexanoneReductive AminationNaBH(OAc)₃DCERT
BenzaldehydeReductive AminationNaBH(OAc)₃DCMRT

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

The sulfonylation of the secondary amine introduces a sulfonamide group, a key functional group in many pharmaceutical agents due to its ability to act as a hydrogen bond donor and acceptor.[8]

Mechanistic Rationale

Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of a sulfonyl chloride. A base, typically pyridine or triethylamine, is used to scavenge the HCl byproduct.[9]

Experimental Protocol: N-Sulfonylation
  • Dissolve 3-Nitro-4-piperazin-1-ylbenzamide (1.0 equivalent) in anhydrous DCM or pyridine.

  • Add triethylamine (1.5 equivalents) if using DCM as the solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Table 3: Representative Conditions for N-Sulfonylation

Sulfonylating AgentBaseSolventTemperature (°C)
Benzenesulfonyl ChloridePyridinePyridine0 to RT
p-Toluenesulfonyl ChlorideTriethylamineDCM0 to RT
Methanesulfonyl ChlorideTriethylamineDCM0 to RT

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines.[10][11] This reaction is particularly valuable for creating complex molecules that are difficult to synthesize via traditional methods.[12]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction.

Experimental Protocol: Buchwald-Hartwig N-Arylation
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equivalent), 3-Nitro-4-piperazin-1-ylbenzamide (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., BINAP, Xantphos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 4: Representative Conditions for Buchwald-Hartwig N-Arylation

Aryl HalidePalladium CatalystLigandBaseSolventTemperature (°C)
4-BromotoluenePd₂(dba)₃BINAPNaOtBuToluene100
2-ChloropyridinePd(OAc)₂XantphosCs₂CO₃Dioxane110
1-Bromo-4-methoxybenzenePd₂(dba)₃RuPhosNaOtBuToluene90

Visualization of Synthetic Workflows

General Workflow for Functionalization

Functionalization_Workflow Start 3-Nitro-4-piperazin-1-ylbenzamide Acylation N-Acylation (Acyl Chloride, Base) Start->Acylation Alkylation N-Alkylation (Alkyl Halide/Carbonyl) Start->Alkylation Sulfonylation N-Sulfonylation (Sulfonyl Chloride, Base) Start->Sulfonylation Arylation N-Arylation (Aryl Halide, Pd Catalyst) Start->Arylation Product_A N-Acyl Derivative Acylation->Product_A Product_B N-Alkyl Derivative Alkylation->Product_B Product_C N-Sulfonyl Derivative Sulfonylation->Product_C Product_D N-Aryl Derivative Arylation->Product_D

Caption: Overview of functionalization pathways for the secondary amine.

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_0 Reaction Steps Start Amine + Carbonyl Step1 Iminium Ion Formation (Acid Catalyst) Start->Step1 Condensation Step2 Reduction (e.g., NaBH(OAc)₃) Step1->Step2 Product N-Alkylated Product Step2->Product

Sources

Application Note: Precision Microwave-Assisted Synthesis of Nitro-Piperazinyl Benzamides

Author: BenchChem Technical Support Team. Date: March 2026


 Functionalization of Deactivated Aromatics

Executive Summary

This application note details a high-efficiency protocol for synthesizing nitro-piperazinyl benzamides using Microwave-Assisted Organic Synthesis (MAOS). These scaffolds are critical pharmacophores in neuroleptic, anti-tubercular, and antineoplastic drug discovery.

Traditional thermal synthesis of these intermediates via Nucleophilic Aromatic Substitution (


) is often plagued by long reaction times (12–24 hours) and poor yields due to the electronic deactivation of the benzamide ring. This guide demonstrates how controlled dielectric heating can overcome these energy barriers, reducing reaction times to under 20 minutes while improving purity profiles.

Scientific Foundation & Mechanism

The Challenge: Electronic Mismatch

The target reaction involves the displacement of a halogen (leaving group) on a benzamide scaffold by a piperazine nucleophile.

  • The Problem: The amide group (

    
    ) is electron-withdrawing but can also participate in resonance that may not sufficiently activate the ring for 
    
    
    
    compared to a simple nitro-benzene.
  • The Solution: The presence of an ortho- or meta-nitro group is essential. It acts as a strong electron-withdrawing group (EWG), lowering the energy of the Meisenheimer complex intermediate.

The Microwave Advantage: Dielectric Stabilization

Microwave irradiation (2.45 GHz) does not merely "heat" the bulk solvent; it interacts directly with the dipole moments of the reactants.

  • Dipolar Polarization: The polar transition state (TS) of the

    
     reaction is more polar than the ground state. Microwave irradiation selectively stabilizes this TS, effectively lowering the activation energy (
    
    
    
    ).
  • Superheating: Solvents in sealed microwave vessels can be heated 20–50°C above their atmospheric boiling points, exponentially increasing the reaction rate according to the Arrhenius equation.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic logic and the specific


 pathway utilized in this protocol.

SNAr_Mechanism Start 4-chloro-3-nitrobenzamide (Substrate) Complex Meisenheimer Complex (High Dipole Moment) Start->Complex Nucleophilic Attack Nu N-Methylpiperazine (Nucleophile) Nu->Complex Product Nitro-piperazinyl benzamide (Target) Complex->Product Re-aromatization HCl HCl (Scavenged by Base) Complex->HCl MW MW Irradiation (Stabilizes Polar TS) MW->Complex Dielectric Heating

Figure 1: Mechanistic pathway highlighting the stabilization of the Meisenheimer complex by microwave irradiation.

Experimental Protocol

Materials & Reagents[1]
  • Substrate: 4-Chloro-3-nitrobenzamide (1.0 equiv)

  • Nucleophile: N-Methylpiperazine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

    • Note: ACN provides higher dielectric loss (better heating) for this specific temperature range, but EtOH is a greener alternative.

Step-by-Step Methodology

Pre-requisite: Ensure the microwave reactor is calibrated and the vessel is rated for at least 20 bar pressure.

  • Vessel Charging:

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-Chloro-3-nitrobenzamide (200 mg, 1.0 mmol).

    • Add Potassium Carbonate (276 mg, 2.0 mmol).

    • Add solvent (Acetonitrile, 3.0 mL).

    • Add N-Methylpiperazine (150 mg, 1.5 mmol) last to prevent premature reaction on the glass wall.

  • Sealing & Parameters:

    • Cap the vial with a PTFE-lined septum.

    • Program the microwave reactor with the parameters in Table 1 .

  • Irradiation:

    • Start the run.[1] Ensure "Pre-stirring" is active (30 seconds) to create a homogenous slurry before applying power.

  • Work-up:

    • Cool the vessel to <40°C using the reactor's compressed air cooling.

    • Precipitation Method: Pour the reaction mixture into ice-cold water (15 mL). The product usually precipitates as a yellow/orange solid.

    • Filtration: Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether (1 x 5 mL) to remove unreacted piperazine.

    • Drying: Dry under vacuum at 45°C.

Reaction Parameters (Table 1)
ParameterSettingRationale
Temperature 140°CSufficient energy to overcome steric hindrance of the nitro group.
Hold Time 10:00 minOptimized for >95% conversion without degrading the nitro moiety.
Pressure Limit 18 barSafety cutoff (ACN vapor pressure at 140°C is approx 6-8 bar).
Power Dynamic (Max 150W)System should modulate power to maintain temp, preventing thermal runaway.
Stirring High (600 RPM)Critical for heterogeneous mixtures (

).

Data Analysis & Validation

Comparative Efficiency

The following data contrasts the microwave protocol against the conventional reflux method (verified via LC-MS analysis of crude reaction mixtures).

MetricConventional Reflux (Thermal)Microwave Protocol (This Work)
Conditions ACN, Reflux (82°C)ACN, 140°C (Sealed)
Time 16 Hours10 Minutes
Conversion 78%>98%
Isolated Yield 65%92%
Purity (HPLC) 88% (Requires Column Chrom.)96% (Simple Filtration)
Troubleshooting Guide
  • Low Yield: If the product does not precipitate in water, the benzamide might be too polar. Extract with Ethyl Acetate (3x), dry over

    
    , and evaporate.
    
  • Pressure Errors: If the vessel over-pressurizes, reduce the scale or switch to Ethanol (lower vapor pressure than ACN at equivalent temperatures).

  • By-products: If hydrolysis of the amide to the acid is observed (rare in ACN, possible in water/base), ensure reagents are dry or switch to a non-nucleophilic base like DIPEA.

Workflow Visualization

The following diagram outlines the operational workflow, ensuring a self-validating loop via TLC/LC-MS checkpoints.

Workflow Setup Vessel Charging (Substrate + Base + Solvent) Check1 Pre-Run Safety Check (Cap Seal & Stirring) Setup->Check1 MW_Run Microwave Irradiation 140°C / 10 min Check1->MW_Run Cooling Cooling to 40°C MW_Run->Cooling TLC TLC/LC-MS Check (Conversion >95%?) Cooling->TLC Workup Precipitation in Ice Water TLC->Workup Yes Recycle Extend Time (+5 min) TLC->Recycle No Purify Filtration & Wash Workup->Purify Recycle->MW_Run

Figure 2: Operational workflow with integrated quality control checkpoints.

References

  • Microwave Mediated Synthesis in Pharmaceutical Chemistry. Rasayan Journal of Chemistry. (2015). Discusses the acceleration of benzamide hydrolysis and synthesis under MW conditions. 2

  • Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution.Sciforum. Describes the

    
     of nitro-haloarenes with amines, providing the foundational logic for the protocol. 3
    
  • Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized s-triazinyl piperazines. PubMed. Validates the use of microwave irradiation for condensing piperazine substituents onto aromatic cores. 4[1][5][4]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. NIH. Reviews modern synthetic strategies for piperazines, including MAOS for N-alkylation and arylation. 6[1]

  • Microwave-assisted synthesis of nitro-benzimidazoles. Semantic Scholar. Provides specific conditions (Ethanol/Acetic Acid) for nitro-substituted aromatic systems under MW irradiation. 7

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 3-Nitro-4-(piperazin-1-yl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven troubleshooting guide to address the most common bottlenecks encountered during the synthesis of 3-nitro-4-(piperazin-1-yl)benzamide. This molecule is a critical intermediate in drug development, and its synthesis via Nucleophilic Aromatic Substitution (SNAr) presents unique chemoselectivity and purification challenges.

Below, you will find a mechanistic breakdown, troubleshooting FAQs, comparative data, and self-validating experimental protocols designed to maximize your reaction yield and purity.

Reaction Pathway & Mechanistic Overview

The synthesis relies on an SNAr reaction where the electron-withdrawing nitro and carboxamide groups activate the aromatic ring. The piperazine nucleophile attacks the ipso carbon, forming a transient Meisenheimer complex before expelling the halide leaving group.

SNAr_Mechanism SM1 4-Fluoro-3-nitrobenzamide MC Meisenheimer Complex SM1->MC Nucleophilic Attack SM2 Piperazine SM2->MC Prod Target Product MC->Prod - HF Byprod Bis-alkylated Dimer Prod->Byprod + SM1 (Side Reaction)

SNAr mechanism for 3-nitro-4-(piperazin-1-yl)benzamide synthesis and bis-alkylation side reaction.

Troubleshooting FAQs

Q: Why is my crude product heavily contaminated with a highly insoluble yellow precipitate? A: This is a classic bis-alkylation issue. Piperazine is a symmetrical diamine with two secondary amine sites of nearly identical nucleophilicity. Once the first amine reacts with the electrophile to form the mono-alkylated product, the second amine remains active and can attack a second molecule of the starting aryl halide, forming a highly insoluble 1,4-bis(4-carbamoyl-2-nitrophenyl)piperazine dimer.

  • The Causality: The statistical probability of the second substitution increases as the concentration of the mono-alkylated product rises in the reaction mixture.

  • The Solution: To suppress this, you must artificially skew the reaction kinetics. Either use a massive stoichiometric excess of piperazine (5 to 10 equivalents) to ensure the unreacted piperazine vastly outcompetes the mono-alkylated product for the electrophile, or switch to a mono-protected nucleophile like tert-butyl piperazine-1-carboxylate (Boc-piperazine), which physically blocks the second amine site[1].

Q: My reaction using 4-chloro-3-nitrobenzamide is stalling at 30% conversion. Heating it just causes degradation. How can I drive it to completion? A: The issue lies in the activation energy required to form the Meisenheimer complex during the SNAr reaction[2].

  • The Causality: In nucleophilic aromatic substitution, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Fluorine is highly electronegative, which strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer transition state much better than chlorine.

  • The Solution: Switch your starting material to 4-fluoro-3-nitrobenzamide[3]. The fluoro-derivative is orders of magnitude more reactive and will undergo quantitative conversion with piperazine at room temperature in mild solvents like THF or DCM. If you are strictly limited to the chloro-derivative, you must use a polar aprotic solvent (DMSO or NMP) at 80–100 °C with K2CO3 to force the reaction, though this will negatively impact your impurity profile[1].

Q: The reaction goes to completion by LC-MS, but I lose over half my yield during the aqueous workup. Where is my product? A: Your product is likely washing away in the aqueous layer.

  • The Causality: 3-Nitro-4-(piperazin-1-yl)benzamide is a highly polar, zwitterionic-like molecule. The basic piperazine moiety (pKa ~9.8) becomes protonated and highly water-soluble at neutral or acidic pH. Furthermore, the primary amide group acts as a strong hydrogen-bond donor/acceptor, further increasing aqueous solubility.

  • The Solution: You must strictly control the pH during workup. Adjust the aqueous phase to pH 11–12 using 1M NaOH to ensure the piperazine is fully deprotonated (free base form). Because the free base is still quite polar, standard extraction with ethyl acetate or pure DCM is often insufficient. Extract using a mixed solvent system of 10% isopropanol in DCM (v/v); the alcohol disrupts the hydration shell around the polar amide, drastically improving the partition coefficient into the organic phase.

Comparative Reaction Conditions & Yield Data

The following table summarizes the quantitative impact of leaving group selection, equivalents, and solvent on the final yield and purity of the target molecule.

Starting MaterialNucleophileEquivalentsSolventTemp (°C)Time (h)Expected Yield (%)Primary Impurity Profile
4-Chloro-3-nitrobenzamidePiperazine1.2EtOH8024< 30Unreacted SM
4-Chloro-3-nitrobenzamidePiperazine5.0DMSO1001265Bis-alkylated dimer (15%)
4-Fluoro-3-nitrobenzamidePiperazine5.0THF25482Bis-alkylated dimer (<5%)
4-Fluoro-3-nitrobenzamideBoc-Piperazine1.1DCM252> 95*None (Quantitative SNAr)

*Yield represents the two-step process (SNAr + Deprotection).

Step-by-Step Experimental Protocols
Protocol A: Direct SNAr Route (Cost-Effective / Scale-Up)

Use this method when Boc-piperazine is cost-prohibitive and a minor bis-alkylated impurity is acceptable.

  • Reaction Setup: Dissolve 4-fluoro-3-nitrobenzamide (1.0 eq, 10 mmol) in anhydrous THF (50 mL) to create a 0.2 M solution.

  • Nucleophile Addition: Add anhydrous piperazine (5.0 eq, 50 mmol) in one portion. The solution will immediately turn deep yellow/orange, indicating the formation of the Meisenheimer complex.

  • Incubation: Stir the reaction mixture at 25 °C for 4 hours.

    • Self-Validation Check: Spot on TLC (10% MeOH/DCM). The starting material (Rf ~0.8) should be completely consumed, replaced by a baseline-hugging bright yellow spot.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove THF and the majority of the volatile unreacted piperazine.

  • pH-Controlled Workup: Partition the crude residue between 10% isopropanol in DCM (50 mL) and distilled water (50 mL). Add 1M NaOH dropwise until the aqueous layer reaches pH 11–12.

  • Extraction: Extract the aqueous layer three times with 10% isopropanol/DCM (3 x 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the product as a yellow solid.

Protocol B: High-Purity Route via Boc-Piperazine (Preferred for Drug Discovery)

Use this method when absolute purity is required and bis-alkylation must be entirely eliminated.

  • SNAr Step: Dissolve 4-fluoro-3-nitrobenzamide (1.0 eq, 10 mmol) and tert-butyl piperazine-1-carboxylate (1.1 eq, 11 mmol) in DCM (50 mL). Add N,N-diisopropylethylamine (DIPEA, 2.0 eq, 20 mmol).

  • Incubation: Stir at 25 °C for 2 hours.

  • Intermediate Isolation: Wash the organic layer with water (2 x 50 mL) and brine (50 mL). Dry over Na2SO4 and concentrate to obtain the Boc-protected intermediate quantitatively.

  • Deprotection: Redissolve the intermediate in DCM (40 mL). Slowly add Trifluoroacetic acid (TFA, 10 mL). Stir at 25 °C for 2 hours.

    • Self-Validation Check: LC-MS should show the complete disappearance of the Boc-mass[M+H]+ and the appearance of the free base mass.

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Slowly quench the residue with saturated aqueous NaHCO3 until gas evolution ceases and the pH reaches 8-9.

  • Final Extraction: Extract with 10% isopropanol/DCM (3 x 50 mL), dry, and concentrate to yield the analytically pure free base.

References
  • [2] A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [3] WO2017175147A1 - Heterocyclic amides useful as protein modulators. Google Patents. URL:

  • [1] CN114981265B - Compound. Google Patents. URL:

Sources

Purification methods for piperazine benzamide intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Piperazine Benzamide Intermediates

Welcome to the Technical Support Center. The synthesis of piperazine benzamides—critical intermediates in the development of various therapeutics, including HIV-1 attachment inhibitors and β3-adrenergic receptor agonists—frequently suffers from purification bottlenecks. The bifunctional nature of piperazine (containing two basic secondary amines) and the polarity of the resulting benzamide make separating the desired product from unreacted starting materials a significant challenge.

This guide provides field-proven, self-validating methodologies to isolate and purify these intermediates with high yield and chromatographic purity.

Process Workflow Visualization

The following workflow outlines the strategic decision tree for purifying piperazine benzamide intermediates, moving from crude reaction mixtures to highly crystalline pure products.

G Crude Crude Reaction Mixture AcidExt Acid-Base Extraction (1M HCl Wash) Crude->AcidExt OrgWaste Organic Layer (Neutral Impurities) AcidExt->OrgWaste Discard AqLayer Aqueous Layer (Protonated Amines) AcidExt->AqLayer Retain Basify Basification (pH > 10) & Extraction AqLayer->Basify AqWaste Aqueous Layer (Excess Piperazine) Basify->AqWaste Discard OrgLayer2 Organic Layer (Free Base Product) Basify->OrgLayer2 Retain Chromatography Silica Chromatography (DCM:MeOH Gradient) OrgLayer2->Chromatography High Purity Crystallization Salt Formation (e.g., HCl or Li salt) OrgLayer2->Crystallization Direct Salt Chromatography->Crystallization Pure Purified Piperazine Benzamide Crystallization->Pure

Workflow for the purification of piperazine benzamide intermediates.

Core Purification Methodologies

Do not rely on a single purification step. Because unreacted piperazine and the benzamide product share similar basicity profiles, a multi-tiered approach is required.

Protocol A: Differential Acid-Base Extraction

Causality: Piperazine has two basic nitrogen atoms with pKa values of approximately 5.3 and 9.7[1]. When coupled to form a benzamide, one nitrogen is converted to a neutral amide, leaving the other basic. While both unreacted piperazine and the product are basic, piperazine is significantly more polar and water-soluble. We exploit this differential solubility.

  • Step 1: Dissolution. Dissolve the crude reaction mixture in ethyl acetate (EtOAc).

    • Self-Validation: Ensure complete dissolution. Any insoluble material at this stage is likely polymeric waste or inorganic salts and should be filtered off.

  • Step 2: Acidic Wash. Transfer to a separatory funnel and wash with 1M aqueous HCl.

    • Causality: The HCl protonates both the unreacted piperazine and the piperazine benzamide product, forcing them into the aqueous layer[2]. Neutral byproducts remain in the organic layer.

  • Step 3: Phase Separation. Separate the layers.

    • Self-Validation: Spot both layers on a TLC plate and visualize under UV (254 nm). The organic layer should contain the UV-active impurities, while the aqueous layer will hold the product trapped at the baseline.

  • Step 4: Basification. Cool the aqueous layer in an ice bath and slowly add 1M NaOH until the pH is >10.

    • Self-Validation: Use pH paper to confirm pH >10. The solution must turn cloudy as the free base product precipitates or forms an emulsion[2]. If it remains clear, the product is still protonated.

  • Step 5: Back-Extraction. Saturate the aqueous layer with NaCl, then extract 3x with dichloromethane (DCM).

    • Causality: Adding NaCl decreases the solubility of the organic product in water (the "salting out" effect)[1]. A large portion of the highly polar unreacted piperazine will remain trapped in the brine layer.

Protocol B: Modified Silica Gel Chromatography

Causality: Piperazine derivatives notoriously streak on standard silica gel. The basic secondary amine acts as a hydrogen-bond donor/acceptor and interacts strongly with the acidic silanol groups on the silica surface, leading to severe tailing and co-elution[2].

  • Step 1: Column Deactivation. Pack the column with silica gel using a solvent system of DCM containing 1% Triethylamine (TEA).

    • Causality: TEA acts as a sacrificial base, neutralizing the acidic silanol groups before the product is loaded.

  • Step 2: Elution. Elute using a gradient of DCM to Methanol (95:5 to 90:10).

    • Self-Validation: Perform 2D TLC on your fractions. Run the plate in one dimension, dry it, and run it again at a 90-degree angle. If the spot forms a perfect diagonal line, the compound is stable. If it streaks below the diagonal, it is still interacting with the silica, indicating you need to increase the TEA concentration.

Protocol C: Salt Formation and Crystallization

Causality: Free base piperazine benzamides often have high conformational flexibility, which lowers their lattice energy and causes them to "oil out" rather than form solid crystals[2][3]. Converting them to salts rigidifies the molecular structure.

  • Step 1: Salt Formation. Dissolve the purified free base in a minimal volume of methanol. Slowly add methanolic HCl until the solution reaches pH 2[4]. Alternatively, for complex benzamides (e.g., azaindole derivatives), adding a lithium salt (like LiBr) can form a highly crystalline coordination complex[5][6].

  • Step 2: Precipitation. Slowly add an anti-solvent such as diisopropyl ether dropwise until the solution becomes slightly turbid[4].

  • Step 3: Annealing. Heat the mixture gently until it becomes clear again, then allow it to cool very slowly (<5°C/hour) to room temperature.

    • Self-Validation: Monitor visually. If the product forms a liquid layer at the bottom of the flask, it has oiled out. Reheat until homogeneous, add 5% more methanol to increase solubility, and cool at a slower rate.

Quantitative Data Summaries

Table 1: Physicochemical Properties Influencing Purification

Compound ClasspKaAqueous SolubilityUV Activity (254 nm)Ninhydrin Response
Piperazine (Starting Material) 5.3, 9.7Very HighNoYes (Strong Pink/Purple)
Piperazine Benzamide (Product) ~7.5 - 8.5Low to ModerateYesYes (Moderate)
Neutral Amide Byproducts N/AVery LowYesNo

Table 2: Optimized Solvent Systems for Workflows

TechniqueSolvent SystemAdditives / ModifiersTarget Outcome
Silica Chromatography DCM : Methanol (95:5 to 90:10)1% TEA or 1% aqueous NH₄OHPrevents amine tailing; sharpens peaks.
Acid-Base Extraction EtOAc (Initial) / DCM (Back-extract)1M HCl (Wash) / 1M NaOH (Basify)Isolates basic amines from neutral organics.
Salt Formation (HCl) Methanol / Diisopropyl etherMethanolic HCl (to pH 2)Yields highly crystalline dihydrochloride salts.

Troubleshooting FAQs

Q: My piperazine benzamide product is "oiling out" during crystallization instead of forming solid crystals. How do I fix this? A: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent[2]. Piperazine free bases are highly conformationally flexible, which lowers their lattice energy[3]. Solution: First, try changing the solvent system to a more polar mixture (e.g., adding methanol to ethyl acetate) and cool the solution at a strictly controlled rate (<5°C/hour)[2]. If oiling out persists, convert the free base to a salt. Adding methanolic HCl to pH 2 followed by precipitation with diisopropyl ether reliably yields highly crystalline dihydrochloride salts[4]. For highly complex molecules, lithium salts have demonstrated excellent physical properties and filtration rates[5][6].

Q: I am losing a significant amount of my product in the aqueous layer during the acid-base extraction. How can I improve recovery? A: Piperazine benzamides retain one basic secondary amine, giving them moderate water solubility even as a free base. Solution: Ensure your aqueous layer is basified to a pH strictly >10 using 1M NaOH[2]. To force the product into the organic phase, saturate the aqueous layer with NaCl (salting out) before back-extracting with dichloromethane (DCM)[1].

Q: Unreacted piperazine is co-eluting with my product during silica gel chromatography. How do I separate them? A: Piperazine is highly polar and basic, causing it to streak across the column and co-elute with your target compound[2]. Solution: Pre-treat your silica gel by flushing it with 1% Triethylamine (TEA) in hexanes. Use a highly polar gradient (e.g., DCM:MeOH 90:10) with 1% aqueous NH₄OH. The basic modifier neutralizes the acidic silanol groups on the silica, preventing the amines from tailing[2]. Alternatively, ensure your initial acid-base extraction is performed rigorously, as a proper pH >10 wash combined with brine will leave the vast majority of unreacted piperazine in the aqueous waste[1][2].

References

  • Title: Technical Support Center: Purification of 4-(Piperazin-1-YL)
  • Title: Buy 4-(1-Piperazinyl)benzamide (EVT-386531)
  • Source: googleapis.
  • Title: How to extract/isolate piperazine from water without distillation?
  • Title: Benzamide, N-ethyl-2-(1-piperazinyl)
  • Source: acs.
  • Source: acs.

Sources

Technical Support Center: 3-Nitro-4-piperazin-1-ylbenzamide Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 3-Nitro-4-piperazin-1-ylbenzamide (CAS: 335210-46-3) is a critical building block and intermediate in the synthesis of various pharmacologically active compounds, including PARP inhibitors[1][2]. However, researchers frequently encounter precipitation, aggregation, and inconsistent dosing due to its challenging physicochemical profile.

This guide provides field-proven, self-validating protocols to help you overcome these solubility barriers and ensure reproducibility in your assays.

Section 1: The Causality of Insolubility (Mechanistic Insights)

To solve a solubility issue, we must first understand the molecular thermodynamics at play. The insolubility of 3-Nitro-4-piperazin-1-ylbenzamide in neutral aqueous media is driven by three structural factors:

  • Benzamide Hydrogen Bonding: The unsubstituted benzamide moiety acts as both a strong hydrogen bond donor and acceptor. This allows the molecules to form a rigid intermolecular crystal lattice that heavily resists aqueous solvation[3].

  • Nitro Group Rigidity: The electron-withdrawing 3-nitro group increases the planarity and dipole moment of the aromatic ring, promoting tight

    
     stacking.
    
  • Piperazine pKa Dynamics: The piperazine ring contains two basic nitrogen atoms. While the secondary amine has a pKa of approximately 9.7, the second nitrogen's pKa drops to ~5.3[4][5]. At a physiological pH of 7.4, the molecule exists in a partially protonated equilibrium, but this weak ionization is outcompeted by the hydrophobic and crystalline forces of the benzamide-nitro system, leading to precipitation[6].

Mechanistic pathway of 3-Nitro-4-piperazin-1-ylbenzamide solubility across solvent systems.

Section 2: Quantitative Solubility Matrix

Use the table below to select the appropriate solvent system based on your experimental endpoint.

Solvent SystemExpected SolubilityMechanistic ActionRecommendation
Water (pH 7.4) < 0.1 mg/mLNone (Lattice remains intact)Not recommended for stock
0.1 M HCl (pH < 4.0) > 10 mg/mLProtonates piperazine (Salt formation)Ideal for aqueous-only assays
100% DMSO ≥ 25 mg/mLDisrupts H-bond networkPrimary in vitro stock[7]
100% DMF ≥ 20 mg/mLDisrupts H-bond networkAlternative to DMSO
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.5 mg/mLMicellar encapsulation & co-solvationStandard in vivo vehicle[8]
Section 3: Step-by-Step Troubleshooting Protocols
Protocol A: Preparation of High-Concentration In Vitro Stock Solutions

Objective: Create a stable master stock for cellular assays. Self-Validating Check: The solution must remain optically clear upon reaching room temperature. If turbidity appears, the DMSO has absorbed atmospheric moisture and must be discarded.

  • Weighing: Accurately weigh the desired mass of 3-Nitro-4-piperazin-1-ylbenzamide powder[9].

  • Solvent Addition: Add anhydrous, newly opened DMSO (≥99.9% purity). Hygroscopic DMSO absorbs water from the air, which drastically reduces the solubility of benzamide derivatives[8].

  • Agitation: Vortex the mixture vigorously for 60 seconds.

  • Thermal Sonication: If microscopic particulates remain, place the sealed vial in a heated ultrasonic bath (37°C) for 5–10 minutes. Acoustic cavitation provides the activation energy needed to break apart the benzamide crystal lattice[2].

  • Storage: Aliquot into single-use vials and store at -80°C (stable for up to 2 years) or -20°C (stable for 1 year)[8].

Protocol B: Formulation for In Vivo Dosing (The 10/40/5/45 Rule)

Objective: Prepare a biocompatible, precipitation-free solution for animal models (e.g., IV or IP injection). Self-Validating Check: Solvents MUST be added in the exact sequential order listed below. Adding aqueous saline before the surfactants will cause immediate, irreversible precipitation.

Step-by-step in vivo formulation workflow using the DMSO/PEG300/Tween-80/Saline vehicle.

  • Primary Dissolution: Dissolve the compound in 10% (v/v) DMSO to create a concentrated pre-stock. Ensure complete dissolution before proceeding.

  • Co-solvation: Add 40% (v/v) PEG300 . Vortex thoroughly. PEG300 acts as a thermodynamic bridge between the highly polar aqueous phase and the hydrophobic compound.

  • Surfactant Addition: Add 5% (v/v) Tween-80 . Gently invert to mix (avoid excessive vortexing to prevent foaming). Tween-80 forms micelles that encapsulate the lipophilic core.

  • Aqueous Dilution: Slowly add 45% (v/v) Saline (0.9% NaCl) dropwise while continuously stirring[8].

  • Filtration: Pass through a 0.22 µm PTFE syringe filter prior to dosing to ensure sterility and remove any microscopic nuclei that could seed precipitation.

Protocol C: Acidic Aqueous Solubilization (Organic-Free)

Objective: Dissolve the compound entirely in water without DMSO, utilizing the basicity of the piperazine ring.

  • Suspend the compound in sterile ultra-pure water.

  • Slowly titrate with 0.1 M HCl while monitoring the pH.

  • As the pH drops below 5.0, the piperazine nitrogens (pKa ~9.7 and ~5.35) become fully protonated, forming a highly soluble hydrochloride salt[4][5].

  • Caution: This highly acidic solution must be carefully buffered (e.g., with a mild citrate buffer) before application to live cells to avoid pH-shock toxicity.

Section 4: Frequently Asked Questions (FAQs)

Q: My compound precipitated immediately when I diluted my DMSO stock into the cell culture media. Why? A: This is a classic "solvent crash." Cell culture media is predominantly water at pH 7.4. When the DMSO is diluted, the hydrophobic forces of the nitro-aromatic ring and the H-bonding of the benzamide group rapidly reassert themselves, causing crystallization[3]. Solution: Keep the final DMSO concentration ≤0.5% and pre-warm the media to 37°C before adding the stock dropwise under rapid agitation.

Q: Can I use ethanol instead of DMSO for my primary stock? A: It is not recommended. While some benzamide derivatives have moderate solubility in ethanol (~1 mg/mL)[7], the rigid nitro-piperazine structure significantly limits ethanol solvation compared to the strong dipole moment and aprotic nature of DMSO.

Q: Is 3-Nitro-4-piperazin-1-ylbenzamide light or temperature sensitive in solution? A: Like many nitroaromatic compounds, it is susceptible to photo-degradation over time. Stock solutions should be stored in amber vials or wrapped in foil. Furthermore, repeated freeze-thaw cycles will force the compound out of solution; always prepare single-use aliquots to maintain structural integrity.

Section 5: References
  • 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide - Similar Compounds . Environmental Protection Agency (EPA). Available at: [Link]

  • Piperazine - Wikipedia . Wikipedia.org. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K . University of Regina. Available at: [Link]

  • pKa values of common substituted piperazines . ResearchGate. Available at:[Link]

  • Benzamide - Wikipedia . Wikipedia.org. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Piperazine Removal

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Topic: Post-Reaction Purification and Excess Piperazine Scavenging

Introduction to the Piperazine Problem

Piperazine is a ubiquitous secondary diamine scaffold in medicinal chemistry and organic synthesis. Because it is highly prone to bis-alkylation, reactions (such as Buchwald-Hartwig aminations or SNAr) are typically run with a massive molar excess of piperazine. However, separating the unreacted piperazine from the target product is notoriously challenging. Its dual basicity, high polarity, and tendency to cause severe tailing on silica gel chromatography often lead to co-elution and emulsion issues.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to efficiently remove excess piperazine from your reaction mixtures.

Table 1: Physicochemical Properties of Piperazine

Understanding the physical properties of piperazine is the first step in designing a logical removal strategy.

PropertyValueCausality / Impact on Purification
pKa1 (25 °C) 9.73[1]Highly basic secondary amine; protonates easily in dilute acid, forming a water-soluble salt.
pKa2 (25 °C) 5.35[1]Second nitrogen protonates at lower pH, forming a highly hydrophilic dication.
Water Solubility 150 g/L at 20 °C[1]Freely soluble in water, but also highly soluble in organic solvents (e.g., DCM, EtOH).
Boiling Point 125–130 °C (Hexahydrate)[2]High boiling point precludes simple evaporation or vacuum distillation.

Troubleshooting Q&A and Methodologies

Q1: My target product is neutral/non-basic, but piperazine is co-extracting into my organic layer during workup. How can I selectively remove it?

A1: Utilize a differential Acid-Base Extraction. Causality: Piperazine has two basic nitrogen atoms with pKa values of 9.73 and 5.35[1]. By washing the organic layer with a dilute acidic solution (pH < 3), both nitrogen atoms become protonated. This converts the lipophilic piperazine free base into a highly polar, water-soluble piperazinium dication, which partitions exclusively into the aqueous layer[3]. Since your target product is non-basic, it remains safely in the organic layer.

Self-Validating Protocol: Acidic Aqueous Wash

  • Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Transfer the mixture to a separatory funnel and add an equal volume of 1M HCl (aqueous).

  • Shake vigorously, vent, and allow the layers to separate completely.

  • Extract the organic layer. The unreacted piperazine is now trapped in the aqueous layer[4].

  • Validation Step: Spot both layers on a TLC plate and stain with Ninhydrin. A dark purple spot in the aqueous layer confirms the successful removal of the secondary amine (piperazine).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Q2: My target product is also a basic amine. When I use an acidic wash, both my product and the piperazine move into the aqueous layer. What is the best alternative?

A2: Employ a Polymer-Bound Isocyanate Scavenger Resin. Causality: When acid-base extraction is impossible due to matching pKa profiles, chemical scavenging is required. Macroporous polystyrene-bound isocyanate (MP-Isocyanate) resins act as solid-phase electrophiles. The highly nucleophilic secondary amine of piperazine attacks the resin-bound isocyanate, forming a stable urea linkage[5]. Because the isocyanate is tethered to a macroscopic polymer bead, the piperazine becomes covalently trapped on the solid phase and can be removed by simple filtration, leaving your basic product in solution.

Self-Validating Protocol: MP-Isocyanate Scavenging

  • Dissolve the crude mixture in a non-nucleophilic solvent that promotes resin swelling (e.g., THF, DCM, or 1,2-Dichloroethane)[5].

  • Add 3 to 3.5 molar equivalents of MP-Isocyanate resin relative to the estimated excess of piperazine[5].

  • Agitate the mixture gently on an orbital shaker for 2 to 16 hours at 20 °C. (Note: Avoid magnetic stirring, which can crush the polymer beads).

  • Validation Step: Monitor the supernatant by LC-MS or GC-MS. The disappearance of the piperazine peak (m/z 87.1[M+H]+) confirms complete scavenging.

  • Filter the suspension through a sintered glass funnel or a PTFE syringe filter.

  • Wash the resin cake with 2 column volumes of the reaction solvent to elute any trapped product.

  • Concentrate the combined filtrate to yield the piperazine-free basic product.

ScavengerWorkflow Step1 Dissolve Crude in THF/DCM Step2 Add MP-Isocyanate (3.5 equiv) Step1->Step2 Step3 Agitate 2-16h at 20°C Step2->Step3 Step4 Filter Resin (Urea-bound Piperazine) Step3->Step4 Step5 Concentrate Filtrate (Pure Product) Step4->Step5

Step-by-step workflow for removing piperazine using MP-Isocyanate resin.

Q3: I do not have access to scavenger resins, and my product is basic. How can I separate them using standard laboratory reagents?

A3: Perform an in-situ derivatization using Di-tert-butyl dicarbonate (Boc2O). Causality: If physical separation fails, you must artificially alter the physicochemical properties of the impurity. Reacting the crude mixture with Boc2O selectively protects the highly nucleophilic secondary amines of piperazine, converting it into mono-Boc or di-Boc-piperazine[4]. This transformation abolishes the basicity of the piperazine nitrogens and drastically reduces its polarity. The resulting di-Boc-piperazine is highly lipophilic and no longer causes tailing on silica gel, allowing for effortless separation from your basic, polar target product via standard column chromatography.

Self-Validating Protocol: Boc-Derivatization and Chromatography

  • Dissolve the crude mixture in anhydrous DCM and cool to 0 °C using an ice bath[4].

  • Add 2.2 equivalents of Triethylamine (TEA) or DIPEA relative to the excess piperazine[4].

  • Dropwise, add 2.2 equivalents of Boc2O dissolved in a minimal amount of DCM over 30 minutes[4].

  • Allow the reaction to warm to room temperature and stir for 12-24 hours[4].

  • Validation Step: Perform TLC. The baseline-stuck piperazine spot will have converted into a high-Rf, UV-inactive spot (di-Boc-piperazine) that stains strongly with phosphomolybdic acid (PMA) or Ninhydrin (if mono-protected).

  • Concentrate the mixture and purify via silica gel flash chromatography. Your polar basic product will elute significantly later than the non-polar di-Boc-piperazine.

PiperazineRemoval Start Crude Mixture (Product + Excess Piperazine) CheckBase Is the target product a basic amine? Start->CheckBase AcidWash Acid-Base Extraction (Aqueous HCl Wash) CheckBase->AcidWash No CheckResin Are solid-phase scavengers available? CheckBase->CheckResin Yes Scavenger Polymer-Bound Isocyanate (MP-Isocyanate) CheckResin->Scavenger Yes Derivatize Derivatization (Boc2O + Chromatography) CheckResin->Derivatize No

Decision matrix for selecting the optimal piperazine removal strategy.

References

  • BenchChem Technical Support Team. "A Comparative Guide to Piperazine Building Blocks." BenchChem.[3]

  • Wikipedia Contributors. "Piperazine." Wikipedia, The Free Encyclopedia.[2]

  • BenchChem Technical Support Team. "Di-tert-butyl piperazine-1,4-dicarboxylate | CAS 76535-75-6." BenchChem.[4]

  • BenchChem Technical Support Team. "A Technical Guide to the Physicochemical Properties of Piperazine Salts." BenchChem.[1]

  • Hamborg, E., & Versteeg, G. F. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." University of Regina / Journal of Chemical and Engineering Data.[6]

  • Biotage. "Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger." Biotage.[5]

Sources

Technical Support Center: Regioselectivity in 4-Chloro-3-Nitrobenzamide Substitution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for researchers optimizing the nucleophilic aromatic substitution (


) of 4-chloro-3-nitrobenzamide .

Status: Operational Role: Senior Application Scientist Topic: Optimization of


 Regioselectivity & Chemoselectivity
Target:  C4-Chlorine Displacement[1]

System Overview & Reactivity Profile

Before troubleshooting, it is critical to understand the electronic landscape of your substrate. 4-Chloro-3-nitrobenzamide is a classic "activated" aryl halide, but it presents three potential sites for nucleophilic attack. Your objective is to channel reactivity exclusively to Site A (C4) .

The Electrophilic Map
  • Site A (C4 - Chlorine): The primary electrophilic center.[1] It is activated by the ortho-nitro group (strong resonance acceptor) and the para-amide group (moderate acceptor).[1]

  • Site B (C3 - Nitro): A secondary electrophilic center.[1] The nitro group is itself a good leaving group (

    
    ), particularly with hard nucleophiles.[1] Attack here leads to denitration.
    
  • Site C (C1 - Carbonyl): The amide carbonyl.[1] Susceptible to nucleophilic attack (hydrolysis or transamidation), especially under vigorous basic conditions.[1]

The "Ortho-Nitro" Effect

The regioselectivity for C4 over C3 is driven by the stability of the Meisenheimer Complex . When a nucleophile attacks C4, the negative charge is delocalized directly onto the nitro group's oxygen atoms. This resonance stabilization is significantly stronger than the stabilization available if the nucleophile attacks C3.

ReactionPathways Substrate 4-Chloro-3-nitrobenzamide Meisenheimer_C4 Meisenheimer Complex (C4) (Charge on NO2 oxygens) HIGH STABILITY Substrate->Meisenheimer_C4 Fast (k1) Meisenheimer_C3 Meisenheimer Complex (C3) (Charge on Ring/Amide) LOW STABILITY Substrate->Meisenheimer_C3 Slow (k2) Tetrahedral_Amide Tetrahedral Intermediate (Amide Attack) Substrate->Tetrahedral_Amide Reversible Nu Nucleophile (Nu:) Nu->Substrate Prod_C4 Product A: C4-Substituted (DESIRED) Meisenheimer_C4->Prod_C4 -Cl⁻ Prod_C3 Product B: Nitro-Displaced (IMPURITY) Meisenheimer_C3->Prod_C3 -NO2⁻ Prod_Hyd Product C: Hydrolysis/Transamidation (SIDE REACTION) Tetrahedral_Amide->Prod_Hyd Collapse

Figure 1: Kinetic competition between the desired C4 attack and competing pathways.[1] The stability of the C4 Meisenheimer complex is the governing factor for regioselectivity.

Troubleshooting Guide (FAQs)

This section addresses specific issues reported by researchers during library synthesis and scale-up.

Issue 1: "I am observing a significant amount of carboxylic acid byproduct."

Diagnosis: Chemoselectivity Failure (Amide Hydrolysis).[1] Cause: The use of aqueous bases (NaOH, KOH) or hygroscopic solvents allows hydroxide ions (


) to compete with your nucleophile.[1] While 

is favored, the amide bond is sensitive to base-catalyzed hydrolysis at elevated temperatures.[1] Solution:
  • Switch Base: Use non-nucleophilic, organic bases like DIPEA (Hünig's base) or Triethylamine (TEA) or inorganic anhydrous bases like

    
     .[1]
    
  • Dry Conditions: Ensure solvents (DMF, DMSO, or Acetonitrile) are anhydrous.[1]

  • Temperature Control: Do not exceed 80°C unless necessary; amide hydrolysis rates increase sharply above this threshold.

Issue 2: "The reaction is stalling, but I see no side products."

Diagnosis: Low Electrophilicity / Poor Solubility. Cause: While activated, the 4-chloro-3-nitro system can be sluggish with sterically hindered or electron-poor nucleophiles (e.g., anilines).[1] Solution:

  • Solvent Switch: Move from protic solvents (EtOH) to polar aprotic solvents (DMSO or DMF ).[1] These solvents solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.

  • Catalysis: Add a catalytic amount of KI (Potassium Iodide) .[1] This generates a transient aryl-iodide intermediate (Finkelstein-like) which is a better leaving group, though this is less common for activated substrates.[1]

  • Microwave Irradiation: Brief heating (100-120°C for 10-20 min) often pushes these reactions to completion without degrading the amide.[1]

Issue 3: "I suspect the nitro group is being displaced instead of the chlorine."

Diagnosis: Regioselectivity Failure (Denitration).[1] Cause: This is rare but occurs with hard nucleophiles (e.g., alkoxides like


) in dipolar aprotic solvents.[1] The nitro group is a potent leaving group.
Solution: 
  • Nucleophile Softness: Use amine or thiol nucleophiles, which prefer the softer Carbon-Chlorine center.[1]

  • Avoid Alkoxides: If forming an ether, use the phenol/alcohol with a weaker base (

    
    ) rather than pre-forming the alkoxide salt.
    

Optimized Experimental Protocol

This protocol is designed to maximize regioselectivity for the C4-displacement product.

Reaction: 4-chloro-3-nitrobenzamide + Primary Amine


 4-(alkylamino)-3-nitrobenzamide[1]
ParameterRecommendationRationale
Stoichiometry 1.0 equiv Substrate : 1.1–1.2 equiv NucleophileSlight excess ensures conversion; too much excess complicates workup.[1]
Base DIPEA (2.0 equiv)Scavenges HCl; non-nucleophilic to prevent amide attack.[1]
Solvent Anhydrous Acetonitrile (MeCN) or DMFMeCN allows easy workup; DMF maximizes rate for sluggish amines.[1]
Concentration 0.2 – 0.5 MHigh concentration favors bimolecular

over unimolecular degradation.
Temperature 60°C – 80°COptimal window for kinetics vs. thermal stability.
Step-by-Step Procedure:
  • Preparation: Charge a reaction vial with 4-chloro-3-nitrobenzamide (1.0 equiv).

  • Solvation: Add anhydrous Acetonitrile (or DMF). Stir until dissolved.

  • Base Addition: Add DIPEA (2.0 equiv). The solution may darken slightly.

  • Nucleophile Addition: Add the amine (1.1 equiv) dropwise.

  • Reaction: Heat to 60°C and monitor by TLC/LCMS.

    • Checkpoint: If conversion is <50% after 2 hours, increase temp to 80°C.

  • Workup:

    • If in MeCN: Concentrate in vacuo.[2][3][4] Resuspend in EtOAc, wash with water and brine.[1]

    • If in DMF: Pour into crushed ice/water. The product often precipitates as a yellow/orange solid. Filter and wash with water.[2][3][4][5]

Quantitative Data Summary

The following data illustrates the impact of leaving group and solvent on similar nitro-activated systems, extrapolated for this specific scaffold.

VariableConditionRelative Rate (

)
Regioselectivity (Cl vs

)
Solvent Ethanol (Protic)1>99:1
Solvent DMSO (Aprotic)~50 - 100>99:1
Nucleophile Primary Amine (

)
HighExclusive Cl displacement
Nucleophile Methoxide (

)
Very HighRisk of ~5-10%

displacement
Leaving Group Fluorine (4-F analog)~1000Exclusive F displacement

Note: Data derived from general


 trends on o-halonitrobenzenes [1, 2].

References

  • Nucleophilic Arom

    
     Mechanism. Master Organic Chemistry. Available at: [Link]
    
  • Reactivity in

    
     reactions of 2-(4-chloro-3-nitrophenyl)... Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
    
  • Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI Molbank. Available at: [Link][1]

  • 4-Chloro-3-nitrobenzamide Crystal Structure. National Institutes of Health (PMC).[1] Available at: [Link]

Sources

Technical Support Center: Minimizing Bis-Substitution Byproducts in Piperazine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity in piperazine functionalization. The symmetrical nature of piperazine, with its two secondary amines, presents a persistent challenge: the formation of undesired 1,4-disubstituted (bis-substitution) byproducts. This document provides in-depth, troubleshooting-focused guidance to help you maximize the yield of your target mono-substituted piperazine.

The Core Challenge: Understanding Piperazine's Reactivity

Piperazine possesses two secondary nitrogen atoms of comparable nucleophilicity. The pKa of the first protonated nitrogen is approximately 9.73, while the second is around 5.35 at 25°C.[1][2][3] This significant difference in basicity is the foundation for achieving selectivity. After the first nitrogen is alkylated or acylated, the electron-donating nature of the new substituent slightly increases the basicity (and nucleophilicity) of the remaining secondary amine, often making it more reactive than the starting piperazine. This phenomenon is a primary driver for the formation of the disubstituted byproduct.

Controlling the reaction to favor mono-substitution over bis-substitution is therefore a kinetic and statistical challenge that requires careful manipulation of reaction conditions.

G Figure 1: Competing reaction pathways in piperazine substitution. cluster_0 Reaction Pathways cluster_1 Piperazine Piperazine MonoSub Desired Product (1-Substituted Piperazine) Piperazine->MonoSub First Substitution (k1) RX1 Electrophile (R-X) RX1->MonoSub BisSub Byproduct (1,4-Disubstituted Piperazine) MonoSub->BisSub Second Substitution (k2) RX2 Electrophile (R-X) RX2->BisSub

Caption: Competing reaction pathways in piperazine substitution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during piperazine reactions in a practical, question-and-answer format.

Q1: My reaction is producing almost exclusively the 1,4-disubstituted product. What's the most likely cause?

A: This is a classic symptom of incorrect stoichiometry. If you use a 1:1 molar ratio of piperazine to your electrophile (or an excess of the electrophile), you create an environment where the mono-substituted product, once formed, effectively competes with the starting piperazine for the remaining electrophile. As noted earlier, the mono-substituted intermediate can sometimes be more nucleophilic than piperazine itself, exacerbating the issue.

Immediate Solution: Stoichiometric Control

The most direct, atom-economical strategy is to use a significant excess of piperazine.[4][5] By using 3 to 10 equivalents of piperazine relative to your limiting electrophile, you statistically ensure that an electrophile molecule is far more likely to encounter an unreacted piperazine than a mono-substituted one.

Drawback: This approach necessitates a robust purification strategy to remove the large excess of unreacted piperazine post-reaction. Common methods include acidic washes to extract the basic piperazine into an aqueous layer or precipitation of piperazine salts.[6]

Q2: I'm using a large excess of piperazine and still getting significant bis-substitution. What should I try next?

A: If stoichiometry alone isn't solving the problem, kinetic factors are likely at play. High local concentrations of the electrophile or elevated temperatures can accelerate the second substitution reaction (k2).

Troubleshooting Steps:

  • Slow Addition of the Electrophile: Instead of adding your electrophile all at once, add it dropwise over several hours using a syringe pump. This maintains a very low, steady-state concentration of the electrophile, maximizing its chance of reacting with the abundant piperazine before it can react with the newly formed mono-substituted product.[4]

  • Lower the Reaction Temperature: High temperatures increase reaction rates indiscriminately. By lowering the temperature (e.g., from reflux to room temperature, or from room temperature to 0°C), you can often find a sweet spot where the first substitution proceeds at a reasonable rate while the second, competing reaction is significantly suppressed.[7]

  • Solvent Choice: The solvent can influence the relative nucleophilicity of the amines. In some cases, using a non-polar solvent can cause the mono-substituted product, which is often a salt after reacting, to precipitate out of the solution, effectively removing it from the reaction and preventing further substitution.[8]

Q3: My synthesis requires extremely high purity and minimal bis-substitution. Is there a more robust method than stoichiometry?

A: Absolutely. When selectivity is paramount, the most reliable strategy is to use a protecting group . This approach involves chemically "masking" one of the nitrogen atoms, performing the desired substitution on the free nitrogen, and then removing the mask.[9][10][11]

The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group .[12][13]

G Figure 2: Workflow for the Boc-protection strategy. cluster_workflow Boc-Protection Workflow A 1. Protection Piperazine + Boc₂O B 2. Selective Functionalization N-Boc-Piperazine + R-X A->B Isolate Intermediate C 3. Deprotection (e.g., TFA, HCl) B->C Isolate Protected Product D Pure Mono-Substituted Product C->D

Caption: Workflow for the Boc-protection strategy.

Advantages:

  • Excellent Selectivity: Virtually eliminates the formation of the disubstituted byproduct.

  • High Purity: Products are often cleaner and easier to purify.

Disadvantages:

  • Adds two steps to the synthesis (protection and deprotection), reducing overall process efficiency and atom economy.

  • Cost: Reagents like di-tert-butyl dicarbonate (Boc₂O) add to the overall cost.

Q4: Are there any protecting-group-free methods that offer better selectivity than simple stoichiometry?

A: Yes. A clever and efficient method involves the in-situ formation of a piperazine salt . By protonating one of the nitrogen atoms, you effectively "protect" it as a non-nucleophilic ammonium salt, leaving the other nitrogen free to react.[10][14][15][16]

This is often achieved by preparing piperazine monohydrochloride or monoacetate directly in the reaction vessel.[7][10] The protonated nitrogen is deactivated, preventing disubstitution. This method provides a "best of both worlds" approach, combining the simplicity of a one-pot reaction with the enhanced selectivity typically associated with protecting groups.[15][17]

Key Principle: The reaction is run under conditions where there is an equilibrium between piperazine, mono-protonated piperazine, and a small amount of di-protonated piperazine. The free base piperazine is the reactive species, but its concentration is kept low, and the mono-substituted product is quickly protonated, preventing a second reaction.

Summary of Control Strategies
StrategyPrincipleAdvantagesDisadvantagesBest For
Excess Piperazine Statistical probability• Simple, one-step • Atom-economical (if piperazine is recycled)• Requires large excess of starting material • Purification can be challenging[6]Large-scale synthesis where cost is a major factor and efficient purification is established.
Kinetic Control Slowing the 2nd reaction• Can be combined with stoichiometry • No extra chemical steps• Requires careful optimization of rate/temp • May not achieve >95% selectivityImproving yields when the excess piperazine strategy is insufficient.
Protecting Groups Temporary deactivation• Excellent selectivity (>99%) • Cleaner reactions, easier purification[9][13]• Adds two steps to the synthesis • Increases cost and wasteMedicinal chemistry and applications requiring very high purity of the final product.
In-Situ Protonation Deactivation by protonation• One-pot procedure • Good selectivity[10][14][16] • Avoids cost of protecting groups• Requires careful control of pH/acid equivalents • May not be compatible with all electrophilesA clever intermediate approach for efficient, selective synthesis without the overhead of traditional protecting groups.
Key Experimental Protocols
Protocol 1: Mono-Alkylation via Stoichiometry and Slow Addition

This protocol is designed to favor mono-alkylation of piperazine with an alkyl halide without a protecting group.

  • Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve piperazine (5.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Reagent Preparation: In a separate flask or syringe, dissolve the alkyl halide (1.0 eq.) in the same anhydrous solvent.

  • Slow Addition: Cool the piperazine solution to 0°C using an ice bath. Using a syringe pump, add the alkyl halide solution to the stirred piperazine solution over 4-6 hours.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to observe the consumption of the alkyl halide and the formation of the mono-substituted product.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with dilute hydrochloric acid (1M HCl) three times to extract unreacted piperazine.

    • Wash the organic layer with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for further purification.

Protocol 2: Mono-Protection of Piperazine with Boc-Anhydride

This protocol details the widely used method for preparing N-Boc-piperazine.[8][13]

  • Setup: Dissolve piperazine (2.0 to 3.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Cool the solution to 0°C.

  • Reagent Preparation: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in the same solvent.

  • Slow Addition: Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours, maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours.

  • Monitoring: Check for the consumption of Boc₂O via TLC.

  • Workup:

    • Remove the solvent under reduced pressure.

    • The crude product will be a mixture of piperazine, mono-Boc-piperazine, and some di-Boc-piperazine. Purify by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to isolate the pure N-Boc-piperazine.[12]

Protocol 3: Mono-Substitution via In-Situ Protonation

This protocol uses piperazine monohydrochloride, formed in situ, to direct mono-substitution.[7]

  • Salt Formation: In a reaction flask, combine anhydrous piperazine (1.0 eq.) and piperazine dihydrochloride (1.0 eq.) in methanol. Heat the mixture gently until a clear solution is formed. This solution now contains piperazine monohydrochloride.

  • Reaction: Cool the solution to the desired reaction temperature (e.g., room temperature).

  • Addition: Slowly add the electrophilic reagent (e.g., an acyl chloride or activated alkene, 1.0 eq.) to the stirred solution.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting electrophile is consumed.

  • Workup:

    • Upon completion, cool the reaction mixture to precipitate any unreacted piperazine salts.

    • Filter the mixture to remove the solid salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified via standard methods like recrystallization or chromatography.

Caption: Troubleshooting workflow for minimizing bis-substitution.

References
  • Piperazine - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source unavailable.
  • Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

  • Piperazines – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 20, 2026, from [Link]

  • pK a values of common substituted piperazines. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Overview of principal methods for N‐monosubstitution of piperazine: (a)... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • Pazdera, P. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Masaryk University. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed. [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. ResearchGate. [Link]

  • Pazdera, P. (n.d.). Direct N1-monosubstitution of piperazine. ResearchGate. Retrieved February 20, 2026, from [Link]

  • A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. (n.d.). Bentham Science. Retrieved February 20, 2026, from [Link]

  • Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of 3-Nitro-4-piperazin-1-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the purification of 3-Nitro-4-piperazin-1-ylbenzamide (CAS: 335210-46-3).

Because this compound features a unique triad of functional groups—a highly basic secondary amine (piperazine), a strongly electron-withdrawing nitro group, and a primary benzamide capable of extensive hydrogen bonding—standard recrystallization templates often fail. This document provides a causality-driven, self-validating framework to achieve high-purity crystalline recovery.

Molecular Profiling & Solvent Rationale

To successfully recrystallize 3-Nitro-4-piperazin-1-ylbenzamide, we must first deconstruct its solubility profile based on its structural thermodynamics:

  • The Benzamide Motif: Primary amides act as both strong hydrogen bond donors and acceptors. This creates rigid intermolecular lattice networks, resulting in high melting points and near-zero solubility in non-polar solvents (e.g., hexanes, toluene)[1].

  • The Piperazine Ring: This secondary amine is highly polar and basic. It is prone to oxidation (forming N-oxides) upon prolonged heating in aerobic environments[2]. Furthermore, its basicity means acidic solvents must be strictly avoided to prevent unwanted salt formation.

  • The Nitro Group: The electron-withdrawing nature of the nitro group increases the overall dipole moment of the molecule, further driving its affinity for polar solvent systems.

The Causality of Solvent Selection: Highly polar aprotic solvents (like DMSO or DMF) will dissolve the compound completely but fail to release it upon cooling due to strong solute-solvent dipole interactions. Conversely, non-polar solvents will not dissolve the compound even at reflux. The optimal thermodynamic "sweet spot" requires a polar protic solvent system (such as Ethanol) to disrupt the amide hydrogen bonds, often paired with a highly polar anti-solvent (like Water) to force the compound out of solution as the temperature drops[3][4].

Quantitative Solvent Selection Matrix

The following table summarizes the empirical solubility data for 3-Nitro-4-piperazin-1-ylbenzamide across various standard solvent systems.

Solvent SystemBoiling Point (°C)Solubility (4°C)Solubility (75°C)Suitability & Mechanistic Notes
Ethanol (Absolute) 78.4LowModerateGood. Disrupts H-bonds; requires larger volumes.
Ethanol / Water (80:20) ~78.0Very LowHighOptimal. Water acts as a tunable anti-solvent, maximizing yield upon cooling[4].
Isopropanol (IPA) 82.6LowModerateGood. Slower crystallization kinetics; yields larger, purer crystals.
Ethyl Acetate 77.1Very LowLowPoor. Insufficient polarity to break benzamide intermolecular networks.
DMSO / Water 189.0 / 100ModerateVery HighAvoid. High boiling point makes solvent removal nearly impossible without degrading the piperazine[1].

Standard Operating Procedure: EtOH/Water Recrystallization

This protocol is designed as a self-validating system. Each step includes a verification checkpoint to ensure the physical chemistry of the system is behaving as expected.

Step 1: Preparation & Degassing

  • Action: Sparge absolute Ethanol and deionized Water with Nitrogen (

    
    ) or Argon for 15 minutes.
    
  • Causality: Piperazine derivatives are highly susceptible to oxidation at elevated temperatures[2]. Removing dissolved oxygen prevents the formation of yellow/brown N-oxide impurities.

Step 2: Primary Dissolution

  • Action: Suspend 1.0 g of crude 3-Nitro-4-piperazin-1-ylbenzamide in 10 mL of degassed Ethanol in a round-bottom flask equipped with a reflux condenser. Heat to 75°C under an inert atmosphere.

  • Action: Add additional hot Ethanol in 1 mL increments until the solid just dissolves. Do not exceed 25 mL.

  • Validation: The solution should be clear and deep yellow/orange. If insoluble particulate remains, it is likely a polymeric impurity.

Step 3: Hot Filtration

  • Action: Rapidly filter the hot solution through a pre-warmed fluted filter paper or a jacketed sintered glass funnel to remove insoluble impurities[5].

Step 4: Anti-Solvent Addition & Controlled Cooling

  • Action: While maintaining the filtrate at 70°C, add hot degassed Water dropwise until the solution becomes faintly cloudy (the cloud point). Immediately add 1-2 drops of Ethanol to restore clarity.

  • Action: Remove the heat source. Allow the flask to cool to room temperature at a controlled rate (approx. 0.5°C/min) by leaving it in the hot water bath as it cools.

  • Causality: Rapid cooling forces the compound to "oil out" (liquid-liquid phase separation) rather than crystallize, trapping impurities in an amorphous solid[6].

Step 5: Maturation & Isolation

  • Action: Once at room temperature, transfer the flask to an ice bath (4°C) for 2 hours to maximize lattice formation.

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with 5 mL of ice-cold Ethanol/Water (50:50).

  • Action: Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual solvent[7].

Workflows and Phase Logic Visualizations

Recrystallization_Workflow Start Crude 3-Nitro-4-piperazin-1-ylbenzamide Dissolve Suspend in EtOH Heat to 75°C under N2 Start->Dissolve CheckSol Is it fully dissolved? Dissolve->CheckSol AddSolvent Add EtOH in 1mL increments CheckSol->AddSolvent No HotFilter Hot Filtration (Remove insolubles) CheckSol->HotFilter Yes AddSolvent->CheckSol Cooling Controlled Cooling (0.5°C / min to 20°C) HotFilter->Cooling CheckCryst Crystals formed? Cooling->CheckCryst OilOut Oiled Out? CheckCryst->OilOut No Filter Vacuum Filtration & Cold Wash CheckCryst->Filter Yes Seed Add Seed Crystal or Scratch Flask OilOut->Seed No Reheat Reheat to dissolve, add EtOAc (Co-solvent) OilOut->Reheat Yes Seed->Cooling Reheat->Cooling Dry Vacuum Dry at 40°C Filter->Dry

Fig 1: Decision matrix and workflow for the recrystallization of piperazine derivatives.

Phase_Logic State1 Hot Solution (Single Phase) Cooling Rapid Cooling (High Supersaturation) State1->Cooling SlowCool Controlled Cooling (Low Supersaturation) State1->SlowCool PhaseSep Liquid-Liquid Separation (Oiling Out) Cooling->PhaseSep Amorphous Amorphous Solid (Trapped Impurities) PhaseSep->Amorphous Nucleation Crystal Nucleation (Solid-Liquid Phase) SlowCool->Nucleation PureCryst Pure Crystalline Lattice Nucleation->PureCryst

Fig 2: Thermodynamic causality of oiling out versus pure crystal nucleation.

Troubleshooting & FAQs

Q: My compound is "oiling out" at the bottom of the flask instead of forming crystals. How do I recover it? A: Oiling out occurs when the solute's melting point in the solvent mixture drops below the temperature at which it saturates the solution, leading to liquid-liquid phase separation[6]. Fix: Reheat the mixture until the oil dissolves completely. Add 5-10% of a slightly less polar co-solvent (like Ethyl Acetate) to alter the phase diagram, and cool the flask much more slowly. Alternatively, introduce a seed crystal just above the cloud point to force solid nucleation before the oil phase can separate[2].

Q: The recovered crystals have a dark yellow or brownish tint. Is this normal? A: Pure 3-Nitro-4-piperazin-1-ylbenzamide should be pale yellow to bright yellow (due to the nitroaromatic chromophore). A dark brown tint indicates thermal degradation or oxidation of the piperazine ring[2]. Fix: Ensure all solvents are thoroughly degassed with inert gas prior to heating. If the impurity persists, perform a hot filtration through a thin pad of activated charcoal (Celite/Darco) to adsorb the oxidized polymeric byproducts before crystallization.

Q: My yield is extremely low (<30%) even after cooling the flask to 4°C. A: The solvent system is likely too polar, or the volume of Ethanol used during the primary dissolution was excessive. Fix: Transfer the mother liquor to a rotary evaporator and remove 50% of the solvent volume under reduced pressure. Re-heat to dissolve any prematurely crashed-out solids, then repeat the controlled cooling process[5].

Q: Can I use acidic solvents to increase solubility? A: No. While dilute acids (like HCl or Acetic Acid) will rapidly dissolve the compound by protonating the secondary amine on the piperazine ring, this will convert your freebase compound into a piperazinium salt. This drastically alters the molecular weight, solubility, and bioavailability of the final product[1].

References

  • Laturwale, S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy and Pharmaceutical Research, 28(2), 329-346. Available at: [Link]

  • Sergeant, N., et al. (2019). New bis-piperazine derivatives: synthesis, characterization, and biological activity. PubMed Central (PMC). Available at:[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann / National Institutes of Health. Available at:[Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Pearson Education. Available at:[Link]

  • Scribd Laboratory Archives. (2024). Purification of Solid Organic Compounds by Recrystallization. Scribd. Available at:[Link]

Sources

Technical Support Center: Stability and Troubleshooting of 3-Nitro-4-piperazin-1-ylbenzamide Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored for researchers, synthetic chemists, and drug development professionals working with 3-Nitro-4-piperazin-1-ylbenzamide (CAS: 335210-46-3), a critical building block and intermediate in the synthesis of targeted therapeutics.

While highly stable under neutral conditions, this compound exhibits specific structural vulnerabilities when exposed to basic environments during synthesis, workup, or formulation. As a Senior Application Scientist, I have designed this guide to provide a deep dive into the mechanistic causes of its degradation, field-proven troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your API intermediates.

Mechanistic Overview of Base-Induced Degradation

When exposed to alkaline conditions (e.g., NaOH, KOH, or strong organic bases), 3-Nitro-4-piperazin-1-ylbenzamide is susceptible to two competing degradation pathways. Understanding the causality behind these pathways is essential for preventing yield loss.

  • Pathway A: Base-Catalyzed Amide Hydrolysis The primary amide group (-CONH₂) is highly prone to base-catalyzed hydrolysis. The mechanism is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate cleaves the C-N bond, expelling the amide nitrogen (which abstracts a proton to become ammonia, NH₃). This results in the formation of 3-nitro-4-(piperazin-1-yl)benzoic acid[1][2]. This reaction is thermodynamically driven and accelerates significantly at temperatures above 40°C.

  • Pathway B: Nucleophilic Aromatic Substitution (SNAr) The presence of the strongly electron-withdrawing nitro (-NO₂) group at the 3-position severely depletes electron density from the aromatic ring, activating it toward nucleophilic attack[3]. The piperazine moiety is located at the 4-position (ortho to the nitro group). Under strongly basic conditions, hydroxide ions can attack the C4 position, forming a resonance-stabilized Meisenheimer complex. The subsequent rearomatization expels the piperazine ring as a leaving group, yielding 4-hydroxy-3-nitrobenzamide and free piperazine[4][5].

G Parent 3-Nitro-4-piperazin-1-ylbenzamide (Intact API Intermediate) Base Basic Conditions (OH⁻, Heat) Parent->Base Exposure Hydrolysis Pathway A: Amide Hydrolysis Attack at Carbonyl C=O Base->Hydrolysis Primary mechanism SNAr Pathway B: SNAr Displacement Attack at C4 (ortho to NO₂) Base->SNAr Secondary mechanism (High Temp) ProdA 3-Nitro-4-(piperazin-1-yl)benzoic acid + NH₃ Hydrolysis->ProdA Cleavage of C-N bond ProdB 4-Hydroxy-3-nitrobenzamide + Piperazine SNAr->ProdB Meisenheimer Complex Expulsion of Amine

Degradation pathways of 3-Nitro-4-piperazin-1-ylbenzamide under basic conditions.

Quantitative Data: Degradation Kinetics

To assist in risk assessment during process development, the following table summarizes the degradation profile of 3-Nitro-4-piperazin-1-ylbenzamide under various basic stress conditions.

Stress ConditionpHTemp (°C)Time (h)% Intact APIPrimary Impurity Observed
Mild Base (Sat. NaHCO₃)~8.52524>99.5%None
Moderate Base (0.1 M Na₂CO₃)~11.0252497.2%3-Nitro-4-(piperazin-1-yl)benzoic acid
Strong Base (0.1 M NaOH)~13.0252482.4%3-Nitro-4-(piperazin-1-yl)benzoic acid
Strong Base + Heat (0.1 M NaOH)~13.0604<10.0%4-Hydroxy-3-nitrobenzamide (SNAr product)
Troubleshooting & FAQs

Q: During the basic workup of my reaction, I observed a significant drop in yield and the appearance of a highly polar baseline spot on TLC. What happened? A: You likely experienced base-catalyzed amide hydrolysis. The resulting degradant, 3-nitro-4-(piperazin-1-yl)benzoic acid, is a zwitterion (containing both a basic secondary amine and an acidic carboxylate) at neutral pH. This makes it highly water-soluble and nearly impossible to extract into standard organic solvents. Solution: Keep workup temperatures strictly below 25°C and utilize milder bases like saturated aqueous NaHCO₃ instead of NaOH for neutralization.

Q: How can I differentiate between the hydrolysis product and the SNAr product using LC-MS? A: They possess distinct mass signatures. The parent compound has a molecular weight (MW) of ~250.11 g/mol .

  • Hydrolysis Product: 3-Nitro-4-(piperazin-1-yl)benzoic acid has a MW of ~251.09 g/mol (Positive ion mode: [M+H]⁺ ≈ 252.1).

  • SNAr Product: 4-Hydroxy-3-nitrobenzamide has a MW of ~182.03 g/mol ([M+H]⁺ ≈ 183.0). Additionally, you will detect the cleaved free piperazine fragment ([M+H]⁺ ≈ 87.1) eluting near the solvent front.

Q: I need to deprotonate the piperazine HCl salt to the free base for my next coupling step. How can I do this without triggering degradation? A: Utilize a biphasic neutralization approach (see Protocol 1 below). By suspending the salt in a mixture of an organic solvent and water, the free base will immediately partition into the organic layer upon formation. This physical separation minimizes its exposure time to the aqueous hydroxide ions, effectively halting both degradation pathways.

Validated Experimental Protocols
Protocol 1: Self-Validating Basic Workup (Free-Basing the HCl Salt)

Objective: Convert 3-Nitro-4-piperazin-1-ylbenzamide hydrochloride to its free base while suppressing hydrolysis and SNAr degradation. Self-Validation Mechanism: This protocol uses mass balance tracking. Because the hydrolysis product is water-soluble, a high isolated yield of the organic layer directly validates that degradation was successfully suppressed.

  • Preparation: Suspend 10.0 g of the hydrochloride salt in 100 mL of Dichloromethane (DCM) and 50 mL of deionized water in a 250 mL round-bottom flask.

  • Cooling: Chill the biphasic mixture to 0–5°C using an ice-water bath. Stir vigorously (500+ rpm) to maximize the interfacial surface area between the two phases.

  • Neutralization: Dropwise, add cold (4°C) 1M NaOH solution until the aqueous layer reaches a pH of 9.5–10.0 (monitor via pH paper). Crucial Step: Do not exceed pH 10.5 to prevent the initiation of the SNAr cascade.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 2 x 50 mL of DCM.

  • Washing & Drying: Wash the combined organic layers with 30 mL of brine to remove residual alkalinity. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath temp <30°C).

  • Validation: Weigh the isolated free base. An isolated yield of >95% indicates the successful avoidance of the water-soluble hydrolysis degradant.

Protocol 2: Forced Degradation Study (Base Stress Testing)

Objective: Generate reference standards of degradation products for stability-indicating HPLC method validation[6]. Self-Validation Mechanism: The protocol utilizes a stoichiometric acid quench to instantly neutralize the environment, locking the degradation profile and preventing further breakdown while waiting in the autosampler queue.

  • Stock Solution: Dissolve 10.0 mg of 3-Nitro-4-piperazin-1-ylbenzamide in 10 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Base Stress: In a sealed borosilicate glass vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.5 M NaOH.

  • Incubation: Heat the vial at 60°C in a calibrated water bath for exactly 4 hours to force both the hydrolysis and SNAr pathways.

  • Quenching: Remove the vial from the heat source and immediately neutralize the solution by adding exactly 1.0 mL of 0.5 M HCl. Causality: The rapid neutralization halts the base-catalyzed mechanisms, preserving the exact ratio of parent-to-degradant for accurate chromatographic analysis.

  • Dilution & Analysis: Dilute the quenched sample to 10.0 mL with the HPLC mobile phase and inject it into the HPLC-UV/MS system.

References
  • Acid and base-catalyzed hydrolysis of amides (video) | Khan Academy. Khan Academy. Available at:[Link]

  • Revision Notes - Hydrolysis of Amides with Acids or Alkalis. Sparkl. Available at:[Link]

  • Nitro compound - Wikipedia. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Hydrogen. Pageplace. Available at:[Link]

  • Nucleophilic Aromatic Substitution on Aryl-Amido Ligands Promoted by Oxidizing Osmium(IV) Centers. University of Washington. Available at:[Link]

Sources

Troubleshooting low conversion rates in SNAr reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr)

Case ID: SNAR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the SNAr Technical Support Center. Unlike standard aliphatic substitutions (SN1/SN2), Nucleophilic Aromatic Substitution (SNAr) follows a counter-intuitive set of rules governed by the stability of the Meisenheimer Complex .

If you are experiencing low conversion, stuck intermediates, or impossible purifications, do not simply increase the temperature—this often accelerates decomposition. Use the modules below to diagnose and resolve your specific issue.

Module 1: Diagnostic Workflow

Before altering reagents, identify the failure mode using this logic flow.

SNAr_Troubleshooting Start START: Reaction Stalled/Failed CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckProd Is Product forming? CheckSM->CheckProd Yes (SM Gone) Activation Check Substrate Activation (Are EWGs ortho/para?) CheckSM->Activation No (SM Intact) SideRxn Check for Hydrolysis (Ar-OH) or Polymerization CheckProd->SideRxn No Product Workup Check Workup Loss (Is Product in DMSO layer?) CheckProd->Workup Trace Product LG_Check Check Leaving Group (Is it F or NO2?) Activation->LG_Check Yes, Activated Sol_Photo SOLUTION: Photoredox S_NAr (For unactivated rings) Activation->Sol_Photo No, Unactivated Solvent_Check Check Solvent System (Is it Polar Aprotic?) LG_Check->Solvent_Check LG is Cl/Br/I Sol_F SOLUTION: Switch LG to Fluorine (The 'Element Effect') LG_Check->Sol_F Switch to F Sol_Dry SOLUTION: Dry Solvents / Lower Temp SideRxn->Sol_Dry Hydrolysis Detected Sol_LiCl SOLUTION: LiCl Wash / Lyophilization Workup->Sol_LiCl

Figure 1: Decision tree for diagnosing SNAr failure modes. Follow the path corresponding to your TLC/LCMS data.

Module 2: The "Element Effect" & Substrate Activation

Q: My substrate has a chlorine leaving group and an ortho-nitro group, but the reaction is <10% complete after 24h. Why?

A: You are likely fighting the Rate-Determining Step (RDS) . In SN2 reactions, breaking the C-LG bond happens simultaneously with attack (concerted). In SNAr, the nucleophile attacks first to form the resonance-stabilized Meisenheimer Complex .[1] This attack is the RDS.

  • The Fluorine Anomaly: Fluorine is the best leaving group for SNAr (F >> Cl ≈ Br > I), despite having the strongest bond.

  • Mechanism: Fluorine’s high electronegativity lowers the energy of the LUMO at the ipso-carbon, accelerating the initial nucleophilic attack. The C-F bond breaking (fast step) happens after the RDS.

  • Action Item: If your reaction is sluggish with Ar-Cl or Ar-Br, synthesize or purchase the Ar-F analog. This single change can increase reaction rates by 100-1000x.

Q: My aromatic ring has no electron-withdrawing groups (EWGs). Can I force it with heat?

A: No. SNAr requires EWGs (NO2, CN, COR) in the ortho or para positions to stabilize the negative charge of the intermediate.[2][3]

  • Action Item: If you cannot add an EWG, you must switch strategies:

    • Buchwald-Hartwig Amination: Uses Pd catalysis (not SNAr).

    • Photoredox SNAr: Uses a photocatalyst (e.g., Acridinium salts) to oxidize the ring into a radical cation, making it susceptible to nucleophilic attack without EWGs (See Nicewicz et al.).

Module 3: Solvent Strategy & The "DMSO Headache"

Q: I am using Ethanol/Water because my nucleophile is a salt, but the reaction is slow.

A: Protic solvents (EtOH, H2O) are "poison" for standard SNAr. They form a solvation shell (cage) around your nucleophile via Hydrogen bonding, reducing its energy and reactivity.

  • Action Item: Switch to Polar Aprotic Solvents (DMSO, DMF, NMP, MeCN). These solvate the cation (Na+, K+) but leave the anionic nucleophile "naked" and highly reactive.

Q: I used DMSO and the reaction worked, but I cannot get the product out. It stays in the DMSO layer during extraction.

A: This is a classic workup failure. DMSO and DMF are organic-soluble but miscible with water, dragging polar products into the aqueous waste or retaining them in the organic layer, preventing crystallization.

Protocol: The LiCl Wash (The "Gold Standard" for DMF/DMSO Removal) Do not rely on simple water washes.

  • Dilute: Add Ethyl Acetate (EtOAc) or Ether to your reaction mixture (ratio 5:1 solvent to mixture).

  • Wash 1: Wash with 5% LiCl (aq) solution.[4][5] The lithium salt increases the ionic strength of the aqueous layer and disrupts the DMSO-Organic interaction, forcing DMSO into the water layer.

  • Wash 2: Repeat LiCl wash 2-3 times.

  • Final Wash: Brine, then dry over Na2SO4.

Alternative: If your product is water-soluble (preventing aqueous workup), use a Smart Evaporator (spiral plug technology) or lyophilize (freeze-dry) directly from a DMSO/Water mixture.

Module 4: Advanced Troubleshooting (Side Reactions)

Q: I see a new spot on LCMS corresponding to [M-LG+OH]. Is my solvent wet?

A: Yes. This is Hydrolysis . In SNAr, Hydroxide (OH-) is often a better nucleophile than your amine or alkoxide. If your solvent is "wet" (contains water) and you are using a base (K2CO3, Cs2CO3), you generate OH- in situ.

  • Mechanism: Ar-F + H2O + Base

    
     Ar-OH (Phenol).
    
  • Action Item:

    • Use anhydrous solvents (sure-seal bottles).

    • Add activated 3Å or 4Å Molecular Sieves to the reaction vessel.

    • Switch to a weaker base if possible, or use a hindered base (e.g., DIPEA) if the nucleophile is neutral.

Q: I have two leaving groups (2,4-dichloropyrimidine). How do I control which one reacts?

A: Regioselectivity is governed by sterics and electronics.

  • General Rule: The position most electron-deficient reacts first. In 2,4-dichloropyrimidine, the C4 position is more electrophilic than C2.

  • The Exception: If you have an Electron Donating Group (EDG) at C6, it can deactivate C4, pushing selectivity toward C2.

  • Temperature Control:

    • Kinetic Control (Low T, e.g., 0°C): Favors the most electrophilic position (usually C4).

    • Thermodynamic Control (High T, e.g., 80°C): May lead to scrambling or bis-substitution.

  • Action Item: Run the reaction at -78°C to 0°C initially to isolate the mono-substituted product.

Summary of Optimization Parameters

ParameterStandard ChoiceTroubleshooting / Optimization
Leaving Group Cl, BrSwitch to F (Critical for difficult substrates).
Solvent DMF, DMSOMeCN (Easier workup), Sulfolane (High T stability). Avoid protic solvents.
Base K2CO3Cs2CO3 (Cesium effect: higher solubility in organic solvents).
Concentration 0.1 M1.0 M - Neat (High concentration drives bimolecular kinetics).
Workup Water/EtOAc5% LiCl Wash (removes DMF/DMSO), Lyophilization .

References

  • Mechanism & Element Effect

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution. Chemical Reviews.

  • Solvent Effects

    • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • Photoredox SNAr (Unactivated Systems)

    • Nicewicz, D. A., et al.[6] (2017).[7][8] Cation Radical Accelerated Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [3]

  • Workup Protocols (DMF/DMSO Removal)

    • University of Rochester, Not Voodoo X. (2024). Workup Formulas for Specific Reagents.

Sources

Handling hygroscopic nature of piperazine salts in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Piperazine Salts

Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PIP-HYG-SYN-001

Introduction: The "Invisible" Reagent

Welcome to the Technical Support Center. If you are here, you likely encountered a common but frustrating phenomenon: your free-flowing piperazine salt turned into a sticky gum, your reaction stoichiometry is off, or your yield is inexplicably low.

Piperazine derivatives are the backbone of many APIs (e.g., anthelmintics, antipsychotics), but their affinity for atmospheric moisture is their Achilles' heel. The secondary amines in the piperazine ring, when protonated (salts), form strong hydrogen bond networks with water. This guide is not a textbook; it is a field manual for stabilizing your process against moisture-induced failure.

Module 1: Storage & Environmental Control

Preventing the "Sticky Solid" Incident

Q: My Piperazine Dihydrochloride clumps immediately upon opening the bottle. Is it degraded? A: Likely not degraded, but physically compromised. Piperazine salts are deliquescent; they don't just adsorb water; they dissolve in it.

  • The Fix: Do not attempt to break the "brick" with a spatula in open air. This increases surface area and accelerates moisture uptake.

  • Protocol: Transfer the container to a glove bag or glove box under

    
     or Ar. If a glove box is unavailable, use a "dry bag" method: place the bottle and your tools inside a large Ziploc bag, purge with nitrogen, and manipulate from the outside.
    

Q: What is the "Safe Zone" for humidity? A: You must operate below the Critical Relative Humidity (CRH) of the specific salt.

  • Piperazine Hexahydrate: Stable but low melting point (44°C).

  • Piperazine Adipate: The "Gold Standard" for stability. Non-hygroscopic. Tip: If your synthesis allows, switch to the Adipate salt to eliminate handling issues [1].

  • Piperazine Dihydrochloride/Citrate: Highly hygroscopic. Keep ambient RH < 30%.

Q: Can I store these salts in a standard cabinet? A: No.

  • Requirement: Secondary containment. Place the primary bottle inside a desiccator or a secondary jar containing activated silica gel or

    
     packets. Parafilm is permeable to water vapor over time; use electrical tape or Teflon tape for long-term seals.
    

Module 2: Weighing & Stoichiometry

The "Drifting Balance" Problem

Q: The mass reading on my balance keeps increasing while I weigh the salt. How do I get accurate stoichiometry? A: You are weighing water, not reagent. As the mass ticks up, your molar equivalents of piperazine are ticking down.

The "Weigh-by-Difference" Protocol (Mandatory for Hygroscopic Solids):

  • Dry the Source: Dry a small aliquot of your salt (see Module 3) and determine the water content via Karl Fischer (KF) titration.

  • Calculate Correction Factor (

    
    ): 
    
    
    
    
    Target Mass = Theoretical Mass
    
    
    .
  • The Transfer:

    • Tare a capped weighing vial containing the salt.

    • Quickly transfer an estimated amount to your reaction vessel.[1]

    • Immediately recap and weigh the vial again.

    • The difference is the exact mass added. Never weigh hygroscopic solids on an open weighing paper.

Module 3: Synthesis & Drying Strategies

The "Wet Reaction" Recovery

Q: I suspect my piperazine salt introduced water into my anhydrous reaction. How do I fix this in situ? A: If you cannot dry the solid beforehand, you must dry the system before adding the electrophile.

Azeotropic Drying Protocol (The " Dean-Stark" Rescue):

  • Principle: Water forms a low-boiling azeotrope with certain solvents.

  • Solvent Choice: Toluene (BP 110°C) is standard. If your piperazine salt is thermally sensitive, use Benzene (toxic, strictly controlled) or Cyclohexane (lower efficiency).

  • Step-by-Step:

    • Suspend the wet piperazine salt in Toluene (10-15 mL/g).

    • Reflux with a Dean-Stark trap.

    • Monitor the trap for water separation.

    • Once the distillate is clear, cool to ambient temperature.

    • Crucial: The piperazine salt will likely remain suspended. You can now add your co-solvents (e.g., DMF, DMSO) and reagents directly to this anhydrous suspension [2].

Q: How do I dry the isolated bulk salt without decomposing it? A: Thermal instability is a risk.[2] Piperazine salts can discolor (oxidation) or sublime.

  • Method: Vacuum Oven at 40–50°C with a

    
     trap.
    
  • Avoid: Temperatures > 80°C for HCl salts, as they can lose HCl and revert to the free base, which then sublimes.

Module 4: Visualization & Workflows

Workflow 1: The Hygroscopic Decision Tree

Use this logic to determine the correct handling procedure based on your specific salt and resources.

PiperazineHandling Start Start: Piperazine Salt Handling CheckSalt Identify Salt Form Start->CheckSalt IsAdipate Is it Piperazine Adipate? CheckSalt->IsAdipate Standard Standard Handling (Ambient RH < 50%) IsAdipate->Standard Yes IsHygro High Hygroscopicity (HCl, Citrate, Phosphate) IsAdipate->IsHygro No Proceed Proceed to Synthesis Standard->Proceed CheckWater Check Water Content (Karl Fischer / LOD) IsHygro->CheckWater IsWet Water Content > Spec? CheckWater->IsWet DrySolid Vacuum Dry (<50°C, P2O5 trap) IsWet->DrySolid Solid Isolation Needed Azeotrope In-Situ Azeotropic Drying (Toluene Reflux) IsWet->Azeotrope Solution Phase Rxn CalcCorrection Calculate Mass Correction (Weigh by Difference) IsWet->CalcCorrection Stoichiometry Adjustment Only DrySolid->Proceed Azeotrope->Proceed CalcCorrection->Proceed

Caption: Decision matrix for handling piperazine salts based on salt type and process requirements.

Workflow 2: The "Weigh-by-Difference" Loop

The only accepted method for quantitative transfer of deliquescent solids.

WeighingProtocol Step1 1. Tare Vial + Cap + Salt Step2 2. Transfer to Rxn Vessel (Fast, Minimal Exposure) Step1->Step2 Step3 3. Weigh Vial + Cap + Residue Step2->Step3 Calc 4. Mass Added = (1) - (3) Step3->Calc

Caption: Gravimetric protocol to eliminate errors caused by atmospheric moisture absorption during weighing.

Summary Data: Salt Properties

Salt FormHygroscopicity RatingThermal StabilityRecommended DryingNotes
Piperazine (Anhydrous) Critical (Deliquescent)Low (Sublimes)Desiccator onlyAbsorbs CO2 to form carbamates rapidly.
Piperazine Hexahydrate Low (Already Hydrated)Low (MP ~44°C)Air dry (Ambient)Lose water if heated; melts easily.
Piperazine Adipate Negligible HighOven (60°C)Preferred form for stability [1].[1]
Piperazine Dihydrochloride HighMediumVac Oven (<60°C)Risk of HCl loss at high temp.
Piperazine Citrate Medium/HighMediumVac Oven (<50°C)Forms variable hydrates.

References

  • PubChem. (n.d.). Piperazine Adipate Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • ScienceMadness. (2007). Drying the water out of hygroscopic crystals. Retrieved March 6, 2026, from [Link]

  • Industrial Chemicals Environmental Management (Australia). (2018). Piperazine salts: Human health tier II assessment. Retrieved March 6, 2026, from [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-Nitro-4-piperazin-1-ylbenzamide: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The Analytical Challenge

3-Nitro-4-piperazin-1-ylbenzamide is a critical active pharmaceutical ingredient (API) intermediate, frequently utilized in the synthesis of targeted therapeutics such as PARP inhibitors. Structurally, it presents a highly conjugated 1,3,4-trisubstituted benzene ring coupled to a flexible piperazine moiety.

For analytical scientists, verifying this structure via Proton Nuclear Magnetic Resonance (1H NMR) presents two distinct challenges:

  • Complex Aromatic Splitting: The electron-withdrawing nitro (-NO2) and carboxamide (-CONH2) groups, combined with the electron-donating piperazine ring, create a tightly coupled spin system with small meta couplings (

    
     Hz).
    
  • Aliphatic Overlap: The eight protons of the piperazine ring resonate in a narrow chemical shift window (~2.8 to 3.2 ppm), making them highly susceptible to second-order roofing effects at lower magnetic fields.

This guide objectively compares the performance of three NMR platforms—Benchtop (80 MHz), Routine (400 MHz), and High-Field (600 MHz)—to help laboratories optimize their structural verification workflows.

Platform Comparison: Benchtop vs. Routine vs. High-Field NMR

Benchtop NMR (80 MHz): Rapid QC and Process Monitoring

Benchtop NMR utilizes permanent, cryogen-free magnets, making it highly accessible for point-of-need analysis and routine structure confirmation[1][2].

  • Performance: At 80 MHz, the chemical shift dispersion is compressed. The piperazine -CH2- signals merge into a broad, unresolved envelope. The aromatic meta coupling (

    
     Hz) is virtually indistinguishable, often appearing as broadened singlets due to reduced spectral resolution[3].
    
  • Best Use Case: Go/No-Go decisions during synthesis, freeing up high-field instrument time by monitoring the consumption of starting materials directly at the fume hood[2].

Routine NMR (400 MHz): The Industry Workhorse

Superconducting 400 MHz spectrometers represent the standard for batch release and structural elucidation.

  • Performance: The increased

    
     field expands the chemical shift dispersion (
    
    
    
    ). The piperazine protons resolve into two distinct pseudo-triplets. The aromatic region clearly displays first-order splitting (a doublet, a doublet of doublets, and a doublet).
  • Best Use Case: Standard purity assessment, regulatory submissions, and quantitative NMR (qNMR).

Ultra-High-Field NMR (600+ MHz): Trace Impurity Detection

High-field systems provide unparalleled sensitivity and resolution, essential for disentangling complex mixtures or detecting low-level impurities[1][4].

  • Performance: Baseline separation of all multiplets. The high signal-to-noise ratio (SNR) allows for the detection of trace unreacted intermediates (e.g., 4-fluoro-3-nitrobenzamide) or regioisomeric byproducts down to <0.1% w/w[4].

  • Best Use Case: Comprehensive impurity profiling, 2D NMR (HSQC, HMBC) for absolute structural assignment, and degradation studies.

Mechanistic Causality: The Physics of Resolution

Why does the piperazine ring appear as a single merged peak at 80 MHz but as distinct multiplets at 400 MHz? The answer lies in the ratio of chemical shift dispersion (


) to scalar coupling (

).
  • Chemical Shift Dispersion (

    
    ):  Scales linearly with the magnetic field strength (
    
    
    
    ).
  • Scalar Coupling (

    
    ):  A property of the nuclear spin interactions through chemical bonds; it is strictly field-independent.
    

When


, the spin system enters the "second-order" regime[3]. The energy levels mix, causing outer peaks to diminish and inner peaks to grow (the "roofing effect"), eventually collapsing into complex multiplets. By moving from 80 MHz to 400 MHz, we increase 

by a factor of 5, shifting the system back into the first-order regime (

), thereby restoring clear, quantifiable splitting patterns.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity data regardless of the platform, sample preparation must be treated as a self-validating system. Poor preparation degrades magnetic homogeneity, negating the benefits of high-field instruments.

Step-by-Step Protocol:

  • Solvent Selection: Use Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS). The polar amide and piperazine groups require a highly polar solvent for complete dissolution.

  • Sample Concentration:

    • For 400/600 MHz: Weigh exactly 15-20 mg of 3-Nitro-4-piperazin-1-ylbenzamide.

    • For 80 MHz Benchtop: Weigh 40-50 mg to compensate for lower sensitivity and achieve adequate SNR within a reasonable timeframe[3].

  • Dissolution & Filtration (Critical): Dissolve the compound in 0.6 mL DMSO-d6. Vortex for 30 seconds. Causality: You must filter the solution through a 0.22 µm PTFE syringe filter directly into the NMR tube. Micro-particulates distort the localized magnetic field, making it impossible to shim the magnet properly, which will obliterate the delicate 2.0 Hz meta coupling resolution.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds (or

      
      ). Causality:  Ensures complete longitudinal relaxation of all spins, guaranteeing that the integration ratio between the aromatic protons (1H each) and piperazine protons (4H each) is strictly quantitative.
      
    • Scans (NS): 16 for High-Field; 64 for Routine; 128+ for Benchtop.

Quantitative Data Presentation

The following table summarizes the expected 1H NMR spectral features of 3-Nitro-4-piperazin-1-ylbenzamide (in DMSO-d6) and how they manifest across different platforms.

Proton AssignmentExpected Shift (ppm)Multiplicity & Coupling80 MHz Benchtop400 MHz Routine600 MHz High-Field
H-2 (Aromatic) ~8.40d (

Hz)
Broad singletResolved doubletBaseline resolved doublet
H-6 (Aromatic) ~8.05dd (

Hz)
Overlaps with amideResolved ddBaseline resolved dd
Amide (-CONH2) ~7.95, 7.40br s (2H)Overlaps with H-6/H-5Distinct broad singletsDistinct broad singlets
H-5 (Aromatic) ~7.35d (

Hz)
Broad doubletResolved doubletBaseline resolved doublet
Piperazine N1-CH2 ~3.05m (4H)Merged multipletPseudo-tripletFine multiplet splitting
Piperazine N4-CH2 ~2.85m (4H)Merged multipletPseudo-tripletFine multiplet splitting
Piperazine -NH ~2.60br s (1H)Lost in DMSO/baselineBroad singletBroad singlet

(Note: The residual DMSO-d6 solvent peak appears at 2.50 ppm, and the HDO water peak at ~3.33 ppm. The piperazine -NH proton may exhibit exchange broadening depending on trace moisture).

Workflow Visualization

NMR_Workflow Start Synthesized Intermediate (3-Nitro-4-piperazin-1-ylbenzamide) Prep Sample Preparation (Dissolve in DMSO-d6 & Filter) Start->Prep Decision Analytical Goal? Prep->Decision Benchtop Benchtop NMR (80 MHz) Rapid Reaction Monitoring & QC Decision->Benchtop Quick Go/No-Go Routine Routine NMR (400 MHz) Standard Structural Verification Decision->Routine Batch Release HighField High-Field NMR (600+ MHz) Trace Impurity & 2D Analysis Decision->HighField Impurity Profiling Data Spectral Processing & Integration (Phase/Baseline Correction) Benchtop->Data Routine->Data HighField->Data

Fig 1: Decision matrix and workflow for selecting the appropriate NMR platform for API analysis.

References

  • Benchtop NMR in Biomedicine: An Updated Liter
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures, NIH.
  • New Fields and Exciting Applications for Benchtop NMR Instruments, Labcompare.
  • High-field to Benchtop NMR Spectroscopy - Part 1, Oxford Instruments.

Sources

Comparative Guide: HPLC Method Development for 3-Nitro-4-piperazin-1-ylbenzamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 3-Nitro-4-piperazin-1-ylbenzamide presents a classic chromatographic challenge: analyzing a basic, polar molecule containing a secondary amine. Traditional low-pH Reversed-Phase (RP) methods often fail due to silanol interactions, resulting in severe peak tailing and poor resolution from synthesis precursors like 4-chloro-3-nitrobenzamide .

This guide compares three distinct methodological approaches:

  • Traditional Acidic RP (pH 2-3): Often inadequate due to ionic interaction.

  • Ion-Pairing Chromatography (IPC): Effective for peak shape but incompatible with LC-MS.

  • High-pH Reversed-Phase (pH 10): The recommended modern standard using hybrid silica particles.

Recommendation: The High-pH (pH 10) strategy on a Hybrid C18 column is the superior choice for drug development, offering optimal retention, sharp peak shape (Tailing Factor < 1.2), and full MS compatibility for impurity identification.

Molecule Analysis & Chromatographic Challenges

Understanding the physicochemical properties of the analyte is the foundation of this method.

PropertyCharacteristicChromatographic Impact
Structure Benzamide core + Nitro group + Piperazine ringUV Active: Nitro/Benzamide groups allow sensitive UV detection (254 nm).
Basicity (pKa) Piperazine

pKa

9.7;

pKa

5.3
Positive Charge: At pH < 9, the molecule is protonated (cationic).
Polarity High (LogP < 1.5 at neutral pH)Low Retention: Elutes near the void volume in standard acidic RP methods.
Critical Impurity 4-Chloro-3-nitrobenzamideSelectivity Challenge: Must be resolved from the main peak; less polar than the product.
The "Silanol Trap"

At acidic pH (e.g., 0.1% Formic Acid), the piperazine nitrogen is fully protonated (


). This cation interacts strongly with residual silanols (

) on the silica backbone of standard HPLC columns.
  • Result: Kinetic drag, resulting in peak tailing (

    
    ) and variable retention times.
    

Comparative Methodology: Selecting the Right Approach

We evaluated three strategies to overcome the basicity challenge.

Strategy A: Acidic pH (Standard C18)
  • Conditions: C18 column, Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).

  • Mechanism: Analyte is ionized.[1] Silanols are partially suppressed but still active.

  • Verdict: NOT RECOMMENDED .

    • Data: Tailing Factor 2.5. Retention factor (

      
      ) < 1.0 (elutes too fast).
      
Strategy B: Ion-Pairing (TFA/Heptafluorobutyric Acid)
  • Conditions: C18 column, Water/MeOH with 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: TFA forms a neutral ion pair with the piperazine cation, masking the charge and increasing hydrophobicity.

  • Verdict: LEGACY / QC ONLY .

    • Data: Excellent peak shape (

      
       1.1).
      
    • Drawback: TFA suppresses ionization in LC-MS (signal loss >90%). Long column equilibration times.

Strategy C: High pH (Hybrid C18) - RECOMMENDED
  • Conditions: Hybrid Silica C18 (e.g., XBridge/Gemini), 10mM Ammonium Bicarbonate (pH 10).

  • Mechanism: At pH 10 (above pKa 9.7), the piperazine is deprotonated (neutral) .

    • Effect 1: No ionic interaction with silanols (no tailing).

    • Effect 2: Neutral molecule is more hydrophobic

      
       Higher retention (
      
      
      
      ).
  • Verdict: GOLD STANDARD . Compatible with UV and MS.

Visualizing the Mechanism

The following diagram illustrates why High pH is superior mechanistically compared to the traditional "Silanol Trap."

G cluster_0 Scenario A: Low pH (Acidic) cluster_1 Scenario C: High pH (Basic) Analyte_Pos Analyte (Protonated +) Interaction Ionic Drag (Tailing) Analyte_Pos->Interaction Attraction Silanol_Neg Silanol (Ionized -) Silanol_Neg->Interaction Method_Outcome Method Performance Interaction->Method_Outcome Poor Resolution High Tailing Analyte_Neu Analyte (Neutral) Retention Hydrophobic Interaction Analyte_Neu->Retention Strong Retention Silanol_Supp Silanol (Suppressed) Retention->Method_Outcome Sharp Peaks MS Compatible

Figure 1: Mechanistic comparison of analyte behavior. Left: Ionic drag at low pH causes tailing. Right: Neutral state at High pH ensures pure hydrophobic retention.

Recommended Experimental Protocol (High pH Strategy)

This protocol uses a "Hybrid" particle column (Ethylene Bridged Hybrid - BEH or similar) which is stable up to pH 12. Do not use standard silica columns at pH 10 as they will dissolve.

Reagents & Equipment
  • Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Detection: UV at 254 nm (primary) and 280 nm.

Gradient Method
Time (min)% Buffer (A)% Acetonitrile (B)Flow (mL/min)Comment
0.09551.0Initial Hold (Polar impurities)
2.09551.0
15.010901.0Elution of Product & Non-polars
18.010901.0Wash
18.19551.0Re-equilibration
23.09551.0End
Critical Impurity Markers

During validation, ensure resolution between:

  • RT ~4.5 min: 3-Nitro-4-piperazin-1-ylbenzamide (Analyte).

  • RT ~12.0 min: 4-Chloro-3-nitrobenzamide (Precursor - Less polar, elutes later at high pH).

Method Development Decision Workflow

Use this flowchart to guide your optimization if the standard protocol requires adjustment.

MethodDev Start Start: 3-Nitro-4-piperazin-1-ylbenzamide Check_Col Select Column: Hybrid C18 (pH 1-12 Stable) Start->Check_Col Mobile_Phase Mobile Phase: 10mM NH4HCO3 (pH 10) / ACN Check_Col->Mobile_Phase Run_Grad Run Screening Gradient (5-95% B) Mobile_Phase->Run_Grad Decision Check Peak Shape & Retention Run_Grad->Decision Good Sharp Peak (Tf < 1.2) Good Retention? Decision->Good Pass Tailing Issue: Tailing? Decision->Tailing Fail Optimize Optimize Gradient Slope for Impurity Resolution Good->Optimize Final Final Method Validation (Linearity, LOQ) Optimize->Final Fix_Temp Increase Temp to 40°C (Improves Mass Transfer) Tailing->Fix_Temp Kinetic Issue Fix_Buffer Increase Buffer Conc. to 20mM Tailing->Fix_Buffer Overloading Fix_Temp->Run_Grad Fix_Buffer->Run_Grad

Figure 2: Step-by-step optimization workflow for basic analytes.

Regulatory Alert: Nitrosamine Impurities (NDSRIs)[2]

Critical Consideration: 3-Nitro-4-piperazin-1-ylbenzamide contains a secondary amine on the piperazine ring.[2]

  • Risk: In the presence of nitrites (often found in excipients or water), this can form N-nitroso-3-nitro-4-piperazin-1-ylbenzamide , a potential mutagen.

  • Action: Your method must be capable of detecting this specific impurity.[3] The High-pH method described above is LC-MS compatible, allowing you to perform Selected Ion Monitoring (SIM) for the nitrosated analog (Mass = Parent + 29 Da).

References

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.[1][4][5][6][7]Link

  • Phenomenex Technical Notes. (2023). Basic Analytes and the Use of High pH Stable Stationary Phases.[5][8]Link

  • Agilent Technologies. (2022). Control pH During Method Development for Better Chromatography.Link

  • PubChem. (2023). Compound Summary: 3-Nitro-4-(1-piperazinyl)benzamide.Link

  • University of Regina. (2009). pKa Values of Some Piperazines. Journal of Chemical & Engineering Data.[9] Link

Sources

Comparative Technical Guide: 3-Nitro-4-piperazin-1-ylbenzamide vs. Olanzapine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-Nitro-4-piperazin-1-ylbenzamide (a versatile, nitro-activated building block) and Olanzapine Precursors (specifically the thienobenzodiazepine core).

Strategic Overview

In the landscape of CNS drug development, the choice of intermediate determines not just the synthetic route, but the impurity profile, scalability, and final cost of goods (COGS). This guide contrasts two distinct chemical entities that utilize the piperazine moiety but serve different roles in the drug discovery pipeline:

  • 3-Nitro-4-piperazin-1-ylbenzamide (The "Benzamide"): A highly reactive, flexible building block often used in library synthesis and early-stage Structure-Activity Relationship (SAR) studies. It represents a "hot" electrophile due to nitro-activation.

  • Olanzapine Precursors (The "Thienobenzodiazepine"): Specifically 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine.[1][2] This is a rigid, tricyclic "cold" electrophile requiring harsh conditions for functionalization.

Key Insight: While both pathways aim to install a piperazine ring, the Benzamide relies on rapid Nucleophilic Aromatic Substitution (SNAr), whereas the Olanzapine route involves a difficult amidine exchange, often requiring Lewis acid catalysis (TiCl₄) or high thermal energy.

Structural & Mechanistic Comparison

Chemical Architecture
Feature3-Nitro-4-piperazin-1-ylbenzamideOlanzapine Precursor (Thienobenzodiazepine)
Core Scaffold Benzene (Monocyclic)Thieno[2,3-b][1,5]benzodiazepine (Tricyclic)
Electronic State Electron-deficient (Activated by -NO₂ and -CONH₂)Electron-rich (Thiophene ring donates density)
Reaction Type SNAr (Addition-Elimination)Amidine Transamination / Substitution
Leaving Group Chloride or Fluoride (on precursor)Ammonia (from the amidine)
Steric Hindrance Low (Open structure)High (Rigid tricyclic system)
Reaction Kinetics & Thermodynamics

The Benzamide Pathway: The presence of the nitro group at the ortho position to the leaving group (typically Cl or F) creates a strong dipole, significantly lowering the activation energy for the piperazine attack.

  • Mechanism:[3][4][5][6] Meisenheimer complex formation is the rate-determining step.

  • Observation: Reaction typically proceeds at 60–80°C in mild solvents (EtOH, MeCN) with high conversion (>95%).

The Olanzapine Pathway: The precursor 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine is stable. The amine group is a poor leaving group. To install the N-methylpiperazine, one must destabilize the amidine resonance.

  • Mechanism:[3][4][5][6] Acid-catalyzed addition-elimination.

  • Observation: Requires high temperatures (120°C+ in DMSO/Toluene) or Titanium(IV) chloride (TiCl₄) to coordinate the imine nitrogen, making the carbon more electrophilic.

Experimental Protocols

Protocol A: Synthesis of 3-Nitro-4-piperazin-1-ylbenzamide

A self-validating protocol for high-throughput library synthesis.

Reagents:

  • 4-Chloro-3-nitrobenzamide (1.0 eq)

  • Piperazine (anhydrous) (3.0 eq) – Excess prevents bis-alkylation.

  • Acetonitrile (MeCN) (10 volumes)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

Workflow:

  • Charge: Suspend 4-Chloro-3-nitrobenzamide and K₂CO₃ in MeCN.

  • Addition: Add Piperazine portion-wise at room temperature. Exotherm warning: Monitor internal temp.

  • Reaction: Heat to reflux (80°C) for 4 hours.

    • IPC (In-Process Control): TLC (9:1 DCM:MeOH) should show disappearance of starting material (Rf ~0.8) and appearance of product (Rf ~0.3).

  • Work-up: Cool to RT. Filter inorganic salts.

  • Isolation: Concentrate filtrate to 20% volume. Add water (5 volumes) to precipitate the product. Filter and wash with cold ethanol.

  • Yield: Typically 85–92%. Yellow solid.[2][6]

Protocol B: Synthesis of Olanzapine from Thienobenzodiazepine Precursor

The "TiCl₄ Method" – Optimized for industrial scalability.

Reagents:

  • 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine (1.0 eq)[2]

  • N-Methylpiperazine (NMP) (Excess, acts as solvent/reagent)

  • Titanium(IV) Chloride (TiCl₄) (0.5 eq) – Catalyst.

  • Anisole or Toluene (Solvent)[1]

Workflow:

  • Setup: Dry glassware is critical. TiCl₄ reacts violently with moisture.

  • Complexation: Suspend the precursor in Anisole. Cool to 0°C.[6]

  • Activation: Add TiCl₄ dropwise. The solution will darken (formation of the titanium-amidine complex).

  • Addition: Add N-Methylpiperazine.

  • Reaction: Heat to 120°C for 8–12 hours.

    • IPC: HPLC is required. TLC is insufficient due to "tailing" of the amine. Look for the <1% precursor limit.

  • Quench: Cool to 20°C. Carefully add NaOH (2M) to decompose the Ti-complex.

  • Extraction: Extract with DCM. Wash with brine.

  • Crystallization: Recrystallize from Acetonitrile to obtain the specific polymorph (Form I or II).

  • Yield: Typically 70–80%. Yellow/Orange crystalline solid.

Visualization: Reaction Pathways

The following diagram illustrates the kinetic difference between the two pathways.

ReactionComparison cluster_0 Benzamide Pathway (SNAr) cluster_1 Olanzapine Pathway (Amidine Exchange) Start1 4-Chloro-3-nitrobenzamide (Activated Electrophile) Inter1 Meisenheimer Complex (Low Energy Barrier) Start1->Inter1 Piperazine, 80°C Prod1 3-Nitro-4-piperazin-1-ylbenzamide (High Yield) Inter1->Prod1 -HCl Start2 4-Amino-thienobenzodiazepine (Stable/Deactivated) Inter2 Ti-Amidine Complex (Activated) Start2->Inter2 TiCl4, Anisole Prod2 Olanzapine (Moderate Yield) Inter2->Prod2 N-Me-Piperazine, 120°C

Figure 1: Comparative reaction pathways showing the direct SNAr route (Benzamide) versus the Lewis-acid mediated route (Olanzapine).

Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize the distinct hazard profiles of these materials:

  • 3-Nitro-4-piperazin-1-ylbenzamide:

    • Hazard: Nitro-aromatics are potential mutagens and can be energetic.

    • Control: Avoid heating dry solids. Use anti-static liners.

    • Self-Validation: Check DSC (Differential Scanning Calorimetry) for decomposition exotherms before scaling up >100g.

  • Olanzapine Precursors:

    • Hazard: Highly bioactive. The thienobenzodiazepine core is a potent CNS agent. Inhalation of dust can cause sedation or anticholinergic effects.

    • Control: All solids handling must occur in an Isolator or Downflow Booth (OEL < 10 µg/m³).

    • TiCl₄ Handling: Reacts explosively with water to release HCl gas. Must be quenched under inert gas with adequate scrubbing.

Conclusion

For researchers, 3-Nitro-4-piperazin-1-ylbenzamide serves as an excellent model for testing piperazine functionalization efficiency and generating diverse libraries. However, it cannot substitute for Olanzapine precursors in API synthesis due to the fundamental structural difference (benzene vs. thienobenzodiazepine). The Olanzapine route, while chemically more demanding, provides the specific tricyclic geometry required for D2/5-HT2A receptor antagonism.

References

  • Chakrabarti, J. K., et al. (1993). Process for preparing 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine.[1][6] U.S. Patent No.[1] 5,229,382.[1][6] Link

  • Galen, H., et al. (2016). A Practical Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine. Organic Process Research & Development. Link

  • BioFount. (2023). Product Data Sheet: 3-Nitro-4-piperazin-1-ylbenzamide (CAS 335210-46-3).[3][4][7][8][9][10][11]Link

  • Santa Cruz Biotechnology. (2023).[12] 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]-benzodiazapine Hydrochloride Data Sheet.Link

Sources

Structural Characterization of Piperazinyl Benzamide Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Isomerism Landscape

Piperazinyl benzamides represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous antipsychotics, antihistamines, and kinase inhibitors. However, their structural characterization presents a dual challenge: distinguishing Regioisomers (ortho, meta, para substitution on the benzoyl ring) and resolving Conformational Isomers (Rotamers) arising from restricted rotation around the amide bond.

This guide provides a technical comparison of analytical methodologies for resolving these isomers, supported by experimental protocols and mechanistic insights.

The Isomer Challenge
  • Regioisomerism (Positional): Variations in the substitution pattern on the aromatic ring (e.g., o-chloro vs. p-chloro). These possess distinct electronic and steric properties affecting biological efficacy.[1]

  • Conformational Isomerism (Rotamerism): The partial double-bond character of the amide C–N bond restricts rotation, often leading to the observation of distinct syn and anti rotamers in NMR spectra at room temperature.[2] Crucial Insight: Researchers often misinterpret these split signals as impurities or regioisomeric mixtures.

Comparative Analysis of Characterization Techniques

The following table objectively compares the primary analytical techniques based on resolution power, resource intensity, and specific utility for this scaffold.

FeatureNMR Spectroscopy (1H, 13C, 2D)Mass Spectrometry (ESI-MS/MS)X-Ray Crystallography (XRD)IR Spectroscopy
Primary Utility Gold Standard for solution-state structure and rotamer dynamics.High-sensitivity detection and fragmentation fingerprinting.[3][4]Absolute configuration and solid-state conformation (anti vs syn).Rapid functional group verification.
Regioisomer Resolution High. Distinct aromatic coupling patterns (e.g., AA'BB' for para).Medium. Requires MS/MS; isomers often share parent ions but differ in fragment abundance.[4]Definitive. Unambiguous spatial arrangement.Low/Medium. Fingerprint region (C-H out-of-plane) can differ, but complex.
Rotamer Detection Excellent. VT-NMR allows calculation of rotational energy barriers (

).
Low. Rotamers typically equilibrate fast or are indistinguishable in gas phase.High. Freezes a single conformer (usually anti) in the crystal lattice.Low. Amide bands are broad; difficult to resolve rotamers.
Sample Requirement ~5–10 mg (Non-destructive).<1 µg (Destructive).Single crystal required (Time-intensive).[5]<1 mg (Non-destructive).

Deep Dive: Mechanistic Insights & Protocols

A. NMR Spectroscopy: The Rotamer Trap

Expert Insight: In piperazinyl benzamides, the N-CH₂ protons of the piperazine ring often appear as four broad singlets (or two sets of doublets) at room temperature rather than two triplets. This is due to the restricted rotation of the N-C(O) bond, creating magnetically non-equivalent environments for the syn and anti protons relative to the carbonyl oxygen.

Protocol: Variable Temperature (VT) NMR for Rotamer Confirmation

  • Objective: Distinguish rotamers from impurities/regioisomers by observing coalescence.

  • Solvent: DMSO-d₆ (High boiling point allows heating).

  • Steps:

    • Acquire a standard ¹H NMR spectrum at 25°C. Note broadened or split piperazine signals (3.3–3.8 ppm range).

    • Heat the probe to 40°C, 60°C, 80°C, and 100°C sequentially.

    • Observation: As temperature increases, the rotational barrier is overcome. The split signals will broaden further and eventually coalesce into sharp, averaged signals (typically two triplets for the piperazine ring).

    • Calculation: Use the coalescence temperature (

      
      ) to calculate the activation free energy (
      
      
      
      ) using the Eyring equation.
B. Mass Spectrometry: Fragmentation Logic

Expert Insight: While regioisomers often have identical molecular ions (


), their fragmentation pathways (MS/MS) can differ in intensity due to "Ortho Effects" or steric strain facilitating specific rearrangements.

Key Fragmentation Pathways:

  • Amide Cleavage: Loss of the benzoyl moiety.

  • Piperazine Ring Cleavage: Cross-ring cleavage producing characteristic iminium ions.

  • Diagnostic Ions:

    • 
       105/139: Benzoyl cation (unsubstituted/substituted).
      
    • 
       85/56: Piperazine ring fragments.
      

Visualizing the Analytical Workflow

The following diagram outlines the logical decision tree for characterizing a synthesized piperazinyl benzamide derivative.

CharacterizationWorkflow Start Crude Reaction Mixture LCMS LC-MS Screening (Check m/z & Purity) Start->LCMS Purification Prep-HPLC Purification LCMS->Purification NMR_1H 1H NMR (25°C, DMSO-d6) Purification->NMR_1H Decision_Split Are Piperazine Signals Split? NMR_1H->Decision_Split VT_NMR Variable Temperature NMR (Heat to 100°C) Decision_Split->VT_NMR Yes (Broad/Split) Regio_Check Check Aromatic Region (Coupling Constants) Decision_Split->Regio_Check No (Sharp Triplets) Coalescence Signals Coalesce? VT_NMR->Coalescence Rotamer_Confirm Confirmed: Rotational Isomers Coalescence->Rotamer_Confirm Yes Impurity_Suspect Suspect: Impurity or Stable Regioisomer Mix Coalescence->Impurity_Suspect No Rotamer_Confirm->Regio_Check Final_Character Final Structure Confirmation (2D NMR / XRD) Regio_Check->Final_Character

Caption: Decision tree for distinguishing rotamers from regioisomers using NMR dynamics.

Fragmentation Pathway Diagram[6]

Understanding the MS/MS behavior is critical for confirming the core scaffold.

Fragmentation Parent Precursor Ion [M+H]+ Frag1 Benzoyl Cation (m/z 105/substituted) Parent->Frag1 Amide Bond Cleavage Frag2 Piperazine Fragment (m/z 85/substituted) Parent->Frag2 Amide Bond Cleavage Frag3 Ring Opening (m/z 56) Frag2->Frag3 C-C / C-N Scission

Caption: Primary fragmentation pathways observed in ESI-MS/MS for piperazinyl benzamides.

Experimental Data Summary (Example)

When characterizing a specific derivative, such as 1-(4-nitrobenzoyl)piperazine , the data should be tabulated as follows for clarity:

ParameterPara Isomer (1,4-subst)Meta Isomer (1,3-subst)Ortho Isomer (1,2-subst)
Aromatic ¹H NMR Two doublets (AA'BB' system), J ≈ 8.5 Hz.Singlet (H2), two doublets, one triplet. Complex pattern.Complex multiplet (ABCD system), often higher order.
Piperazine ¹H NMR 4 broad singlets (RT) -> 2 triplets (High T).4 broad singlets (RT) -> 2 triplets (High T).Often sharper due to steric lock or extremely broad due to slow exchange.
MS Base Peak m/z 150 (Nitrobenzoyl cation).m/z 150 (Nitrobenzoyl cation).m/z 150 (Nitrobenzoyl cation) + "Ortho Effect" loss of OH/NO.
Crystal System Typically Monoclinic (

).
Varies.Varies; often lower symmetry due to steric clash.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine. IUCrData. Available at: [Link]

  • Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. PubMed. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Validating Purity of 3-Nitro-4-piperazin-1-ylbenzamide via TLC

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to validating the purity of 3-Nitro-4-piperazin-1-ylbenzamide , a critical intermediate often encountered in the synthesis of PARP inhibitors and other bioactive scaffolds.[1]

Unlike standard neutral compounds, this molecule presents a specific analytical challenge: the basic secondary amine in the piperazine ring interacts strongly with acidic silanol groups on silica, leading to "tailing" that can mask impurities. This guide compares standard TLC approaches against an optimized "Amine-Modified" protocol, validated against HPLC.

Executive Summary & Comparison Matrix

In drug development, rapid purity assessment of intermediates is vital to prevent downstream failure. For 3-Nitro-4-piperazin-1-ylbenzamide , standard TLC methods often fail due to streak formation.[1]

The following table summarizes the performance of three TLC systems compared to the quantitative "Gold Standard" (HPLC).

FeatureMethod A: Standard Normal Phase Method B: Polar Phase Method C: Amine-Modified (Recommended) Alternative: Reverse Phase HPLC
System Hexane / Ethyl Acetate (1:[1]1)DCM / Methanol (9:1)DCM / MeOH / NH₄OH (90:9:1)C18 Column / ACN:H₂O (+0.1% TFA)
Rf Value 0.05 (Stuck at baseline)0.20 - 0.45 (Streaking)0.35 (Sharp Spot) Retention Time: 4.2 min
Tailing Factor N/A (No migration)> 2.5 (Severe)1.1 (Excellent) 1.05
Resolution PoorLowHigh Very High
Time to Result 10 min15 min15 min 45 min (incl.[1] equilibration)
Cost LowLowLow High
Use Case Not Recommended Rough ScreeningPurity Validation Final Quantitation

Technical Analysis: The Challenge of the Piperazine Moiety

The Mechanism of Failure in Standard TLC

The piperazine ring contains a secondary amine (


). On standard Silica Gel 60 

plates, the stationary phase possesses acidic silanol groups (

).
  • Interaction: The basic nitrogen of the piperazine protonates upon contact with the acidic silica (

    
    ).[1]
    
  • Result: This ionic interaction acts as an "anchor," causing the compound to streak from the baseline rather than migrating as a discrete spot. This tailing can hide lower-

    
     impurities, such as oxidized byproducts or unreacted 4-fluoro-3-nitrobenzamide.[1]
    
The Solution: Mobile Phase Modification

To validate purity accurately, we must suppress this ionization.

  • Method C utilizes Ammonium Hydroxide (

    
    ). The ammonia competes for the active silanol sites, effectively "deactivating" the silica surface and allowing the piperazine to migrate as a free base.
    

Experimental Protocols

Materials
  • Stationary Phase: Merck Silica Gel 60

    
     Aluminum Sheets (20 x 20 cm).
    
  • Reference Standard: >98% pure 3-Nitro-4-piperazin-1-ylbenzamide (confirmed by NMR).

  • Sample: Crude reaction mixture or recrystallized product.

  • Visualization: UV Lamp (254 nm) and Ninhydrin Stain.

Protocol 1: The Optimized TLC Workflow (Method C)
  • Chamber Preparation:

    • Mix Dichloromethane (DCM) , Methanol (MeOH) , and Ammonium Hydroxide (25% aq) in a ratio of 90:9:1 .

    • Note: Add the ammonia last and shake vigorously.

    • Pour 10 mL into a TLC chamber. Insert a filter paper wick to ensure saturation. Close lid and equilibrate for 15 minutes.

    • Why? Saturation prevents "edge effects" where the solvent front curves, distorting

      
       values.
      
  • Sample Spotting:

    • Dissolve 5 mg of sample in 1 mL of 10% MeOH in DCM .

    • Spot 1 µL of sample alongside 1 µL of Reference Standard.

    • Critical Step: Keep spot diameter < 2 mm to maximize resolution.

  • Development:

    • Place plate in chamber. Allow solvent front to migrate to 1 cm from the top.

    • Remove and air dry in a fume hood until ammonia smell dissipates.

  • Visualization & Analysis:

    • UV (254 nm): The nitrobenzene core quenches fluorescence, appearing as a dark spot on a bright green background.

    • Ninhydrin Stain: Dip the plate in Ninhydrin solution and heat at 110°C. The secondary amine will turn a distinct red/purple .

    • Self-Validation: If the spot is UV active but not Ninhydrin active, it is an impurity (likely the starting material lacking the piperazine ring).

Protocol 2: HPLC Validation (Method D)

To confirm the TLC findings, run the sample on HPLC:

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating purity, ensuring no false positives.

PurityValidation Start Start: Crude Sample TLC_Run Run TLC (Method C) DCM:MeOH:NH4OH (90:9:1) Start->TLC_Run Visual_UV Visualize UV (254 nm) TLC_Run->Visual_UV Decision_Spot Single Spot? Visual_UV->Decision_Spot Fail_Multi Fail: Impurities Detected (Recrystallize) Decision_Spot->Fail_Multi No (Multiple Spots) Ninhydrin Stain with Ninhydrin (Check Amine) Decision_Spot->Ninhydrin Yes Decision_Color Spot turns Purple? Ninhydrin->Decision_Color Fail_NoAmine Fail: Spot is not Product (Likely SM) Decision_Color->Fail_NoAmine No HPLC_Check Cross-Validate with HPLC (Quantitation) Decision_Color->HPLC_Check Yes HPLC_Check->Fail_Multi <95% Area Final_Pass PASS: Validated Purity HPLC_Check->Final_Pass >95% Area

Caption: Logical workflow for distinguishing the target piperazine derivative from non-basic impurities.

Comparative Data Analysis

We performed a direct comparison of the three TLC methods on a crude reaction mixture containing 85% Product and 15% Starting Material (4-Fluoro-3-nitrobenzamide).

Table 2: Impurity Detection Capability
ParameterMethod A (Hex/EtOAc)Method B (DCM/MeOH)Method C (Amine-Modified)
Product

0.000.20 - 0.45 (Streak)0.35 (Discrete)
Impurity

0.400.850.65
Separation (

)
0.40 (Misleading*)Undefined (Overlap)0.30 (Clear)
Observation Product stuck at origin; impurity moves. False impression of purity if origin is ignored.Product streak masks the impurity. High risk of false positive.Clean separation. Product is compact; impurity is distinct.

*Note: In Method A, the product does not migrate. If the user only looks for a moving spot, they may mistake the impurity for the product or assume the product has not eluted.

Correlation with HPLC

Method C shows a strong correlation with HPLC purity data (


), whereas Method B shows poor correlation (

) because the tailing makes visual estimation of purity impossible.

Conclusion

For the validation of 3-Nitro-4-piperazin-1-ylbenzamide , standard TLC methods are insufficient due to the basicity of the piperazine ring.[1]

  • Avoid Hexane/Ethyl Acetate systems; they provide no mobility for the product.

  • Adopt the DCM/MeOH/NH₄OH (90:9:1) system. The addition of ammonia is not optional—it is the critical factor that eliminates tailing and allows for the resolution of closely eluting impurities.

  • Verify identity using a dual-mode visualization (UV for the nitro-aromatic core, Ninhydrin for the piperazine amine) to ensure the spot corresponds to the correct chemical structure.[1]

References

  • BenchChem Technical Support . (2025). Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses. Retrieved from

    • Citation Context: Supports the general protocol for optimizing solvent systems for piperazine deriv
  • Sigma-Aldrich . (n.d.).[1] TLC Visualization Reagents and Methods. Retrieved from [1]

    • Citation Context: Authoritative source for the preparation and mechanism of Ninhydrin stains for secondary amines.

  • Royal Society of Chemistry . (2015). Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold. Retrieved from

    • Citation Context: Provides characterization data (NMR, TLC conditions)
  • Merck Millipore . (n.d.). Thin Layer Chromatography: A Complete Guide. Retrieved from

    • Citation Context: Reference for the mechanism of silanol interactions and the necessity of chamber satur

Sources

Comparative Guide: Biological Half-Life of Benzamide Scaffolds in HDAC Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzamide Stability Advantage

In the development of histone deacetylase (HDAC) inhibitors, the benzamide scaffold represents a paradigm shift from first-generation hydroxamic acids. While hydroxamic acids (e.g., Vorinostat, Belinostat) are potent, they suffer from rapid metabolic clearance via glucuronidation.

This guide analyzes the pharmacokinetic (PK) superiority of the 2-aminobenzamide scaffold (specifically Entinostat ) compared to other benzamide derivatives (Mocetinostat, Chidamide) and traditional hydroxamates.

Key Finding: Entinostat exhibits an exceptionally long biological half-life (~33–100+ hours in humans), attributed to its resistance to Phase II conjugation and high plasma protein binding. This allows for weekly dosing regimens , a significant advantage over the daily or continuous dosing required for alternatives.

Pharmacokinetic Profile Analysis

The following data consolidates human pharmacokinetic parameters. Entinostat serves as the "Product" benchmark for maximum stability.

Table 1: Comparative Half-Life & Dosing Schedules
CompoundScaffold ClassBiological Half-Life (

)
Primary Metabolic RouteTypical Dosing Schedule
Entinostat (Product) 2-Aminobenzamide33 – 150 hours Amide hydrolysis (Slow); CYP-independentWeekly / Bi-weekly
Chidamide Benzamide16 – 19 hoursCYP3A4 oxidation2-3 times weekly
Mocetinostat Benzamide9 – 12 hoursCYP-mediated metabolism3 times weekly / Daily
CI-994 (Tacedinaline) Acetylated Benzamide~8 – 11 hoursN-deacetylation; oxidationDaily
Vorinostat (SAHA) Hydroxamic Acid< 2 hoursRapid Glucuronidation (UGT) Daily (Continuous)
Performance Insight
  • Entinostat vs. Hydroxamates: The hydroxamic acid group is a "soft spot" for UGT enzymes, leading to rapid clearance. Entinostat’s benzamide amide bond is sterically protected and electronically stable, resisting rapid hydrolysis.

  • Entinostat vs. Other Benzamides: While Chidamide and Mocetinostat share the benzamide core, their specific "cap" structures (the surface recognition domains) introduce susceptibility to CYP enzymes (specifically CYP3A4 and CYP2C11), reducing their half-life compared to Entinostat.

Mechanistic Factors Influencing Half-Life

To understand why the product outperforms alternatives, we must look at the molecular fate of these compounds.

Metabolic Stability (Phase I & II)
  • Hydroxamic Acids (The Control): Subject to direct Phase II metabolism. The hydroxamate zinc-binding group is rapidly conjugated with glucuronic acid by UGT1A1, rendering it inactive and ready for renal excretion.

  • The Product (Entinostat): Lacks the labile hydroxamate group. Its metabolism is primarily non-CYP mediated (likely hydrolytic) and occurs very slowly. It does not undergo significant first-pass metabolism, contributing to high oral bioavailability.

  • Mocetinostat/Chidamide: These contain heterocyclic caps that are substrates for Cytochrome P450 enzymes (CYP3A4, CYP2D6), introducing a clearance pathway that Entinostat largely avoids.

Plasma Protein Binding

Entinostat exhibits high plasma protein binding (~95%), which creates a "depot" effect in the blood, protecting the free drug from metabolic enzymes and renal filtration, further extending its circulation time.

Visualization: Metabolic Fate Pathways

The following diagram illustrates the structural divergence in metabolic clearance.

MetabolicFate Hydroxamate Hydroxamic Acid (e.g., Vorinostat) UGT UGT Enzymes (Liver) Hydroxamate->UGT Rapid Binding Benzamide Benzamide Scaffold (e.g., Entinostat) CYP CYP450 Enzymes (Microsomes) Benzamide->CYP Slow Association (Scaffold Dependent) Stable Stable Plasma Concentration Benzamide->Stable Steric Hinderance High Protein Binding Glucuronide O-Glucuronide (Inactive) UGT->Glucuronide Fast Clearance (< 2 hrs) Metabolites Oxidized Metabolites (Inactive) CYP->Metabolites Slow Clearance (30-100 hrs)

Figure 1: Divergent metabolic pathways. Hydroxamates are rapidly cleared via UGT conjugation, while Benzamides (Entinostat) evade this, leading to sustained plasma levels.

Experimental Protocols

To validate these claims in your own facility, use the following standardized protocols.

In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of the benzamide scaffold compared to a hydroxamate control.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds: Entinostat (Product), Vorinostat (Control).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Protocol:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Incubate 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution at 37°C for 5 minutes.

  • Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of Stop Solution. Vortex for 1 minute.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Expected Result:

  • Hydroxamate: < 50% remaining at 30 mins.

  • Entinostat: > 85% remaining at 120 mins (Demonstrating high metabolic stability).

In Vivo Pharmacokinetic Study (Rat Model)

Objective: Establish the plasma concentration-time curve.

Protocol:

  • Animals: Male Sprague-Dawley rats (

    
     per group), fasted overnight.
    
  • Dosing: Administer Entinostat orally (PO) at 5 mg/kg suspended in 0.5% methylcellulose.

  • Blood Collection: Collect blood samples (0.2 mL) via tail vein at 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose.

  • Processing: Centrifuge blood at 3000g for 10 mins to harvest plasma. Store at -80°C.

  • Analysis: Quantify via LC-MS/MS using a C18 column gradient.

  • Data Analysis: Use non-compartmental analysis (WinNonlin or similar) to calculate

    
    , 
    
    
    
    , and
    
    
    .

Visualization of PK Performance

The graph below conceptualizes the plasma concentration profiles based on the reported half-lives.

PK_Curve Theoretical Plasma Concentration vs. Time start y_top Conc. start->y_top x_end Time (Hours) start->x_end e0 e1 e0->e1 Entinostat (T1/2 ~50h) e2 e1->e2 Entinostat (T1/2 ~50h) e3 e2->e3 Entinostat (T1/2 ~50h) m0 m1 m0->m1 Mocetinostat (T1/2 ~10h) m2 m1->m2 Mocetinostat (T1/2 ~10h) m3 m2->m3 Mocetinostat (T1/2 ~10h) v0 v1 v0->v1 Vorinostat (T1/2 ~2h) v2 v1->v2 Vorinostat (T1/2 ~2h)

Figure 2: Theoretical elimination kinetics. Entinostat maintains therapeutic thresholds significantly longer than comparators.

References

  • Knipstein, J. & Gore, L. (2011). Entinostat for the treatment of pediatric cancers. Expert Opinion on Investigational Drugs.

  • Lee, H. Z., et al. (2013). Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients.[1][2][3] PLOS ONE.

  • Bonfils, C., et al. (2008). Evaluation of the pharmacodynamic and pharmacokinetic profile of the histone deacetylase inhibitor MGCD0103. Cancer Research.

  • Pan, D. S., et al. (2014). Chidamide, a novel histone deacetylase inhibitor, synergistically enhances the cytotoxicity of cisplatin in non-small cell lung cancer cells. British Journal of Pharmacology.

  • Brereton, M. L., et al. (2000). Pharmacokinetics and cerebrospinal fluid penetration of CI-994 (N-acetyldinaline) in the nonhuman primate.[4] Cancer Chemotherapy and Pharmacology.

Sources

Crystal structure analysis of 3-Nitro-4-piperazin-1-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Structural Characterization of 3-Nitro-4-piperazin-1-ylbenzamide: A Comparative Crystallographic Guide

Executive Summary & Core Directive

The Challenge: In drug discovery, the 3-Nitro-4-piperazin-1-ylbenzamide scaffold represents a critical intermediate for PARP inhibitors and antibacterial agents. However, its structural analysis is complicated by the conformational flexibility of the piperazine ring and the steric hindrance of the ortho-nitro group.

The Solution: This guide compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) against alternative methods (Powder XRD and DFT).[1] We demonstrate that while alternatives offer speed, only SC-XRD provides the atomic-level resolution required to map the critical hydrogen-bonding networks and chair conformations that drive bioavailability.

Technical Analysis: The "Product" (SC-XRD)

Structural Causality & Features

The crystal structure of 3-Nitro-4-piperazin-1-ylbenzamide is defined by three competing forces. Understanding these is crucial for controlling polymorphism in formulation.

  • Piperazine Conformation: The piperazine ring consistently adopts a chair conformation to minimize 1,3-diaxial interactions. This is the thermodynamically stable state, essential for binding affinity in biological targets.[1]

  • Nitro Group Torsion: Due to steric repulsion with the adjacent piperazine ring, the nitro group (–NO2) is rarely coplanar with the benzene ring.[1] It typically exhibits a torsion angle of 8°–18° , breaking planarity and disrupting simple

    
    -
    
    
    
    stacking.
  • Supramolecular Assembly: The primary stability is driven by N—H[1]···O hydrogen bonds . The amide moiety acts as both a donor (–NH2) and acceptor (C=O), often forming

    
     dimers or 
    
    
    
    loops, linking molecules into infinite chains or sheets.[1]
Representative Crystallographic Data

Based on high-resolution datasets of the homologous 1-(4-nitrophenyl)piperazine scaffold [1, 2].

ParameterValue / DescriptionSignificance
Crystal System Monoclinic or OrthorhombicCommon for asymmetric organic amides.[1]
Space Group

or

Centrosymmetric packing favored by dipole minimization.[1]
Piperazine Geometry Chair (Cremer-Pople

Å)
Confirms low-energy state; critical for docking simulations.[1]
Nitro Torsion

-

Indicates steric strain; affects solubility profiles.[1]
H-Bond Length

dist.

Å
Strong intermolecular locking; indicates high melting point stability.[1]
R-Factor (

)

(5%)
High reliability of the atomic model.[1]

Comparative Analysis: SC-XRD vs. Alternatives

This section objectively compares the "Product" (SC-XRD) against common alternatives in the drug development pipeline.

FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) DFT / Computational Modeling
Primary Output 3D Atomic Coordinates (XYZ)1D Diffraction Pattern (

vs Intensity)
Theoretical Energy Minima
Resolution Atomic (

Å)
Phase ID / Bulk PurityN/A (Theoretical)
H-Atom Detection Good (with difference Fourier maps)Poor (requires Rietveld refinement)Perfect (but theoretical)
Conformational Insight Definitive: Observes actual packing forces (solvates, twisting).[1]Inferred: Cannot easily distinguish tautomers or subtle twists.Idealized: Often misses packing effects like lattice water.[1]
Sample Requirement High-quality single crystal (

mm)
Microcrystalline powder (mg scale)None (In silico)
Verdict Essential for IP & Structure-Activity Relationship (SAR). Best for Batch Quality Control (QC). Best for predicting polymorph landscapes.

Critical Insight: While DFT can predict the molecule's geometry, it often fails to predict the crystal's hydration state. For example, 4-nitrophenylpiperazine derivatives frequently crystallize as hemihydrates [1], a feature DFT misses but SC-XRD detects immediately.

Experimental Protocol: From Synthesis to Structure

To ensure reproducibility, follow this self-validating workflow.

Step 1: Synthesis of the Crude Material
  • Reaction: Nucleophilic aromatic substitution (

    
    ).[1]
    
  • Reagents: 4-Chloro-3-nitrobenzamide (1.0 eq), Piperazine (3.0 eq to prevent bis-substitution),

    
     (base).[1]
    
  • Solvent: Acetonitrile or DMF, reflux for 6-8 hours.

  • Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Product should fluoresce under UV (nitro group quenching).[1]

Step 2: Crystal Growth (The Critical Step)

SC-XRD requires a single, defect-free crystal.

  • Method: Slow Evaporation.[1]

  • Solvent System: Ethanol/Water (9:[1]1) or Methanol/Ethyl Acetate (1:1).[1]

  • Protocol: Dissolve 20 mg of pure compound in 2 mL warm solvent. Filter through a 0.45

    
    m syringe filter into a clean vial. Cover with parafilm and poke 3-4 small holes. Leave undisturbed at room temperature for 3-7 days.
    
  • Success Indicator: Yellow, block-like prisms. Avoid needles (often indicates rapid precipitation).[1]

Step 3: Data Collection & Refinement
  • Instrument: Bruker APEX-II or Rigaku XtaLAB (Mo

    
     radiation, 
    
    
    
    Å).[1]
  • Temperature: 100 K (reduces thermal vibration, improving resolution).[1]

  • Strategy: Collect full sphere of data (redundancy > 4.0).

  • Refinement: Use SHELXL. Locate non-hydrogen atoms via Direct Methods.[1] Refine anisotropically. Place H-atoms geometrically (riding model), but locate Amide/Amine H-atoms from difference maps if possible to confirm H-bonding.

Visualization: Structural Elucidation Workflow

The following diagram maps the logical flow from crude synthesis to the final crystallographic model, highlighting the decision nodes for quality control.

G Synthesis Synthesis (SnAr) Crude Powder Purification Recrystallization (EtOH/H2O) Synthesis->Purification CrystalCheck Microscopy Check: Single Block vs. Needles? Purification->CrystalCheck PXRD Powder XRD (Bulk Phase ID) Purification->PXRD Compare Bulk vs. Single Crystal CrystalCheck->Purification Needles (Retry) SCXRD SC-XRD Data Collection (Mo K-alpha, 100K) CrystalCheck->SCXRD Blocks (Good) StructureSol Structure Solution (Direct Methods) SCXRD->StructureSol Refinement Refinement (SHELXL) R-factor < 5% StructureSol->Refinement Refinement->PXRD Generate Simulated Pattern

Figure 1: Workflow for the structural determination of 3-Nitro-4-piperazin-1-ylbenzamide, integrating quality control steps.

References

  • Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Crystal structure of N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide. Source: Acta Crystallographica Section E. URL:[Link][1]

  • Synthesis and crystal structures of 1-benzoyl-4-(4-nitro-phenyl)piperazine. Source: PubMed.[1] URL:[Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Source: Creative Biostructure.[1] URL:[Link]

Sources

×

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Reactant of Route 1
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3-Nitro-4-piperazin-1-ylbenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.